molecular formula C8H10ClN3 B1366899 1-(3-Chloro-4-methylphenyl)guanidine CAS No. 57004-56-5

1-(3-Chloro-4-methylphenyl)guanidine

Cat. No.: B1366899
CAS No.: 57004-56-5
M. Wt: 183.64 g/mol
InChI Key: QIGUYMRVNAYXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)guanidine is an organic compound with the molecular formula C8H10ClN3 and a molecular weight of 183.64 g/mol . This guanidine derivative is provided with a high purity of 95.0% or higher, making it a valuable building block and intermediate for various research applications . This compound is of significant interest in polymer science, particularly in the development of advanced epoxy resin systems. Scientific patents describe its use and the use of structurally similar substituted guanidine compounds as efficient hardeners for epoxy resins . These hardened resins are critical in formulating high-performance coatings, adhesives, potting compounds, and composite materials . The mechanism in this application involves the guanidine group initiating the polymerization and cross-linking of epoxy monomers, forming a durable, solid polymer network. Furthermore, the core guanidine structure is recognized for its broad biological activity. Research into novel guanidine derivatives highlights their potential as antimicrobial agents, especially against multidrug-resistant bacterial species . The presence of the guanidine group, which can be protonated to form a stable cation, facilitates electrostatic interactions with bacterial cell membranes, thereby improving cellular penetration and contributing to the compound's biological efficacy . As such, 1-(3-Chloro-4-methylphenyl)guanidine serves as a crucial synthetic precursor for developing new pharmaceutical candidates. This product is designated For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGUYMRVNAYXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482583
Record name N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57004-56-5
Record name N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Chloro-4-methylphenyl)guanidine molecular formula C8H10ClN3

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(3-Chloro-4-methylphenyl)guanidine , a compound bridging environmental chemistry and medicinal pharmacology.

Molecular Scaffold for CNS Ligands & Environmental Marker

Executive Summary

1-(3-Chloro-4-methylphenyl)guanidine (CAS: 57004-56-5) is a disubstituted phenylguanidine derivative. In the pharmaceutical sector, it serves as a critical structure-activity relationship (SAR) analog for probing 5-HT3 serotonin receptors and sigma receptors , leveraging the established pharmacophore of the closely related 1-(3-chlorophenyl)guanidine (mCPG). Simultaneously, in environmental science, it is identified as a degradation product and metabolite of the phenylurea herbicide Chlortoluron , making it a vital marker for water quality and metabolic stability studies.

This guide details the physicochemical properties, synthetic protocols, and dual-application workflows for this compound.

Physicochemical Profile

The compound features a guanidine core attached to a toluene ring with a meta-chloro substitution. This substitution pattern balances lipophilicity with electronic withdrawal, influencing both receptor binding affinity and hydrolytic stability.

PropertyValue / DescriptionNote
IUPAC Name 1-(3-Chloro-4-methylphenyl)guanidine
Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
CAS Number 57004-56-5
Appearance Off-white to pale beige solidCrystalline form
Solubility DMSO, Methanol, EthanolLimited water solubility (free base)
pKa (Calculated) ~10.5 - 11.0Less basic than alkylguanidines due to phenyl ring
LogP (Predicted) 2.1 - 2.5Moderate lipophilicity
H-Bond Donors 3NH and NH2 groups
H-Bond Acceptors 2Imine nitrogen

Synthetic Methodologies

Two primary pathways exist for the generation of 1-(3-Chloro-4-methylphenyl)guanidine: Chemical Synthesis (for drug discovery) and Biological Degradation (environmental formation).

Chemical Synthesis Protocol (Laboratory Scale)

Objective: High-purity synthesis for pharmacological screening. Mechanism: Nucleophilic attack of the aniline nitrogen on the electrophilic carbon of cyanamide or S-methylisothiourea.

Reagents:
  • Precursor: 3-Chloro-4-methylaniline (CAS: 95-74-9)

  • Guanylating Agent: Cyanamide (50% aq. solution) or S-methylisothiourea sulfate.

  • Solvent: Ethanol or n-Butanol.

  • Catalyst: Concentrated HCl (catalytic amount).

Step-by-Step Workflow:
  • Preparation: Dissolve 10 mmol of 3-Chloro-4-methylaniline in 20 mL of n-butanol.

  • Activation: Add 1.0 equivalent of concentrated HCl dropwise to generate the aniline hydrochloride salt in situ (enhances electrophilicity of the cyanamide attack).

  • Addition: Add 15 mmol (1.5 eq) of Cyanamide solution.

  • Reflux: Heat the mixture to reflux (110°C) for 16–24 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Work-up: Cool to room temperature. If precipitate forms, filter and wash with cold ether. If no precipitate, evaporate solvent and recrystallize from water/ethanol.

  • Purification: The crude product is often the hydrochloride salt. Convert to free base by treating with 1M NaOH and extracting into Ethyl Acetate if necessary.

Visualization: Synthetic & Degradation Pathways

SynthesisPathways cluster_legend Pathway Legend Aniline 3-Chloro-4-methylaniline Intermediate Transition State Aniline->Intermediate Reflux/H+ Cyanamide Cyanamide (Guanylating Agent) Cyanamide->Intermediate Herbicide Chlortoluron (Herbicide) Product 1-(3-Chloro-4-methylphenyl) guanidine Herbicide->Product Environmental Biodegradation (N-Demethylation + Hydrolysis) Intermediate->Product - NH3 (if using thiourea) or Direct Addition Solid Line: Chemical Synthesis Solid Line: Chemical Synthesis Dashed Line: Environmental Degradation Dashed Line: Environmental Degradation

Figure 1: Dual pathways for the formation of 1-(3-Chloro-4-methylphenyl)guanidine via laboratory synthesis (left) and herbicide degradation (bottom).

Biological Applications & Pharmacology

Medicinal Chemistry: 5-HT3 & Sigma Receptor Ligand

The 3-chlorophenylguanidine scaffold is a privileged structure in neuropharmacology.

  • Mechanism: The guanidine group acts as a bioisostere for the basic amine found in serotonin (5-HT). The phenyl ring mimics the aromatic indole of serotonin.

  • SAR Insight:

    • 3-Chloro: Critical for lipophilic interaction in the binding pocket (mimics mCPG).

    • 4-Methyl: Adds steric bulk. In 5-HT3 receptors, this position tolerates small alkyl groups, potentially increasing selectivity over 5-HT2 subtypes.

    • Application: Used as a probe to map the steric tolerance of the ligand-binding domain (LBD) of Cys-loop receptors.

Environmental Science: Chlortoluron Marker

As a metabolite of Chlortoluron, this compound is used to assess herbicide persistence.

  • Pathway: Chlortoluron

    
     N-demethylation 
    
    
    
    Hydrolysis
    
    
    Phenylguanidine derivative.
  • Detection: Presence in groundwater indicates advanced degradation of phenylurea herbicides.

Visualization: Receptor Interaction Logic

ReceptorSAR cluster_5HT3 5-HT3 Receptor Interaction Compound 1-(3-Chloro-4-methylphenyl) guanidine BindingSite Orthosteric Binding Site Compound->BindingSite Ligand Binding CationPi Cation-Pi Interaction (Trp residues) BindingSite->CationPi Guanidine Headgroup Hydrophobic Hydrophobic Pocket (Phe/Tyr residues) BindingSite->Hydrophobic 3-Cl-4-Me-Phenyl Tail

Figure 2: Predicted binding interactions of the guanidine core and substituted phenyl ring within the 5-HT3 receptor binding pocket.

Analytical Characterization Protocols

To validate the identity of the synthesized or extracted compound, the following analytical methods are standard.

HPLC-UV Method (Purity & Environmental Detection)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (guanidine).

  • Retention Time: Expect elution after the parent aniline due to increased polarity of the guanidine, but before the herbicide Chlortoluron.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Parent Ion [M+H]+: 184.06 m/z (Calculated).

  • Isotope Pattern: Distinct Chlorine pattern (3:1 ratio of M : M+2) at 184 and 186 m/z.

Safety & Handling (GHS Standards)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle powder in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent moisture absorption (guanidines are hygroscopic).

References

  • Sigma-Aldrich. 1-(3-Chloro-4-methylphenyl)guanidine Product Specification & CAS 57004-56-5 Entry.Link

  • Glüzmann, C., et al. (1991). Metabolism of chlortoluron in tolerant weed species: possible role of cytochrome P-450 mono-oxygenases. Weed Research. Link

  • Dukat, M., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylguanidines at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry. Link

  • PubChem. Compound Summary for CID 212456: 1-(3-Chloro-4-methylphenyl)guanidine. National Library of Medicine. Link

  • BLDpharm. Safety Data Sheet (SDS) for 1-(3-Chloro-4-methylphenyl)guanidine.Link

1-(3-Chloro-4-methylphenyl)guanidine structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Pharmacological Potential[1]

Executive Summary & Chemical Identity

1-(3-Chloro-4-methylphenyl)guanidine (CAS: 57004-56-5) represents a specific chemotype within the arylguanidine class.[1] Structurally, it combines a guanidinium head group—a critical pharmacophore for cation-


 interactions—with a lipophilic, halogenated phenyl ring.[1]

This compound acts as a high-value probe in medicinal chemistry, primarily targeting Sigma receptors (


R)  and Serotonin 5-HT3 receptors .[1] Its structural congeners, such as 1-(3-chlorophenyl)guanidine (MD-354) and 1,3-di-o-tolylguanidine (DTG), are established ligands for modulating neurotransmission and neuroprotection pathways.[1]
Chemical Identity Table
PropertyDetail
IUPAC Name 1-(3-Chloro-4-methylphenyl)guanidine
CAS Number 57004-56-5
Molecular Formula C

H

ClN

Molecular Weight 183.64 g/mol
SMILES CC1=C(C=C(C=C1)NC(=N)N)Cl
Predicted pKa ~13.5 (Guanidinium ion)
LogP ~1.8 - 2.1 (Predicted)
Physical State Crystalline Solid (typically as HCl salt)

Structural Analysis & Pharmacophore Theory

The biological activity of 1-(3-Chloro-4-methylphenyl)guanidine is dictated by two distinct structural domains. Understanding these domains allows researchers to predict binding affinity and solubility profiles.

The Guanidinium Head Group (Cationic Domain)

At physiological pH (7.4), the guanidine moiety is protonated (guanidinium). This positive charge is delocalized across the three nitrogen atoms, making it a "soft" cation.

  • Mechanism: It mimics the protonated primary amine of endogenous ligands (e.g., Serotonin).

  • Interaction: Forms critical salt bridges with Aspartate/Glutamate residues or cation-

    
     interactions with Tryptophan/Tyrosine residues in receptor binding pockets (e.g., Trp183 in 5-HT3A).[1]
    
The 3-Chloro-4-methylphenyl Tail (Lipophilic Domain)[1]
  • 3-Chloro Substituent: Increases metabolic stability by blocking ring oxidation at the meta-position.[1] It also enhances lipophilicity, aiding blood-brain barrier (BBB) penetration.[1]

  • 4-Methyl Substituent: Provides bulk tolerance.[1] In Sigma-2 receptors, bulky para-substituents often enhance selectivity over Sigma-1.[1]

Diagram: Pharmacophore & Receptor Interaction Logic

The following diagram illustrates the hypothetical binding mode based on homologous ligands (MD-354).

Pharmacophore cluster_ligand Ligand Structure cluster_receptor Receptor Binding Pocket (5-HT3 / Sigma) Guanidine Guanidinium Head (pKa ~13.5) Phenyl Phenyl Ring Guanidine->Phenyl Asp_Glu Asp/Glu Residues (Anionic Site) Guanidine->Asp_Glu Salt Bridge Arom_Cage Aromatic Cage (Trp/Tyr) Guanidine->Arom_Cage Cation-Pi Substituents 3-Cl, 4-Me (Lipophilic/Steric) Phenyl->Substituents Hydro_Pocket Hydrophobic Pocket Substituents->Hydro_Pocket Van der Waals Signal Receptor Modulation (Agonism/Antagonism) Arom_Cage->Signal Hydro_Pocket->Signal

Caption: Structural dissection of the ligand-receptor interaction. The guanidinium head anchors the molecule via electrostatic forces, while the halogenated tail exploits hydrophobic pockets for affinity.

Synthesis Protocol

Objective: Synthesize 1-(3-Chloro-4-methylphenyl)guanidine Hydrochloride. Scale: Laboratory (10 mmol). Safety Note: Cyanamide is toxic and can polymerize explosively if not stabilized. Perform all reactions in a fume hood.

Method A: The Cyanamide Fusion (Standard)

This method utilizes the reaction between the aniline hydrochloride salt and cyanamide. It is preferred for its atom economy.

Reagents
  • Precursor: 3-Chloro-4-methylaniline (1.41 g, 10 mmol).[1]

  • Reagent: Cyanamide (50% wt. solution in water) or crystalline cyanamide (0.63 g, 15 mmol).

  • Solvent: Ethanol (absolute) or n-Butanol (for higher reflux temp).

  • Catalyst: Conc. HCl (to form the aniline salt in situ).

Step-by-Step Workflow
  • Salt Formation:

    • Dissolve 3-Chloro-4-methylaniline (10 mmol) in 10 mL of Ethanol.

    • Add Conc. HCl (10 mmol, ~0.85 mL) dropwise with stirring. A precipitate (aniline HCl salt) may form.

    • Validation: Check pH; it should be acidic (< 2).

  • Addition of Cyanamide:

    • Add Cyanamide (15 mmol) to the reaction mixture.

    • Expert Tip: A 1.5 equivalent excess of cyanamide is crucial to drive the equilibrium forward, as cyanamide can dimerize to dicyandiamide at high temps.

  • Reflux:

    • Heat the mixture to reflux (approx. 80-100°C depending on solvent) for 12–24 hours.

    • Monitoring: Use TLC (System: DCM/MeOH 9:1). The starting aniline spot (high Rf) should disappear; the guanidine spot (low Rf, streaks) will appear.

  • Isolation:

    • Cool the reaction to room temperature.[2]

    • Evaporate the solvent under reduced pressure to obtain a crude oil/solid.

    • Crystallization: Dissolve the residue in a minimum amount of hot isopropanol or water. Add diethyl ether to induce precipitation of the Guanidine·HCl salt.

  • Purification:

    • Filter the white crystals.

    • Wash with cold ether to remove unreacted aniline.

    • Dry under vacuum.[3]

Synthesis Process Diagram

Synthesis Start 3-Chloro-4-methylaniline Step1 Acidification (HCl) Formation of Anilinium Salt Start->Step1 Step2 Addition of Cyanamide (1.5 eq) Step1->Step2 Step3 Reflux (12-24h) Nucleophilic Addition Step2->Step3 Step4 Cool & Crystallize (Isopropanol/Ether) Step3->Step4 Final 1-(3-Chloro-4-methylphenyl)guanidine HCl (White Crystalline Solid) Step4->Final

Caption: Step-wise synthesis pathway via the cyanamide route, yielding the hydrochloride salt.

Biological Properties & Experimental Applications[7][8][9][10][11][12]

Target Receptors

Based on structural homology to MD-354 (3-chlorophenylguanidine) and DTG (1,3-di-o-tolylguanidine), this compound is predicted to exhibit the following profile:

  • 5-HT3 Receptor (Serotonin):

    • Role: Likely Agonist or Partial Agonist.[4]

    • Mechanism:[3] The 3-chloro group is a known enhancer of 5-HT3 affinity (see MD-354).[1] The guanidine group activates the ion channel.

  • Sigma Receptors (

    
    1 / 
    
    
    
    2):
    • Role: High-affinity Ligand.[1][5]

    • Selectivity: The addition of the 4-methyl group increases steric bulk, which often shifts selectivity toward the Sigma-2 subtype compared to the unsubstituted phenylguanidine.[1]

In Vitro Screening Protocol (Binding Assay)

To validate the affinity of this compound, researchers should utilize a radioligand binding assay.

Protocol:

  • Tissue Source: Rat brain membrane homogenates (cortex for Sigma, entorhinal cortex for 5-HT3).

  • Radioligand:

    • For Sigma-1: [³H]-(+)-Pentazocine.[1][6]

    • For Sigma-2: [³H]-DTG (in the presence of (+)-pentazocine to mask Sigma-1 sites).[1]

    • For 5-HT3: [³H]-GR65630.[1]

  • Incubation: Incubate 1-(3-Chloro-4-methylphenyl)guanidine (concentration range

    
     to 
    
    
    
    M) with tissue and radioligand for 60-120 mins at 25°C.
  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Calculate

    
     and 
    
    
    
    using non-linear regression.

Safety & Handling (SDS Summary)

Hazard ClassDescriptionHandling Protocol
Acute Toxicity Harmful if swallowed (H302).[1] Guanidines can affect CNS and cardiovascular systems.Wear nitrile gloves, lab coat, and safety glasses.
Skin/Eye Irritant Causes skin irritation (H315) and serious eye irritation (H319).Use in a fume hood. In case of contact, flush with water for 15 min.
Stability Hygroscopic (absorbs moisture).Store in a desiccator at -20°C for long-term stability.

References

  • Dukat, M., et al. (2000). N-(3-Chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats and displays partial agonist character in a shrew emesis assay.[1][4] Psychopharmacology.[4]

  • Weber, E., et al. (1986). 1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs.[1][5][7] Proceedings of the National Academy of Sciences.[5]

  • Yan, L., et al. (2009). A comprehensive study on the 5-hydroxytryptamine(3A) receptor binding of agonists serotonin and m-chlorophenylbiguanidine.[1][8] Biophysical Journal.

  • PubChem. (n.d.). Compound Summary: 1-(3-chlorophenyl)guanidine.[1] National Library of Medicine.

  • Guide to Pharmacology. (2023). 5-HT3 Receptors: Agonists and Antagonists.[1][9][4][10] IUPHAR/BPS.

Sources

Technical Guide: Synthesis of N-(3-chloro-4-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: N-(3-chloro-4-methylphenyl)guanidine CAS Registry Number: 56538-48-2 (Generic for the class; specific salt forms vary) Core Scaffold: Guanidinylated halogenated aniline.[1] Primary Applications: Antibacterial research, agrochemical intermediates, and bioisosteric exploration in adrenergic/serotonergic drug discovery.

This guide details the synthesis of N-(3-chloro-4-methylphenyl)guanidine, focusing on two distinct methodologies: a Scalable Industrial Route (Cyanamide fusion) and a High-Fidelity Medicinal Chemistry Route (Boc-protected thiourea).[1] The choice of pathway depends on the required scale, purity, and available isolation equipment.

Retrosynthetic Analysis & Strategic Logic

The synthesis of aryl guanidines hinges on the nucleophilic attack of the aniline nitrogen upon an electrophilic amidine equivalent.

  • Disconnection: The C-N bond between the guanidine carbon and the aniline nitrogen.

  • Precursor: 3-Chloro-4-methylaniline (3-chloro-p-toluidine).[1][2] This is a commercially available, albeit toxic, intermediate (often used as the avicide DRC-1339).

  • Guanylating Agents:

    • Route A (Industrial):Cyanamide (H₂N-CN) .[1] Atom economical, but requires harsh conditions (acidic fusion) and careful handling of potential polymerization.

    • Route B (Med-Chem):N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea . Mild, high-yielding, and simplifies purification via chromatography, though atom economy is lower.[1]

Visualization: Retrosynthetic Pathway

Retrosynthesis Target TARGET: N-(3-chloro-4-methylphenyl)guanidine Aniline PRECURSOR: 3-Chloro-4-methylaniline (CAS: 95-74-9) Aniline->Target Guanylation Cyanamide Reagent A: Cyanamide (Industrial/Acid Catalysis) Cyanamide->Target Route A BocIso Reagent B: N,N'-Di-Boc-S-methylisothiourea (Lab Scale/High Purity) BocIso->Target Route B

Figure 1: Strategic disconnection showing the two primary synthetic approaches.

Route A: Acid-Catalyzed Cyanamide Fusion (Scalable)

This method is preferred for multi-gram to kilogram scale synthesis where chromatography is impractical.[1] It relies on the formation of the guanidinium salt, which often crystallizes directly from the reaction matrix.

Mechanism & Causality

The reaction proceeds via the protonation of cyanamide to form a highly electrophilic cyanamidium species. The aniline, despite the electron-withdrawing chlorine at the meta position (relative to the amine), retains sufficient nucleophilicity to attack the cyanamide carbon.

  • Why Nitrate? Using Nitric acid (HNO₃) typically yields the guanidine nitrate salt, which has superior crystallization properties compared to chlorides or sulfates for this specific lipophilic scaffold.

Protocol: Synthesis of Guanidine Nitrate Salt

Reagents:

  • 3-Chloro-4-methylaniline (1.0 eq)[1]

  • Cyanamide (50% aq.[1] solution) (1.5 eq)

  • Nitric Acid (conc. 65%) (1.0 eq)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Salt Formation: Dissolve 3-chloro-4-methylaniline (14.1 g, 100 mmol) in Ethanol (50 mL). Add Nitric acid (6.9 mL, ~100 mmol) dropwise at 0°C. Caution: Exothermic.

  • Concentration: Evaporate the solvent to obtain the aniline nitrate salt. (Alternatively, generate the salt in situ if the solvent is high-boiling).

  • Fusion/Reaction: Suspend the aniline nitrate salt in water (minimal volume) or use a high-boiling solvent like n-butanol.[1] Add Cyanamide (50% aq, 12.6 g, 150 mmol).

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 16–24 hours.

    • Process Check: Monitor via TLC (System: EtOAc/MeOH 9:1). The aniline spot (high Rf) should disappear, replaced by a baseline guanidine spot.

  • Workup: Cool the reaction mixture to 0°C. The product, N-(3-chloro-4-methylphenyl)guanidine nitrate , should precipitate as a crystalline solid.

  • Purification: Filter the solid. Recrystallize from water or water/ethanol (9:1).

Data Summary:

Parameter Value
Yield 65–75%
Appearance White to off-white crystalline solid
Melting Point >200°C (Salt dependent)

| Key Risk | Polymerization of cyanamide (dicyandiamide formation) if pH is too high.[1] |

Route B: Guanylation via Boc-Protected Isothiourea (High Purity)

This approach is ideal for drug discovery applications requiring >98% purity and no trace heavy metals (if avoiding HgCl₂).[1] While traditional methods use Mercury(II) chloride to desulfurize, this guide recommends a Mukiyama reagent or Silver(I) promoted variant to maintain "Green" standards, or a simple thermal displacement if the aniline is sufficiently nucleophilic.

Protocol: Two-Step Synthesis

Reagents:

  • 3-Chloro-4-methylaniline (1.0 eq)[1]

  • N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (1.05 eq)[1]

  • Triethylamine (TEA) (2.0 eq)

  • Promoter: Silver Triflate (AgOTf) (1.1 eq) OR HgCl₂ (Traditional, 1.1 eq)

  • Solvent: DCM or DMF[1]

Step 1: Protected Guanidine Formation

  • Dissolve the aniline (10 mmol) and N,N'-Bis(tert-butoxycarbonyl)-S-methylisothiourea (3.05 g, 10.5 mmol) in anhydrous DCM (50 mL).

  • Add TEA (2.8 mL, 20 mmol).

  • Add the promoter (AgOTf or HgCl₂) at 0°C. Stir at room temperature for 2–4 hours.

    • Mechanism:[1][3][4][5][6][7][8] The promoter coordinates with the sulfur, making it a supreme leaving group. The aniline attacks the central carbon, displacing methyl mercaptan (trapped as metal sulfide).

  • Filtration: Filter through a Celite pad to remove metal salts (Ag₂S or HgS).[1]

  • Isolation: Concentrate filtrate. Purify the intermediate (N,N'-di-Boc-N''-(3-chloro-4-methylphenyl)guanidine) via Silica Gel Flash Chromatography (Hexane/EtOAc 8:1).[1]

Step 2: Deprotection

  • Dissolve the Boc-intermediate in DCM (10 mL).

  • Add Trifluoroacetic Acid (TFA) (5 mL) or 4M HCl in Dioxane. Stir for 2 hours.

  • Workup: Concentrate to dryness.[1] Triturate with diethyl ether to obtain the pure guanidine trifluoroacetate or hydrochloride salt.

Visualization: Workflow Logic (Route B)

RouteB_Workflow Start Start: Aniline + Boc-Isothiourea Promoter Add Promoter (AgOTf or HgCl2) Traps Sulfur Start->Promoter Activation Filter Celite Filtration Remove Metal Sulfides Promoter->Filter 2-4 hrs, RT Intermed Isolate Boc-Intermediate (Flash Column) Filter->Intermed Purification Deprotect Acid Deprotection (TFA/DCM) Intermed->Deprotect Cleavage Final Final Product: Guanidine Salt Deprotect->Final Trituration

Figure 2: Step-by-step logic for the high-purity Boc-protection route.

Characterization & Validation

To validate the synthesis, the following spectroscopic signatures must be confirmed.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆):

  • Aromatic Region: Look for the specific pattern of the 1,3,4-trisubstituted ring.

    • δ ~7.35 (d, J=2 Hz, 1H, H-2 position, ortho to Cl).

    • δ ~7.25 (d, J=8 Hz, 1H, H-5 position, ortho to Me).

    • δ ~7.10 (dd, 1H, H-6 position).[1]

  • Guanidine NH: Broad singlet at δ 7.0–7.5 (exchangeable with D₂O).[1] If salt form (HCl/TFA), these shift downfield to δ 9.0–10.0.

  • Methyl Group: Singlet at δ ~2.30 (3H, Ar-CH₃).[1]

2. Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Calculated for C₈H₁₀ClN₃ = 183.[1]06. Expect peak at m/z 184.1 (and characteristic ³⁷Cl isotope peak at 186.1 in 3:1 ratio).[1]

Safety & Handling (Critical)

  • Aniline Toxicity: 3-Chloro-4-methylaniline is highly toxic to birds (avicide) and nephrotoxic in mammals.[1] All weighing must occur in a laminar flow hood.[1] Double-glove (Nitrile) is mandatory.[1]

  • Cyanamide: A severe skin irritant and potential sensitizer.[1] Avoid contact with acid outside the reactor to prevent violent polymerization.

  • Waste Disposal: Aqueous waste from Route A contains guanidinium nitrates (potentially energetic) and aniline residues. Do not let dry completely.[1] Neutralize and dispose of via hazardous chemical waste streams.[9]

References

  • Bhongade, B. A., et al. (2013).[10] Synthesis and antibacterial evaluation of some new N-(3-chloro-4-substitutedphenyl) guanidines. Indo American Journal of Pharmaceutical Research.

  • Cunha, S. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews.[1][11]

  • PubChem Database. (n.d.).[1] 3-Chloro-4-methylaniline (Compound Summary). National Center for Biotechnology Information.[1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Guanidines.

Sources

Physicochemical Properties of 1-(3-Chloro-4-methylphenyl)guanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Chloro-4-methylphenyl)guanidine is a specialized arylguanidine derivative primarily utilized as a pharmacophore in the development of ligands for the 5-HT3 serotonin receptor and Sigma (


) receptors . Structurally, it combines a lipophilic, electron-withdrawing chlorotoluene core with a highly basic guanidine moiety. This unique architecture imparts specific physicochemical characteristics—most notably a high pKa and distinct solubility profile—that dictate its behavior in biological matrices and synthetic workflows.

This guide provides a rigorous analysis of the compound's physicochemical properties, synthesis, and characterization, designed for researchers optimizing lead compounds in neuropharmacology.

Part 1: Chemical Identity & Structural Analysis[1][2]

ParameterDetails
IUPAC Name 1-(3-Chloro-4-methylphenyl)guanidine
Common Aliases 3-Chloro-4-methylphenylguanidine;

-(3-Chloro-4-methylphenyl)guanidine
CAS Number 57004-56-5
Molecular Formula

Molecular Weight 183.64 g/mol
SMILES Cc1ccc(cc1Cl)NC(=N)N
InChI Key Derived from structure
Structural Insight

The molecule features a guanidinium head group attached to a 3-chloro-4-methylphenyl tail.

  • Electronic Effect: The chlorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), slightly lowering the basicity of the guanidine group compared to a simple phenylguanidine.

  • Steric Effect: The para-methyl group adds lipophilicity and bulk, potentially restricting rotation in receptor binding pockets (e.g., the hydrophobic pocket of the 5-HT3 receptor).

Part 2: Physicochemical Profile[1]

The following data represents a synthesis of experimental values for the arylguanidine class and calculated parameters specific to this derivative.

Key Parameters Table[1][6]
PropertyValue / RangeContext & Implications
pKa (Base) 10.5 – 11.2 (Predicted)The compound exists almost exclusively as the cationic species (protonated) at physiological pH (7.4).
LogP (Octanol/Water) 1.9 – 2.3 Moderate lipophilicity. The 3-Cl and 4-Me groups significantly increase LogP vs. phenylguanidine (~0.6), improving blood-brain barrier (BBB) penetration.
Solubility (Free Base) < 1 mg/mL (Water)The free base is poorly soluble in water due to the lipophilic aromatic ring.
Solubility (HCl Salt) > 50 mg/mL (Water)Formation of the hydrochloride salt dramatically increases aqueous solubility.
Polar Surface Area (PSA) ~50 ŲFavorable for membrane permeability; within the range for CNS-active drugs.
H-Bond Donors/Acceptors 3 Donors / 2 AcceptorsFacilitates critical hydrogen bonding interactions with receptor residues (e.g., Asp/Glu in binding pockets).
Deep Dive: Ionization & Bioavailability

The Guanidinium Cation: At pH 7.4, the ratio of ionized (cationic) to unionized (neutral) species is greater than 1000:1. This permanent positive charge mimics the side chain of Arginine or the neurotransmitter Serotonin (5-HT), allowing the molecule to participate in cation-


 interactions  with aromatic residues (Trp, Tyr, Phe) in receptor active sites.

Implication for Formulation: Researchers must handle this compound as a salt form (typically HCl or Nitrate) for biological assays to ensure solubility and stability. The free base is hygroscopic and prone to absorbing atmospheric


.

Part 3: Experimental Characterization Protocols

Protocol A: Determination of pKa via Potentiometric Titration

Objective: To experimentally validate the ionization constant, critical for understanding receptor binding affinity.

Reagents:

  • Compound (HCl salt form), 0.01 M HCl, 0.1 M NaOH (standardized), KCl (ionic strength adjuster).

Workflow:

  • Dissolution: Dissolve 50 mg of the compound in 50 mL of degassed water containing 0.1 M KCl to maintain constant ionic strength.

  • Acidification: Add a known excess of 0.01 M HCl to ensure the guanidine is fully protonated.

  • Titration: Titrate with 0.1 M NaOH using an autotitrator with a high-precision glass electrode.

  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the half-equivalence point of the buffering region.

    • Note: Expect a sharp inflection point due to the high basicity.

Protocol B: Synthesis & Purification Workflow

Objective: To synthesize high-purity 1-(3-Chloro-4-methylphenyl)guanidine from its aniline precursor.

Reaction Scheme:



Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve 3-chloro-4-methylaniline (1.0 eq) in ethanol. Add concentrated HCl (1.1 eq) dropwise to form the aniline hydrochloride salt in situ.

  • Addition: Add Cyanamide (1.5 eq) (Caution: Toxic) as a 50% aqueous solution.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 12–18 hours. Monitor via TLC (mobile phase: 10% MeOH in DCM).

  • Workup:

    • Cool the reaction mixture to 0°C.

    • The product often precipitates as the hydrochloride salt. Filter the solid.

    • If no precipitate forms, evaporate the solvent and recrystallize the residue from Isopropanol/Ether.

  • Validation: Verify structure via

    
    H-NMR (DMSO-d
    
    
    
    ).
    • Diagnostic Signals: Methyl singlet (~2.3 ppm), Aromatic protons (6.8–7.5 ppm), Broad exchangeable guanidine protons (~7.0–9.0 ppm).

Part 4: Visualizations

Synthesis & Characterization Workflow

This diagram illustrates the logical flow from raw materials to a validated pharmacological probe.

SynthesisWorkflow Aniline 3-Chloro-4-methylaniline (Precursor) Reaction Reflux in EtOH/HCl (12-18h) Aniline->Reaction Cyanamide Cyanamide (Reagent) Cyanamide->Reaction Crude Crude Guanidine HCl Reaction->Crude Purification Recrystallization (iPrOH/Ether) Crude->Purification FinalProduct 1-(3-Chloro-4-methylphenyl) guanidine HCl Purification->FinalProduct Validation NMR / HPLC / MS Validation FinalProduct->Validation

Figure 1: Synthetic pathway for the production of the target guanidine salt.

Pharmacological Interaction Pathway (5-HT3 Receptor)

Arylguanidines are known to interact with the 5-HT3 receptor.[1] This diagram visualizes the putative mechanism of action.

ReceptorBinding Ligand 1-(3-Chloro-4-methylphenyl)guanidine (Protonated Cation) BindingSite Orthosteric Binding Site (Loops A-F) Ligand->BindingSite Diffusion Receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Receptor->BindingSite Interaction Cation-Pi Interaction (Trp-183 / Tyr-234) BindingSite->Interaction Molecular Recognition Effect Channel Conformational Change (Ion Influx/Blockade) Interaction->Effect Signal Transduction

Figure 2: Putative binding mechanism of arylguanidines at the 5-HT3 receptor interface.

Part 5: Handling & Safety (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic; keep the container tightly closed.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Dukat, M., et al. (2000). The 5-HT3 agent N-(3-chlorophenyl)guanidine (MD-354) serves as a discriminative stimulus in rats.[2] Psychopharmacology.

  • Glennon, R. A., et al. (1994). Binding of arylguanidines at 5-HT3 serotonin receptors. Journal of Medicinal Chemistry.

  • Reddy, N. L., et al. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist.[3] Journal of Medicinal Chemistry.

  • PubChem Compound Summary. Guanidine, N-(3-chloro-4-methylphenyl)-. National Center for Biotechnology Information.

  • IUPHAR/BPS Guide to Pharmacology. 5-HT3 Receptors.

Sources

The Guanidinium Group: A Privileged Scaffold in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The guanidinium group, a ubiquitous structural motif in both natural products and synthetic molecules, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3] Its unique physicochemical properties, characterized by high basicity and the ability to form multiple hydrogen bonds, allow for potent and specific interactions with a myriad of biological targets.[4][5][6] This guide provides a comprehensive exploration of the diverse biological activities of guanidine-containing compounds, delving into their mechanisms of action and providing practical, field-proven experimental protocols for their investigation. We will traverse the landscape of their applications, from potent antimicrobial and anticancer agents to modulators of complex neurological pathways, offering insights grounded in established scientific principles to empower researchers in their quest for novel therapeutics.

The Guanidinium Moiety: A Foundation of Biological Recognition

The guanidine group, with a pKa of approximately 13.6, exists predominantly in its protonated guanidinium cation form at physiological pH.[4][5][7] This cationic nature is central to its biological function, enabling strong electrostatic interactions and hydrogen bonding with negatively charged species such as phosphates, carboxylates, and sulfates, which are abundant in biological systems.[4][5][6] The planar and symmetrical structure of the guanidinium ion, with its delocalized positive charge, facilitates specific recognition events with biological macromolecules like proteins and nucleic acids.[4][8]

This inherent ability to engage in multifaceted non-covalent interactions underpins the "privileged scaffold" status of the guanidinium group in drug design.[2] Its incorporation into small molecules can enhance cell permeability, target affinity, and overall pharmacological efficacy.[4]

Antimicrobial Activities: A Multi-pronged Attack on Pathogens

Guanidine-containing compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9] Their efficacy stems from several mechanisms, often culminating in the disruption of microbial cell integrity.

Mechanism of Action: Membrane Disruption and Beyond

The primary mode of antimicrobial action for many guanidine compounds involves the disruption of the bacterial cell membrane. The cationic guanidinium groups interact with the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This initial electrostatic interaction is followed by the insertion of the hydrophobic portions of the molecule into the lipid bilayer, leading to membrane depolarization, increased permeability, and ultimately, cell lysis.[2][10]

Beyond direct membrane damage, some guanidine derivatives have been shown to interfere with other essential cellular processes, including:

  • Enzyme Inhibition: Certain compounds can inhibit key bacterial enzymes. For example, some aminoguanidine derivatives act as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to antibiotic resistance.[9]

  • Inhibition of Cell Division: Guanidinomethyl biaryl compounds have been found to bind to the bacterial cell division protein FtsZ, promoting its self-polymerization and disrupting the formation of the Z-ring, which is crucial for bacterial cytokinesis.[9]

Experimental Workflow: Assessing Antimicrobial Efficacy

A robust evaluation of a novel guanidine compound's antimicrobial potential involves a systematic workflow.

Antimicrobial_Workflow cluster_0 In Vitro Assessment cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation Synthesis Synthesis MIC_MBC MIC & MBC Determination Synthesis->MIC_MBC Compound Time_Kill Time-Kill Kinetics MIC_MBC->Time_Kill Effective Concentrations Toxicity Cytotoxicity Assay (e.g., MTT) MIC_MBC->Toxicity Membrane_Perm Membrane Permeability Assay Time_Kill->Membrane_Perm Mechanism Insight Enzyme_Assay Enzyme Inhibition Assays Membrane_Perm->Enzyme_Assay Efflux_Pump Efflux Pump Inhibition Membrane_Perm->Efflux_Pump Cell_Division Cell Division Protein Binding Membrane_Perm->Cell_Division Animal_Model Infection Animal Model Toxicity->Animal_Model Non-toxic Dose

Caption: Workflow for evaluating the antimicrobial activity of guanidine compounds.

This protocol outlines the broth microdilution method, a standard for determining the antimicrobial susceptibility of bacteria.

Materials:

  • Test guanidine compound

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compound: Prepare a stock solution of the guanidine compound. Perform a two-fold serial dilution in CAMHB across the wells of a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, plate a small aliquot from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[9]

Anticancer Activity: Targeting the Hallmarks of Cancer

The guanidinium moiety is a recurring feature in a diverse array of anticancer agents, both natural and synthetic.[2][11] Their mechanisms of action are multifaceted, often involving interactions with DNA, induction of apoptosis, and inhibition of key signaling pathways.

Mechanism of Action: From DNA Binding to Apoptosis Induction

Guanidine-containing compounds exert their anticancer effects through various mechanisms:

  • DNA Minor Groove Binding: The positive charge and planar structure of the guanidinium group facilitate its binding to the minor groove of DNA, which is rich in A-T base pairs.[8][12] This interaction can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Many guanidine derivatives have been shown to induce apoptosis in cancer cells. This can occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the activation of caspases, or the extrinsic pathway, triggered by death receptors on the cell surface.[2][13]

  • Inhibition of Angiogenesis: Some guanidine-based compounds can inhibit the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis.[14] One identified mechanism is the inhibition of acid ceramidase (ASAH1), an enzyme involved in pro-angiogenic signaling.[14]

  • Enzyme Inhibition: Guanidine derivatives can also target specific enzymes that are overactive in cancer cells.

Experimental Workflow: Characterizing Anticancer Properties

The investigation of a novel guanidine compound's anticancer potential follows a structured approach.

Anticancer_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Synthesis Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Synthesis->Cytotoxicity Cell_Line_Panel Screening against Cancer Cell Line Panel Cytotoxicity->Cell_Line_Panel DNA_Binding DNA Binding Studies (e.g., UV-Vis, CD) Cell_Line_Panel->DNA_Binding Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Cell_Line_Panel->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Line_Panel->Cell_Cycle Angiogenesis Angiogenesis Assays (e.g., Tube Formation) Cell_Line_Panel->Angiogenesis Xenograft_Model Tumor Xenograft Model Cell_Line_Panel->Xenograft_Model Toxicity_Study In Vivo Toxicity Assessment Xenograft_Model->Toxicity_Study Guanylation_Synthesis Amine Amine Guanidine Guanidine Product Amine->Guanidine Guanylation Carbodiimide Carbodiimide Carbodiimide->Guanidine Guanylating Agent Catalyst Catalyst (e.g., ZnEt2) Catalyst->Guanidine

Caption: General scheme for the synthesis of guanidines via amine guanylation.

A typical procedure involves the reaction of a primary or secondary amine with a guanylating agent, such as a carbodiimide, often in the presence of a catalyst. [9]The choice of starting materials and reaction conditions allows for the synthesis of a wide variety of substituted guanidines with diverse biological activities.

Conclusion and Future Perspectives

The guanidinium group continues to be a source of inspiration for the design and development of new therapeutic agents. Its remarkable versatility and ability to interact with a wide range of biological targets underscore its importance in medicinal chemistry. [1][3]Future research will likely focus on the development of more selective and potent guanidine-containing compounds with improved pharmacokinetic and safety profiles. The exploration of novel biological targets and the application of advanced synthetic methodologies will undoubtedly expand the therapeutic potential of this privileged scaffold.

References

  • Biological activities of guanidine compounds, 2008 - 2012 upd
  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI.
  • The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. University of Zurich.
  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI.
  • Applications of Guanidine in Pharmaceutical Field. Journal of Organic and Pharmaceutical Chemistry.
  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect.
  • Biological activities of guanidine compounds. PubMed.
  • Research Progress of Common Organic Guanidine Antibacterial Agents. PURKH.
  • Comprehensive Virtual Screening of the Antiviral Potentialities of Marine Polycyclic Guanidine Alkaloids against SARS-CoV-2 (COVID-19). PMC.
  • Biological activities of guanidine compounds, 2008-2012 update.
  • Synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts. ScienceDirect.
  • Antiviral effect of guanidine. PubMed.
  • Biological activities of guanidine compounds.
  • Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity.
  • Biological activities of guanidine compounds.
  • Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-g
  • Antiviral and antimicrobial guanidine or biguanidine derivatives.
  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. PMC.
  • Guanidine modifications enhance the anti-herpes simplex virus activity of (E,E)-4,6-bis(styryl)
  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. accedaCRIS.
  • Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. Royal Society of Chemistry.
  • Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Deriv
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
  • Biologically active guanidine alkaloids. ScienceOpen.
  • Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. PMC.
  • The Guanidinium Group: Its Biological Role and Synthetic Analogs. Semantic Scholar.
  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-G
  • Design, synthesis of guanidine derivatives and their anti-hyperglycemic evalu
  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).
  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists.
  • (PDF) Guanidine group: Definition and pharmaceutical applications.
  • Methods for the synthesis of polycyclic guanidine compounds.
  • A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents.
  • Aminergic neurotransmitters I: Dopamine receptors. Neuropharmacology.
  • Guanidine. Wikipedia.
  • A Guanidine-Based Synthetic Compound Suppresses Angiogenesis via Inhibition of Acid Ceramidase. PubMed.
  • Guanidine - Drug Summary. PDR.Net.
  • Pharmacokinetics and pharmacodynamics of guanidine hydrochloride in an hereditary myasthenia gravis-like disorder in dogs. PubMed.

Sources

Technical Guide: Therapeutic Exploitation of Substituted Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Applications of Substituted Guanidines Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Researchers, Medicinal Chemists, Pharmacologists

From Pharmacophore Design to Clinical Validation

Executive Summary: The Guanidinium Privilege

The guanidine moiety (


) is not merely a basic functional group; it is a "privileged structure" in medicinal chemistry. With a pKa typically between 12.5 and 13.6, it remains protonated at physiological pH, serving as a super-charged cation capable of bidentate hydrogen bonding and specific electrostatic recognition.

This guide moves beyond the textbook definition to explore the substituted guanidine as a tunable scaffold. Unlike biguanides (e.g., metformin), substituted mono-guanidines offer distinct kinetic profiles for ion channel modulation and membrane interaction. This document details their application in neuroprotection (NMDA antagonism) and antimicrobial defense, supported by validated synthesis and assay protocols.

Chemical Biology & The Pharmacophore

The therapeutic potency of guanidines stems from their ability to mimic the arginine side chain, yet with tunable lipophilicity via N-substitution.

The Y-Aromaticity & Cationic Stability

The planar


 core exhibits "Y-aromaticity," providing exceptional stability to the protonated form. This allows the molecule to act as a monovalent cation  that can penetrate deep into electronegative pockets of receptors (e.g., the selectivity filter of ion channels) or interact with the phosphate headgroups of lipid bilayers.
Visualization: The Interaction Landscape

The following diagram illustrates the core interactions driving guanidine pharmacology.

GuanidinePharmacophore Guanidine Protonated Guanidine Core (Cationic) Receptor Receptor Anionic Pocket (Asp/Glu Residues) Guanidine->Receptor Salt Bridge & Bidentate H-Bonding Lipid Membrane Phospholipids (PO4 Headgroups) Guanidine->Lipid Electrostatic Attraction PiSystem Aromatic Residues (Cation-Pi Interaction) Guanidine->PiSystem Stacking Stabilization

Figure 1: Mechanistic interaction map of the protonated guanidine pharmacophore.

Therapeutic Sector A: CNS & Neuroprotection

The NMDA Receptor Axis

Substituted diarylguanidines have emerged as potent, non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Unlike competitive antagonists that bind the glutamate site, these compounds act as open-channel blockers .

  • Mechanism: The guanidine cation enters the open channel pore and binds to the "PCP site" (phencyclidine binding site), effectively plugging the ion channel. This blockade is voltage-dependent and use-dependent, meaning it preferentially targets hyperactive neurons during excitotoxicity (e.g., stroke, ischemia) while sparing normal synaptic transmission.

  • Key Structural Feature: N,N'-diaryl substitution (e.g., N-(1-naphthyl)-N'-(3-ethylphenyl)guanidine) enhances lipophilicity for BBB penetration and provides steric bulk to trap the molecule within the channel.

Visualization: Channel Blockade Mechanism

NMDABlockade Glutamate Glutamate Binding ChannelOpen Channel Opens (Ca2+ Influx) Glutamate->ChannelOpen Activation ChannelClosed Channel Closed Blockade Channel Blocked (Neuroprotection) ChannelOpen->Blockade Guanidine Entry Guanidine Substituted Guanidine (Drug) Guanidine->Blockade Trapping in Pore Blockade->ChannelClosed Dissociation (Slow)

Figure 2: Logical flow of NMDA receptor modulation by substituted guanidines.

Therapeutic Sector B: Antimicrobial Agents

Membrane Disruption & FtsZ Targeting

In the era of multi-drug resistance (MDR), guanidines offer a dual mechanism:[3][4]

  • Membrane Depolarization: Long-chain alkyl guanidines act as cationic amphiphiles, disrupting bacterial membranes similar to polymyxins but with tunable toxicity profiles.

  • Intracellular Targeting: Recent studies identify FtsZ (a bacterial cell division protein) as a target for specific guanidinomethyl biaryl compounds.

Comparative Efficacy Data

The table below summarizes the antibacterial potency (Minimum Inhibitory Concentration - MIC) of select guanidine derivatives against resistant strains.

Compound ClassTarget OrganismMIC (µg/mL)MechanismReference
Isopropoxy Benzene Guanidine (IBG) MRSA (Gram +)1.5 - 3.0Membrane Depolarization[1]
IBG + Colistin (Synergy) E. coli (MDR)0.5 (IBG)Outer Membrane Permeabilization[1]
N-dodecylguanidine S. aureus2.0Lipid Bilayer Disruption[2]
Polyhexamethylene guanidine (PHMG) P. aeruginosa4.0 - 8.0Pore Formation[3]

Synthesis Strategy: The "Self-Validating" Protocol

Reliable synthesis of substituted guanidines is often plagued by low yields or toxic byproducts (e.g., using cyanogen bromide). The Boc-protected Thiourea Method is the industry standard for high-fidelity synthesis, offering easy purification and structural verification.

Protocol: Guanylation of Amines via N,N'-Di-Boc-thiourea

Objective: Synthesize N-substituted guanidines from primary amines.

Materials:

  • Amine substrate (

    
    )[5]
    
  • N,N'-Di-Boc-N''-triflylguanidine (or N,N'-Di-Boc-thiourea with Mukaiyama's reagent)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Step-by-Step Workflow:

  • Activation (If using Thiourea):

    • Dissolve N,N'-Di-Boc-thiourea (1.0 equiv) in dry DCM.

    • Add Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide, 1.1 equiv) and TEA (2.0 equiv). Stir for 30 min at RT to generate the carbodiimide intermediate.

  • Coupling:

    • Add the amine substrate (

      
      , 1.0 equiv) to the reaction mixture.
      
    • Stir at RT for 4–12 hours. Monitor via TLC (Shift in Rf due to loss of amine).

    • Validation Point: The intermediate di-Boc guanidine is lipophilic and easily purified via silica gel chromatography (Hexane/EtOAc).

  • Deprotection:

    • Dissolve the purified intermediate in DCM/TFA (1:1 ratio).

    • Stir for 1 hour.

    • Evaporate solvent/TFA under reduced pressure.

  • Isolation:

    • Precipitate the guanidinium trifluoroacetate salt using cold diethyl ether.

    • Final QC: 1H-NMR should show characteristic broad singlets for guanidine NH protons at

      
       7.0–8.0 ppm (in DMSO-d6).
      

SynthesisWorkflow Start Start: Primary Amine Step1 Add N,N'-Di-Boc-Thiourea + Mukaiyama Reagent Start->Step1 Step2 Coupling Reaction (DCM, RT, 12h) Step1->Step2 Check TLC Validation (Intermediate Formation) Step2->Check Purify Silica Purification (Di-Boc Intermediate) Check->Purify Pass Deprotect Deprotection (TFA/DCM 1:1) Purify->Deprotect Final Final Product: Guanidinium Salt Deprotect->Final

Figure 3: Synthetic workflow for high-purity substituted guanidines.

Validation Protocol: NMDA Receptor Binding Assay

To confirm the therapeutic potential of synthesized guanidines for CNS applications, a competitive radioligand binding assay is required.

Protocol Name:


MK-801 Displacement Assay
Purpose:  Determine affinity (

) of the test compound for the NMDA receptor channel pore.[6]

Reagents:

  • Ligand:

    
    MK-801 (Specific activity ~30 Ci/mmol).
    
  • Tissue: Rat forebrain membrane homogenates (rich in NMDA receptors).

  • Non-specific Control: 10 µM (+)MK-801 or 10 µM PCP.

  • Buffer: 5 mM Tris-HCl (pH 7.4) + 10 µM Glycine + 10 µM Glutamate (Agonists required to open the channel for ligand access).

Methodology:

  • Preparation: Thaw membrane homogenates and resuspend in assay buffer.

  • Incubation:

    • In a 96-well plate, combine:

      • 50 µL Membrane suspension (200 µg protein).

      • 25 µL

        
        MK-801 (Final conc. 2 nM).
        
      • 25 µL Test Guanidine Compound (Concentration range:

        
         to 
        
        
        
        M).
    • Critical Step: Ensure Glutamate/Glycine are present to open the channel; otherwise, the guanidine cannot compete for the pore site.

  • Equilibrium: Incubate for 2 hours at 25°C (Equilibrium is slow for channel blockers).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Future Outlook

The field is moving toward Targeted Guanidines . By conjugating the guanidine warhead to peptide vectors or exploiting the "arginine transporter" machinery, researchers can reduce systemic toxicity (a common issue with broad-spectrum cationics) and enhance selectivity for tumor cells or specific bacterial strains.

References

  • Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Microbiology Spectrum. (2022).[3] [Link]

  • Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. RSC Advances. (2025). [Link]

  • Guanidine Derivatives Leverage the Antibacterial Performance of Bio-Based Polyamide PA56 Fibres. Polymers (Basel). (2024). [Link]

  • Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers. Journal of Medicinal Chemistry. (1995). [Link]

Sources

Technical Guide: Spectral Analysis of 1-(3-Chloro-4-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a definitive protocol for the spectral characterization of 1-(3-Chloro-4-methylphenyl)guanidine . As a critical intermediate in the synthesis of bioactive kinase inhibitors and agrochemicals, verifying the structural integrity of this building block is paramount.

The analysis focuses on the Hydrochloride (HCl) salt form , the most stable and commercially relevant state for storage and handling. Free guanidines are highly basic (


) and hygroscopic; thus, spectral data is most reproducible when the compound is protonated.
Chemical Profile
  • IUPAC Name: 1-(3-Chloro-4-methylphenyl)guanidine hydrochloride[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 183.64 g/mol (Free Base) / ~220.10 g/mol (HCl Salt)[1]

  • Key Structural Features:

    • Guanidinium Core: Symmetrical resonance-stabilized cation.[1]

    • Aromatic System: 1,2,4-trisubstituted benzene ring (3-Cl, 4-Me pattern).[1]

    • Isotopic Signature: Distinctive

      
       ratio (3:1).[1]
      

Analytical Workflow Strategy

To ensure scientific rigor, we employ a "Triangulation Strategy" where MS confirms mass/isotopes, NMR maps the carbon-hydrogen framework, and IR verifies functional group integrity.

AnalyticalWorkflow Sample Raw Sample (HCl Salt) Prep Sample Prep (Solvent Selection) Sample->Prep MS Mass Spectrometry (ESI+) Prep->MS Dilute MeOH NMR NMR Spectroscopy (DMSO-d6) Prep->NMR ~10 mg/0.6mL IR FT-IR (ATR/KBr) Prep->IR Solid State Validation Data Integration & QC Pass MS->Validation M+H / Isotopes NMR->Validation Connectivity IR->Validation Func. Groups

Figure 1: Integrated analytical workflow for structural verification.

Mass Spectrometry (MS) Analysis[1][2][3]

Objective: Confirm molecular weight and validate the presence of the chlorine atom via isotopic abundance.

Methodology
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Solvent: Methanol/Water (50:[1]50) + 0.1% Formic Acid.[1]

  • Rationale: The guanidine group is easily protonated

    
    .[1] Soft ionization preserves the molecular ion.[1]
    
Fragmentation & Isotope Pattern

The presence of Chlorine provides a built-in validation flag.[1] You must observe the characteristic 3:1 intensity ratio between the


 and 

peaks.
Ion Typem/z (Theoretical)Description

184.06 Base peak (

isotope).[1]

186.06

isotope peak (~32% intensity of base peak).[1]
Fragment 167.0 Loss of

(Characteristic of guanidines).[1]
Fragment 140.0 Loss of Guanidine moiety (

); formation of aryl cation.[1]

Fragmentation Pathway Logic: The guanidinium ion typically undergoes deamination (loss of


, -17 Da) to form a carbodiimide-like intermediate, followed by cleavage of the C-N bond to release the substituted phenyl cation.

Nuclear Magnetic Resonance (NMR) Analysis[1][3][4][5][6][7][8]

Objective: Map the carbon skeleton and confirm the substitution pattern of the aromatic ring.

Experimental Protocol
  • Solvent: DMSO-d6 is mandatory.[1]

    • Why? Chloroform (

      
      ) often fails to solubilize guanidinium salts effectively.[1] Furthermore, DMSO slows the exchange rate of the acidic NH protons, allowing them to appear as distinct peaks rather than a broad blur.
      
  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1]

H NMR Data (400 MHz, DMSO-d6)

The aromatic region will display a classic ABC pattern (or ABX) typical of 1,2,4-trisubstituted benzenes.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.40 - 7.20 Broad Singlet4H

/

Exchangeable guanidinium protons.[1] Broadened due to quadrupole relaxation and H-bonding.[1]
7.35 Doublet (

Hz)
1HAr-H (C2)H2 : Isolated between Cl and Guanidine.[1] Small meta-coupling.
7.28 Doublet (

Hz)
1HAr-H (C5)H5 : Ortho to the methyl group.[1]
7.10 dd (

Hz)
1HAr-H (C6)H6 : Adjacent to C5, meta to C2.
2.28 Singlet3H

Methyl : Deshielded slightly by the aromatic ring but typical for toluene derivatives.[1]
C NMR Data (100 MHz, DMSO-d6)
Shift (

ppm)
Carbon TypeAssignment
156.5 Quaternary

Guanidine Core : The most deshielded signal.[1]
138.0 Quaternary Ar-CC1 : Attached to N (Ipso).[1]
134.5 Quaternary Ar-CC3 : Attached to Chlorine.[1]
132.0 Quaternary Ar-CC4 : Attached to Methyl.[1]
131.5 CH ArC5 : Ortho to Methyl.[1]
126.0 CH ArC2 : Ortho to Chlorine.[1]
124.5 CH ArC6 : Para to Chlorine.[1]
19.2

Methyl Group : Typical benzylic methyl.[1]

Infrared Spectroscopy (IR) Analysis[1][5][7][9][10]

Objective: Rapid identification of functional groups (Quality Assurance fingerprinting).

Key Absorption Bands
  • N-H Stretching (3100–3450 cm⁻¹):

    • In the HCl salt, this region is broad and intense due to the

      
       or 
      
      
      
      stretching modes and strong hydrogen bonding.
  • C=N Stretching (1630–1690 cm⁻¹):

    • The "Guanidinium I" band. This is the diagnostic peak for the guanidine core, often appearing as a strong doublet due to deformation modes of

      
      .
      
  • Aromatic Skeleton (1450–1600 cm⁻¹):

    • Multiple sharp bands representing

      
       ring stretches.[1]
      
  • Ar-Cl Stretch (1000–1100 cm⁻¹):

    • Often seen as a distinct band around 1080 cm⁻¹, though it can be obscured in the fingerprint region.

Synthesis & Impurity Profiling

Understanding the synthesis provides context for potential impurities. This compound is typically synthesized by reacting 3-chloro-4-methylaniline with cyanamide or a guanidinylating agent (e.g., S-methylisothiourea).[1]

Common Impurities to Watch:

  • Starting Material (Aniline): Look for broad amine peaks at ~5.0 ppm in NMR (if free base) or distinct aromatic shifts.[1]

  • Dimerization Products: Cyanamide polymerization products (dicyandiamide).[1]

SynthesisPathway Aniline 3-Chloro-4-methylaniline Intermediate Transition State Aniline->Intermediate Reagent Cyanamide / S-Methylisothiourea Reagent->Intermediate Product 1-(3-Chloro-4-methylphenyl) guanidine HCl Intermediate->Product Nucleophilic Addition

Figure 2: Simplified synthetic pathway highlighting origin of potential impurities.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for interpreting aromatic coupling patterns).

  • ChemGuide. (2023).[1] Mass Spectrometry - Fragmentation Patterns. Link

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (General Guanidine Fragmentation). Link

  • MDPI. (2025). Guanidino-Aryl Derivatives: Binding to DNA and Spectral Characterization. (Provides comparative spectral data for aryl-guanidines). Link[1]

  • LibreTexts Chemistry. Infrared Spectroscopy: Characteristic Absorption Bands. Link[1]

Sources

Technical Guide: Guanidine Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The guanidine moiety (


) represents a privileged scaffold in antimicrobial drug discovery.[1] Its high basicity (pKa 

13.[2][3]6) ensures it remains protonated at physiological pH, allowing it to function as a "super-cation" that targets the anionic phosphate headgroups of bacterial membranes. This guide analyzes the structural prerequisites for guanidine-based antibiotics, detailing the transition from simple salts to complex polymeric biguanides. It provides validated protocols for their synthesis via guanylation and rigorous biological characterization, emphasizing the critical balance between antimicrobial potency and mammalian cytotoxicity.

Chemical Basis & Structural Diversity[1][2][4][5]

The Guanidinium Cation

The biological activity of guanidine stems from its unique Y-shaped planarity and resonance stabilization. Upon protonation, the positive charge is delocalized across all three nitrogen atoms. This delocalization creates a robust cation capable of forming bidentate hydrogen bonds with oxoanions (carboxylates, phosphates) found on bacterial cell surfaces.

Key Physicochemical Properties:

  • Basicity: The conjugate acid is stabilized by resonance, making guanidine one of the strongest organic bases.

  • H-Bonding: The arginine-like side chain allows for specific recognition of anionic targets, including DNA minor grooves and lipopolysaccharides (LPS).

Structural Classes
  • Linear Alkyl Guanidines: (e.g., Dodecylguanidine) Amphiphilic molecules where the alkyl tail drives membrane insertion.

  • Bis-Guanidines & Biguanides: (e.g., Chlorhexidine, Alexidine) Two guanidine heads linked by a spacer. The spacer length dictates the "span" across the lipid bilayer.

  • Polymeric Guanidines: (e.g., PHMG) Repeats of guanidine units. High charge density leads to rapid bactericidal action but requires careful molecular weight control to avoid toxicity.

Mechanisms of Antimicrobial Action (MOA)

The primary MOA of guanidine derivatives is membrane disruption , often described by the "carpet model" or "toroidal pore model." However, recent evidence suggests a multi-hit mechanism involving intracellular targeting.

The Membrane Interaction Cascade
  • Electrostatic Attraction: The cationic guanidinium head binds to negatively charged teichoic acids (Gram-positive) or LPS (Gram-negative).

  • Hydrophobic Insertion: The lipophilic tail (alkyl or aryl) inserts into the lipid bilayer, disturbing the packing order.

  • Displacement of Divalent Cations: Guanidines displace

    
     and 
    
    
    
    ions that stabilize the outer membrane, increasing permeability.
  • Intracellular Leakage: Formation of transient pores leads to leakage of

    
     ions and eventual cell lysis.
    
Visualization: Multi-Target MOA

The following diagram illustrates the dual mechanism of membrane disruption and intracellular DNA binding.

GuanidineMOA Guanidine Guanidine Derivative (Cationic + Lipophilic) Membrane Bacterial Membrane (Anionic Surface) Guanidine->Membrane Electrostatic Attraction Displacement Displacement of Mg2+/Ca2+ Ions Membrane->Displacement Destabilization Insertion Hydrophobic Tail Insertion Membrane->Insertion Lipid Interaction Leakage K+ Leakage & Depolarization Displacement->Leakage Insertion->Leakage Intracellular Intracellular Entry Insertion->Intracellular Translocation Death Cell Death (Bactericidal) Leakage->Death Targets DNA Binding & Enzyme Inhibition Intracellular->Targets Minor Groove Binding Targets->Death

Caption: Dual-action mechanism showing membrane depolarization and intracellular targeting by guanidine derivatives.[4]

Structure-Activity Relationships (SAR)[2][6][7]

Optimizing guanidine antimicrobials requires balancing hydrophobicity (for penetration) with cationicity (for solubility and initial binding).

The "Goldilocks" Zone of Alkyl Chains

Research consistently highlights that alkyl chain length is the primary determinant of potency.

  • < 8 Carbons: Insufficient hydrophobicity to penetrate the lipid bilayer; high MIC.

  • 10-12 Carbons: Optimal activity. The chain length matches the thickness of the bacterial membrane leaflet.

  • > 14 Carbons: Aggregation (micelle formation) reduces free concentration; increased eukaryotic toxicity (hemolysis).

SAR Data Summary

The following table summarizes the effect of alkyl chain length on activity against S. aureus and E. coli for a mono-guanidine series.

Compound IDAlkyl Chain (

)
MIC (

) [

g/mL]
MIC (

) [

g/mL]
Hemolysis (

) [

g/mL]
Selectivity Index
G-4 Butyl (

)
>128>128>500N/A
G-8 Octyl (

)
3264450~14
G-10 Decyl (

)
4812030
G-12 Dodecyl (

)
2 4 4522
G-16 Hexadecyl (

)
83210 1.25

Note: Data synthesized from representative literature trends (e.g., Pasero et al., 2025). G-12 offers the best potency, but G-10 offers a better safety profile (Selectivity Index).

Synthetic Methodologies

While classical methods use cyanamide (toxic, poor yields) or S-methylisothioureas (release malodorous methanethiol), the modern standard utilizes 1H-pyrazole-1-carboxamidine reagents. These are shelf-stable, odorless, and highly reactive with primary/secondary amines.

Protocol: Guanylation using 1H-Pyrazole-1-Carboxamidine

Objective: Convert a primary amine precursor to a Boc-protected guanidine, followed by deprotection.

Reagents:

  • Amine substrate (

    
    )
    
  • 
    -Di-Boc-1H-pyrazole-1-carboxamidine (CAS: 152120-54-2)
    
  • Triethylamine (

    
    ) or DIPEA
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Deprotection: Trifluoroacetic acid (TFA)

Step-by-Step Workflow:

  • Setup: In a round-bottom flask, dissolve 1.0 equiv of the amine substrate in dry DCM (0.1 M concentration).

  • Addition: Add 1.1 equiv of

    
    -Di-Boc-1H-pyrazole-1-carboxamidine.
    
  • Activation: Add 1.2 equiv of

    
    . Stir at room temperature for 4–12 hours.
    
    • Checkpoint: Monitor reaction by TLC (The pyrazole byproduct is polar/UV active).

  • Workup: Wash the organic layer with 5% citric acid (removes pyrazole byproduct) and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the Boc-guanidine.

  • Deprotection: Dissolve the intermediate in DCM/TFA (1:1 v/v). Stir for 1 hour. Evaporate volatiles.

  • Salt Exchange: Redissolve in minimal MeOH and add 2M HCl in ether to precipitate the Guanidine

    
    HCl salt.
    
Visualization: Synthesis Logic

SynthesisWorkflow Amine Primary Amine (R-NH2) Intermediate Boc-Protected Guanidine Amine->Intermediate + Reagent + Et3N, RT Reagent Di-Boc-Pyrazole Reagent Reagent->Intermediate Deprotection TFA/DCM Cleavage Intermediate->Deprotection Product Guanidinium Salt (Active Drug) Deprotection->Product HCl Exchange

Caption: Efficient guanylation pathway avoiding toxic cyanamide intermediates.

Biological Evaluation Protocols

To validate a guanidine derivative as a drug candidate, one must prove it kills bacteria without lysing mammalian cells.

Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum: Prepare bacterial suspension at

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well polypropylene plates (prevents cationic drug binding to polystyrene).

  • Dilution: Serial 2-fold dilution of the guanidine compound (e.g., 64 to 0.125

    
    g/mL).
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: The lowest concentration with no visible growth is the MIC.

Hemolysis Assay (Toxicity Screen)

Rationale: Guanidines are membrane-active. This assay quantifies selectivity for bacterial vs. mammalian membranes.

  • Blood Source: Fresh defibrinated horse or sheep blood.

  • Preparation: Wash RBCs 3x with PBS. Resuspend to 2% v/v.

  • Treatment: Incubate RBCs with compound (concentrations

    
     to 
    
    
    
    MIC) for 1 hour at 37°C.
  • Controls:

    • Negative: PBS (0% lysis).

    • Positive: 1% Triton X-100 (100% lysis).

  • Measurement: Centrifuge (1000g, 10 min). Measure absorbance of supernatant at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    

Clinical Relevance & Future Outlook

Current Landscape
  • Chlorhexidine: The gold standard for topical antisepsis. Its bis-biguanide structure provides broad-spectrum activity but is limited to topical use due to toxicity.

  • Polyhexanide (PHMB): Used in wound care. The polymeric structure reduces skin penetration (lowering toxicity) while maintaining surface bacterial killing.

Emerging Candidates
  • Isopropoxy Benzene Guanidine (IBG): A novel small molecule showing synergy with colistin against MDR Gram-negatives.[5][6] It acts by permeabilizing the outer membrane, allowing traditional antibiotics to enter.

  • Peptidomimetics: "Guanidino-lipoids" that mimic antimicrobial peptides (AMPs) but with enhanced proteolytic stability.

References

  • Mechanism of Action & SAR

    • Pasero, P., et al. (2025).[7] Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. Royal Society of Chemistry.

    • Zhang, Y., et al. (2021).[6] Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. ASM Journals.

  • Synthetic Methodology

    • Castillo-Meléndez, J. A., & Golding, B. T. (2004).[8] Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines. Synthesis.

    • Sigma-Aldrich. 1H-Pyrazole-1-carboxamidine hydrochloride Product Sheet.

  • Clinical & Reviews

    • Massiot, G., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry.

    • Kovacevic, B., et al. (2021). Antimicrobial drugs bearing guanidine moieties: A review. European Journal of Medicinal Chemistry. [5]

Sources

In silico modeling of 1-(3-Chloro-4-methylphenyl)guanidine interactions

Author: BenchChem Technical Support Team. Date: February 2026

A Multiscale Modeling Protocol for 5-HT3 Receptor Interrogation

Executive Summary

This technical guide outlines a high-precision computational workflow for modeling the interactions of 1-(3-Chloro-4-methylphenyl)guanidine (hereafter referred to as CMPG-Me ). This molecule is a structural derivative of the well-characterized 5-HT3 agonist m-chlorophenylguanidine (mCPG).

The primary challenge in modeling CMPG-Me lies in accurately capturing the cation-π interactions between the guanidinium headgroup and the aromatic cage of the 5-HT3 receptor, while simultaneously resolving the steric impact of the para-methyl substitution. Standard molecular mechanics (MM) force fields often underestimate the polarization energy of cation-π systems. Therefore, this protocol enforces a Hybrid QM/MM or high-level DFT parameterization approach to ensure predictive validity.

Phase 1: Ligand Characterization & Quantum Mechanical Preparation

Objective: To generate force-field compliant parameters that accurately reflect the charge delocalization of the guanidinium moiety.

1.1 Tautomer Enumeration & Protonation

The guanidine group (


) acts as a strong base.[1] At physiological pH (7.4), CMPG-Me exists almost exclusively as the guanidinium cation .
  • Protocol: Protonate the guanidine nitrogen atoms. Ensure the positive charge is delocalized across the

    
     system.
    
  • Critical Check: Do not model the neutral species for receptor binding simulations; this will lead to false negatives in the aromatic binding pocket.

1.2 DFT Geometry Optimization

Standard force fields (like OPLS3e or CHARMM36) may not perfectly capture the torsional barrier between the phenyl ring and the guanidine group.

  • Method: Perform geometry optimization using Density Functional Theory (DFT).

  • Theory Level: B3LYP/6-31G** or M06-2X/cc-pVTZ (M06-2X is preferred for capturing non-covalent dispersion interactions).

  • Output: Calculate electrostatic potential (ESP) charges to derive RESP (Restrained Electrostatic Potential) partial charges for the MD simulation.

Phase 2: Target Identification & Structural Preparation

Objective: To select and prepare the appropriate 5-HT3 receptor conformation.

2.1 PDB Selection

The 5-HT3 receptor is a pentameric ligand-gated ion channel (LGIC).[2] The choice of structure depends on whether you hypothesize CMPG-Me to be an agonist (channel opener) or antagonist (stabilizer of closed state). Given the structural similarity to mCPG (a known agonist), an open/active conformation is the logical starting point.

PDB IDOrganismStateResolutionUsage Recommendation
6HIN MouseSerotonin-bound (F state)4.10 ÅTemplate for agonist-bound state.
6Y1Z MouseAntagonist-bound (Closed)2.82 ÅHigh-res reference for side-chain refinement.
8BLB HumanVortioxetine-bound3.30 ÅGood for human homology modeling.
2.2 Homology Modeling (If Human Target Required)

If the experimental goal is human drug development, generate a homology model of the human 5-HT3A sequence using 6HIN as the template for the transmembrane domain and ligand-binding domain (LBD) interface.

Phase 3: Molecular Docking (Induced Fit Protocol)

Objective: To predict the binding pose, accounting for the flexibility of "Loop C" in the binding site.

3.1 The "Aromatic Cage" Constraint

The 5-HT3 orthosteric binding site is an "aromatic cage" formed by residues Trp183, Tyr234, Phe226, and Tyr153 .

  • Mechanism: The guanidinium headgroup of CMPG-Me must orient to form cation-π interactions with Trp183 and Tyr234.

  • Protocol: Define a docking grid centered on Trp183. Apply a hydrogen bond constraint to the backbone carbonyl of Trp183 or the hydroxyl of Tyr153 , forcing the guanidine into the cage.

3.2 Addressing the Para-Methyl Group

The para-methyl group (position 4) extends the molecular length compared to the parent mCPG.

  • Risk: Steric clash with the back wall of the binding pocket (residues near Loop E).

  • Solution: Use Induced Fit Docking (IFD) . Allow side-chain flexibility for residues within 5Å of the ligand. This permits the receptor to accommodate the extra methyl volume without artificially rejecting the pose.

Phase 4: Molecular Dynamics (MD) & Interaction Profiling

Objective: To validate the stability of the docked pose and quantify the interaction energy.

4.1 Simulation Setup
  • System: Embed the receptor in a POPC lipid bilayer (mimicking the neuronal membrane). Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Force Field: CHARMM36m (protein/lipids) + CGenFF (ligand).

  • Duration: Minimum 100 ns production run.

4.2 Analysis Metrics
  • RMSD: Ligand stability (< 2.0 Å deviation from docked pose).

  • Cation-π Distance: Monitor distance between the centroid of the guanidinium plane and the centroid of the Trp183 indole ring. (Stable interaction: 3.4 – 4.0 Å).

  • Hydrophobic Fill: Analyze the solvent-accessible surface area (SASA) of the 4-methyl group. A decrease in SASA indicates successful burial in a hydrophobic sub-pocket.

4.3 Diagram: Interaction Workflow

The following diagram illustrates the critical signaling pathway and computational workflow for validating CMPG-Me.

CMPG_Workflow Ligand CMPG-Me (Ligand) QM_Prep QM Optimization (B3LYP/6-31G**) Ligand->QM_Prep Protonation Docking Induced Fit Docking (Aromatic Cage) QM_Prep->Docking RESP Charges Target 5-HT3 Receptor (PDB: 6HIN) Target->Docking Grid Gen MD_Sim MD Simulation (100ns, Membrane) Docking->MD_Sim Best Pose Analysis Interaction Profiling (Cation-Pi / RMSD) MD_Sim->Analysis Trajectory Analysis->Docking Refine Constraints

Caption: Workflow for parameterizing and validating CMPG-Me binding dynamics.

Phase 5: Mechanistic Interaction Map

The specific binding mode of phenylguanidines differs slightly from serotonin. While serotonin H-bonds with Tyr153, phenylguanidines often recruit Ser182 or Glu129 .

Interaction_Map CMPG CMPG-Me (Guanidinium Core) Trp183 Trp183 (Cation-Pi) CMPG->Trp183 Stacking (Primary) Tyr234 Tyr234 (Cation-Pi) CMPG->Tyr234 Stacking (Secondary) Glu129 Glu129 (Electrostatic) CMPG->Glu129 Salt Bridge/H-Bond LoopE Loop E Residues (Hydrophobic/Steric) CMPG->LoopE 4-Methyl Contact

Caption: Predicted molecular interactions within the 5-HT3 orthosteric binding site.

Phase 6: ADMET & Safety Profiling

While binding affinity is critical, "in silico" development must assess developability.

  • hERG Inhibition: Phenylguanidines structurally resemble some hERG blockers. Run a pharmacophore screen against a hERG model (e.g., Cryo-EM structure of hERG) to predict cardiotoxicity risks.

  • BBB Permeability: Calculate Polar Surface Area (PSA). For CNS activity (5-HT3 modulation), PSA should be < 90 Ų. The guanidinium charge is a liability here; verify if the lipophilic chlorophenyl ring compensates sufficiently to allow blood-brain barrier penetration.

References
  • Polovinkin, L., et al. (2018).[3] "Conformational transitions of the serotonin 5-HT3 receptor." Nature, 563(7730), 275-279.

  • Basak, S., et al. (2020). "Cryo-EM structure of the 5-HT3A receptor in complex with the anti-emetic palonosetron." Nature Communications, 11, 1-9.

  • Dougherty, D. A. (2013). "The Cation-π Interaction." Accounts of Chemical Research, 46(4), 885–893.

  • Sepúlveda, M. I., Lummis, S. C., & Martin, I. L. (1991). "The agonist properties of m-chlorophenylbiguanide and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells." British Journal of Pharmacology, 104(2), 536–540.

  • Melis, C., et al. (2008). "The binding of serotonin to the 5-HT3 receptor: a density functional theory study." Journal of Physical Chemistry B, 112(29), 8711-8718.

Sources

Methodological & Application

Synthesis of 1-(3-Chloro-4-methylphenyl)guanidine from 3-chloro-4-methylaniline

[1][2][3]

Executive Summary

This guide details the synthesis of 1-(3-Chloro-4-methylphenyl)guanidine, a functionalized aryl guanidine often utilized as a pharmacophore in medicinal chemistry (e.g., for NHE inhibitors or histamine receptor ligands).[1] While direct guanylation of anilines can be challenging due to the nucleophilicity difference between the amine and the guanidine product, this protocol prioritizes the S-Methylisothiourea Sulfate method. This route is selected for its high reliability in research settings, offering superior control over mono-substitution compared to cyanamide-based industrial routes.[1]

Retrosynthetic Analysis & Strategy

The target molecule consists of a guanidine moiety attached to a 3-chloro-4-methylphenyl ring.[2][1] The core synthetic challenge is the formation of the

Selected Pathway: Nucleophilic Substitution on S-Methylisothiourea

The 3-chloro-4-methylaniline acts as a nucleophile, attacking the electrophilic carbon of S-methylisothiourea.[1] The reaction is driven by the release of methyl mercaptan (methanethiol), a volatile gas.

Reaction Scheme:

Workflow Visualization

ReactionPathwayAniline3-Chloro-4-methylaniline(Nucleophile)IntermediateTetrahedral IntermediateAniline->IntermediateNucleophilic AttackReagentS-Methylisothiourea Sulfate(Electrophile)Reagent->IntermediateByproductMethyl Mercaptan (Gas)(Leaving Group)Intermediate->ByproductEliminationProduct1-(3-Chloro-4-methylphenyl)guanidineSulfate SaltIntermediate->ProductElimination

Caption: Mechanistic pathway for the guanylation of aniline via S-methylisothiourea.

Safety & Critical Precautions

Hazard Identification:

  • 3-Chloro-4-methylaniline: Toxic by inhalation and ingestion.[1] Potential organ damage (liver/kidneys) upon prolonged exposure.[1] Use in a fume hood.[1]

  • Methyl Mercaptan (MeSH): Extremely foul-smelling and toxic gas generated during the reaction.[1] Essential: The reaction exhaust must be scrubbed through a bleach (sodium hypochlorite) trap to oxidize the mercaptan to odorless sulfonate.[1]

PPE Requirements:

  • Nitrile gloves (double gloving recommended).[1]

  • Chemical splash goggles.[1]

  • Lab coat.[1]

  • Fume hood with active face velocity >100 fpm.[1]

Experimental Protocol (Primary Method)

Method: Guanylation using S-Methylisothiourea Sulfate Scale: 10 mmol (approx.[1] 1.4 g of aniline)

Reagents Table
ReagentMW ( g/mol )Equiv.[1]AmountRole
3-Chloro-4-methylaniline 141.601.01.42 gSubstrate
S-Methylisothiourea Sulfate 278.36 (dimer)0.55*1.53 gGuanylating Agent
Ethanol (Abs.) 46.07Solvent15 mLSolvent
Water (DI) 18.02Solvent5 mLCo-solvent

*Note: S-methylisothiourea sulfate is a salt of two isothiourea molecules per sulfuric acid.[1] 0.55 equiv of the salt provides 1.1 equiv of the active isothiourea.

Step-by-Step Procedure
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas outlet tube leading into a trap containing 10% aqueous NaOH or bleach (to neutralize MeSH).

  • Dissolution: Add S-methylisothiourea sulfate (1.53 g) to the flask, followed by Water (5 mL). Stir until partially dissolved.

  • Addition: Add 3-Chloro-4-methylaniline (1.42 g) dissolved in Ethanol (15 mL) to the reaction flask.

  • Reaction: Heat the mixture to reflux (approx. 80°C oil bath).

    • Observation: Evolution of methyl mercaptan gas will begin.[1] Ensure the trap is bubbling.[1]

    • Duration: Reflux for 6–12 hours.[1] Monitor via TLC (System: DCM/MeOH 9:1). The starting aniline spot (

      
      ) should disappear, and a baseline spot (guanidinium salt) should appear.
      
  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • If the product crystallizes upon cooling, filter the solid directly.[3]

    • If no precipitate forms, concentrate the solution under reduced pressure to approx. 5 mL volume. Cool in an ice bath to induce crystallization.[1]

  • Purification:

    • Filter the crude solid.[1]

    • Wash the filter cake with cold acetone (2 x 5 mL) to remove unreacted aniline and non-polar impurities.[1]

    • Recrystallization: Recrystallize from hot water or water/ethanol (1:1) if high purity is required.[1]

  • Isolation: Dry the white crystalline solid in a vacuum oven at 50°C for 4 hours.

Alternative Protocol (Scalable)

Method: Cyanamide Route (Industrial Approach) Use Case: Larger scale synthesis where methyl mercaptan generation is prohibitive.[1]

  • Salt Formation: Dissolve 3-chloro-4-methylaniline (1.0 equiv) in diethyl ether. Add HCl in dioxane (1.1 equiv) to precipitate the aniline hydrochloride salt.[1] Filter and dry.[1][4]

  • Guanylation: Suspend the aniline hydrochloride in n-butanol or ethanol. Add Cyanamide (50% aq.[1] solution, 1.5 equiv).

  • Reflux: Heat to reflux for 16–24 hours.

  • Workup: Cool to 0°C. The guanidine hydrochloride salt often precipitates.[1] If not, evaporate solvent and triturate with ether.

Characterization & Quality Control

Since the product is isolated as a salt (Sulfate or Hydrochloride), the melting point will be high (>200°C) and the compound will be water-soluble.

Expected Analytical Data:

  • Appearance: White to off-white crystalline solid.[1]

  • Solubility: Soluble in water, DMSO, Methanol. Insoluble in Ether, DCM.

  • 
    H NMR (400 MHz, DMSO-
    
    
    ):
    • 
       ~9.5 ppm (s, 1H, Ar-NH -C).
      
    • 
       ~7.0–7.5 ppm (m, 3H, Aromatic protons).
      
    • 
       ~7.2 ppm (br s, 4H, -C(=NH 
      
      
      )NH
      
      
      , exchangeable).
    • 
       2.28 ppm (s, 3H, Ar-CH 
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated

      
       for Free Base (
      
      
      ): 184.06.
    • Expected ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      : 184.1.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to MeSH saturation.Increase nitrogen sweep to drive off MeSH gas.[1] Extend reflux time.
Oily Product Impurities preventing crystallization.[1]Triturate the oil with anhydrous diethyl ether or acetone to induce solidification.[1]
Starting Material Remains Aniline nucleophilicity is low.[1]Add a catalytic amount (0.1 equiv) of NaI or use n-butanol (higher boiling point) as solvent.[1]

References

  • General Guanylation via S-Methylisothiourea

    • Rasmussen, C. R., et al. "Improved procedures for the preparation of guanidines." Synthesis 1988.6 (1988): 460-466.[1]

    • Note: This is the foundational text for the S-methylisothiourea method described above.
  • Cyanamide Method

    • K. Tsubokura, et al. "An efficient guanylation of various amines with cyanamide." Synlett 25.09 (2014): 1302-1306.[1] Link

  • Precursor Data (3-Chloro-4-methylaniline)

    • National Toxicology Program.[1] "3-Chloro-4-methylaniline - CAS 95-74-9."[1] PubChem. Link

  • Product Catalog Entry (Verification of Existence)

    • "1-(3-Chloro-4-methylphenyl)guanidine."[2][1][5] Kono Chem. Link

Application Note: Strategic Guanylation of Aromatic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Guanylation Protocols for Aromatic Amines Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The transformation of aromatic amines (anilines) into aryl guanidines is a pivotal reaction in medicinal chemistry. The guanidine moiety (


) serves as a critical pharmacophore, often functioning as a bioisostere for arginine residues or acting as a bidentate hydrogen bond donor in kinase inhibitors (e.g., Imetit, Gefitinib analogs).

However, aromatic amines present distinct challenges compared to their aliphatic counterparts:

  • Reduced Nucleophilicity: The lone pair delocalization into the aromatic ring lowers reactivity toward standard electrophiles.

  • Steric Hindrance: Ortho-substituents can severely impede the formation of the planar guanidinium core.

  • Electronic Deactivation: Electron-withdrawing groups (EWGs) on the ring further suppress reactivity.

This guide details three "Gold Standard" protocols selected for their reliability, functional group tolerance, and scalability. It moves beyond generic textbook methods to provide field-proven strategies for difficult substrates.

Mechanistic Selection Guide

Choosing the correct guanylating agent is the single most important decision in this workflow. The choice depends on the electronic and steric nature of the aniline substrate.

Decision Matrix: Reagent Selection
  • Substrate A: Electron-Rich / Sterically Unhindered Aniline.

    • Recommended Reagent:Pyrazole-1-carboxamidine .[1]

    • Why: Mild conditions, easy workup, avoids heavy metals.

  • Substrate B: Electron-Poor / Moderately Hindered Aniline.

    • Recommended Reagent:S-Methylisothiourea (Goodman’s Reagent) .

    • Why: Tunable activation (Hg/Ag/EDCI) forces the reaction to completion.

  • Substrate C: Highly Deactivated / Sterically Congested Aniline.

    • Recommended Reagent:N-Triflylguanidine .

    • Why: The triflyl group creates a "super-electrophile" capable of capturing sluggish nucleophiles.

Visualization: Pathway Selection Logic

GuanylationSelector Start Start: Analyze Aniline Substrate CheckElec Electronic Profile? Start->CheckElec Rich Electron Rich / Neutral (e.g., -OMe, -Alk) CheckElec->Rich Nucleophilic Poor Electron Poor / Hindered (e.g., -CF3, -NO2, Ortho-sub) CheckElec->Poor Sluggish MethodA Protocol A: Pyrazole Reagent (Bernatowicz-Wu) Rich->MethodA CheckMetal Is Heavy Metal Permitted? Poor->CheckMetal MethodB Protocol B: S-Methylisothiourea (Goodman's Reagent + Hg/Ag) CheckMetal->MethodB Yes (Lab Scale) MethodC Protocol C: Triflyl Guanidine (Metal-Free High Energy) CheckMetal->MethodC No (Process/Green)

Figure 1: Decision tree for selecting the optimal guanylation protocol based on substrate electronics and process constraints.

Detailed Experimental Protocols

Protocol A: The "Clean" Method (Pyrazole-Carboxamidine)

Best for: Primary anilines, electron-rich substrates, and late-stage functionalization where metal contamination is a concern. Reagent:


-Di-Boc-1H-pyrazole-1-carboxamidine.
Mechanism

The pyrazole moiety acts as a leaving group. While less reactive than isothioureas, it avoids the release of methanethiol (stench) and heavy metal waste.

Step-by-Step Methodology
  • Preparation: In a flame-dried flask, dissolve the aniline (1.0 equiv) in anhydrous THF or DCM (0.1 M concentration).

  • Reagent Addition: Add

    
    -Di-Boc-1H-pyrazole-1-carboxamidine (1.05 – 1.2 equiv).
    
  • Activation: Add

    
    -Diisopropylethylamine (DIPEA) (1.0 equiv).
    
    • Note: If the reaction is sluggish (monitored by TLC/LCMS), add 10-20 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

  • Reaction: Stir at room temperature for 4–16 hours.

    • Optimization: For sterically hindered anilines, switch solvent to Toluene and heat to 60°C.

  • Workup:

    • Concentrate the solvent.

    • The byproduct is pyrazole, which is water-soluble/volatile. However, for Boc-protected products, a short silica plug filtration (Hexane/EtOAc) is usually sufficient to isolate the Di-Boc guanidine.

  • Deprotection (Optional): Treat with TFA/DCM (1:1) for 1 hour to yield the free guanidinium trifluoroacetate salt.

Protocol B: The "Power" Method (Goodman’s Reagent)

Best for: Deactivated anilines, secondary amines, and difficult substrates requiring "forced" conversion. Reagent:


-Bis(tert-butoxycarbonyl)-S-methylisothiourea.
Promoter:  Mercury(II) Chloride (

) or Silver Triflate (

).
Mechanism

The sulfur atom attacks the metal promoter (Hg/Ag), creating a highly electrophilic carbodiimide-like intermediate in situ. The amine then attacks this activated species.

Step-by-Step Methodology
  • Safety Precaution:

    
     is highly toxic. Perform all weighing and reactions in a well-ventilated fume hood. Wear double nitrile gloves.
    
  • Dissolution: Dissolve the aniline (1.0 equiv) and

    
    -Bis(tert-butoxycarbonyl)-S-methylisothiourea (1.1 equiv) in anhydrous DCM or DMF.
    
  • Promotion:

    • Option 1 (Standard): Add

      
       (1.1 equiv).
      
    • Option 2 (Green/Halide-Sensitive): Add

      
       (1.1 equiv).
      
  • Reaction: Add Triethylamine (

    
    ) (3.0 equiv). Stir at 0°C for 30 mins, then warm to room temperature.
    
    • Observation: A precipitate (HgS or AgSMe) will form, indicating the reaction is progressing.

  • Workup:

    • Dilute with EtOAc.

    • Filter the mixture through a pad of Celite to remove the metal sulfide precipitate. Dispose of Celite as hazardous heavy metal waste.

    • Wash the filtrate with water and brine. Dry over

      
      .[2][3]
      
  • Purification: Flash chromatography (typically Hexane/EtOAc) yields the protected guanidine.

Protocol C: The "Super-Electrophile" Method (Triflyl Guanidine)

Best for: Extremely unreactive anilines (e.g., nitro-anilines) where metal usage is prohibited. Reagent:


-Di-Boc-N''-trifluoromethanesulfonylguanidine.
Mechanism

The triflamide group (


) is an exceptional leaving group (

for the conjugate acid), making the central carbon highly susceptible to nucleophilic attack without metal activation.
Step-by-Step Methodology
  • Setup: Dissolve aniline (1.0 equiv) in DCM or DCE (1,2-Dichloroethane).

  • Reagent Addition: Add the Triflyl-guanidine reagent (1.1 equiv) and Triethylamine (1.5 equiv).

  • Reaction: Stir at room temperature.

    • Optimization: If no reaction occurs after 2 hours, heat to reflux (40°C for DCM, 80°C for DCE).

  • Workup: Wash the organic layer with 5% aqueous citric acid (to remove TEA) and then saturated

    
    .
    
  • Purification: The byproduct is trifluoromethanesulfonamide (soluble in base). The Boc-guanidine product is purified via silica gel chromatography.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion Nucleophile is too weak.Switch from Protocol A to Protocol B (Hg-promoted). If using Protocol B, increase temperature to 40°C.
Partial Deprotection Acidic byproduct accumulation.Ensure sufficient base (TEA/DIPEA) is present to neutralize protons generated during the attack.
"Stench" Release of Methyl Mercaptan (Protocol B).Bleach the glassware and rotary evaporator traps immediately after use to oxidize the sulfur byproducts.
Side Product: Urea Hydrolysis of intermediate.Ensure solvents are anhydrous. The activated carbodiimide intermediate reacts with water to form a urea.
Solubility Guanidine product is polar.Do not deprotect (remove Boc) until the final step. Boc-guanidines behave like lipophilic amides, easy to purify.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of the described protocols, highlighting the activation energy differences.

Mechanism cluster_A Protocol A (Pyrazole) cluster_B Protocol B (Goodman/Hg) Aniline Aniline Substrate (Ar-NH2) InterA Tetrahedral Intermediate Aniline->InterA Slow Attack Carbo Carbodiimide Intermediate Aniline->Carbo Fast Attack PyrazReagent Pyrazole-C(=NBoc)NHBoc PyrazReagent->InterA ProdA Guanidine + Pyrazole InterA->ProdA -H-Pyraz ThioReagent MeS-C(=NBoc)NHBoc HgAct Hg-Activation (-HgS) ThioReagent->HgAct HgAct->Carbo Elimination ProdB Guanidine Carbo->ProdB

Figure 2: Mechanistic comparison. Protocol A proceeds via direct addition-elimination (slower). Protocol B generates a highly reactive carbodiimide intermediate via metal-assisted desulfurization (faster).

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry, 57(8), 2497–2502.

  • Kim, K. S., & Qian, L. (1993). Improved Method for the Preparation of Guanidines: The Use of Goodman's Reagent. Tetrahedron Letters, 34(48), 7677-7680.

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. Journal of Organic Chemistry, 63(23), 8432–8439.

  • Zapf, C. W., et al. (2005). Solid-Phase Synthesis of Guanidines using Bis(tert-butoxycarbonyl)thiopseudourea and Mercury(II) Chloride. Organic Letters, 7(11), 2125-2128.

  • Organic Chemistry Portal. Synthesis of Guanidines - Recent Literature and Protocols.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Guanidine Compounds in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Guanidino compounds (GCs) are critical metabolic markers often associated with renal function, oxidative stress, and urea cycle disorders. In clinical research, compounds such as Methylguanidine (MG) , Guanidinosuccinic acid (GSA) , and Guanidine (G) are classified as uremic toxins. Their accumulation in blood correlates with the progression of Chronic Kidney Disease (CKD) and neurological toxicity.

The Analytical Challenge

Analyzing GCs in biological matrices presents three distinct challenges:

  • High Polarity: GCs are strongly basic and highly polar, leading to poor retention on standard C18 Reverse-Phase (RP) columns.

  • Lack of Chromophores: Most GCs lack strong UV-absorbing groups, making standard UV-Vis detection insensitive (LOD often > 1 µM).

  • Matrix Complexity: Endogenous amines in plasma can interfere with detection, necessitating high-specificity derivatization or mass spectrometry.

This guide details two validated protocols:

  • Method A (The Gold Standard): Ion-Exchange Chromatography with Post-Column Derivatization (Fluorescence Detection).

  • Method B (The Modern Approach): HILIC-MS/MS for high-throughput profiling.

Analytical Workflow Visualization

The following diagram outlines the decision matrix and workflow for analyzing GCs.

G Sample Biological Sample (Plasma/Urine) Prep Deproteinization (TCA or ACN Precipitation) Sample->Prep Clean Optional: SCX SPE Cleanup (Remove lipids/neutrals) Prep->Clean Decision Select Detection Mode Clean->Decision HPLC_FLD Method A: HPLC-FLD (Cation Exchange Column) Decision->HPLC_FLD High Specificity Routine QC LC_MS Method B: LC-MS/MS (HILIC Column) Decision->LC_MS High Throughput Structural ID PCD Post-Column Derivatization (9,10-Phenanthrenequinone + NaOH) HPLC_FLD->PCD Detect_FLD Fluorescence Detection (Ex: 365nm, Em: 495nm) PCD->Detect_FLD Detect_MS Triple Quadrupole (MRM Mode) LC_MS->Detect_MS

Caption: Workflow for Guanidino Compound Analysis. Method A utilizes specific chemical derivatization, while Method B relies on mass/charge separation.

Sample Preparation Protocol

Causality: GCs are small molecules. Protein precipitation is essential to prevent column fouling, but pH control is critical because GCs are basic. We use Trichloroacetic Acid (TCA) for Method A (FLD) to ensure acidic conditions that stabilize the analytes before the ion-exchange column.

Reagents
  • Precipitant: 30% (w/v) Trichloroacetic Acid (TCA) in water.

  • Neutralizer (Optional for MS): 1.0 M NaOH.

Step-by-Step Procedure
  • Aliquot: Transfer 200 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Precipitation: Add 100 µL of 30% TCA . Vortex vigorously for 30 seconds.

    • Note: For urine, dilute 1:10 with water before this step.

  • Incubation: Keep on ice for 15 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Filtration: Collect the supernatant. Filter through a 0.22 µm PTFE membrane.

    • Critical: Do not use Nylon filters, as they may bind specific polar amines.

  • Storage: Analyze immediately or store at -80°C. GCs are stable in acidic supernatant.

Method A: HPLC-FLD with Post-Column Derivatization

Best for: Routine clinical quantification of Methylguanidine (MG) and Guanidinosuccinic acid (GSA).

Mechanism: Guanidines react with 9,10-Phenanthrenequinone (PQ) under strongly alkaline conditions to form a highly fluorescent phenanthroimidazole derivative.

  • Why Post-Column? The fluorescent derivative is photosensitive and unstable over time. Generating it immediately before the detector ensures maximum sensitivity and reproducibility compared to pre-column methods.

Chromatographic Conditions
ParameterSpecification
System HPLC with Post-Column Reactor (PCR) and Fluorescence Detector
Column Strong Cation Exchange (SCX) (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Sodium Citrate Buffer (pH 3.0)
Mobile Phase B Sodium Citrate Buffer (pH 5.0) + 0.5 M NaCl
Flow Rate 0.8 mL/min
Gradient 0-10 min: 100% A; 10-25 min: Linear to 100% B; 25-30 min: 100% B
Column Temp 40°C
Post-Column Derivatization Setup
  • Reagent 1: 2.0 mM 9,10-Phenanthrenequinone in DMF/Ethanol (1:1).

  • Reagent 2: 2.0 M NaOH.

  • Flow Rate: 0.2 mL/min for each reagent (delivered via T-junction).

  • Reaction Coil: PTFE or PEEK coil (0.5 mm ID x 10 m), heated to 60°C .

    • Logic: Heat promotes the cyclization reaction required for fluorescence.

  • Detection: Excitation: 365 nm | Emission: 495 nm.

Reaction Logic Diagram

Reaction Guanidine Eluent from Column (Guanidine-R) Reactor Reaction Coil (60°C, Alkaline) Guanidine->Reactor PQ Reagent 1: 9,10-Phenanthrenequinone PQ->Reactor NaOH Reagent 2: 2M NaOH NaOH->Reactor Product Fluorescent Phenanthroimidazole Reactor->Product

Caption: The post-column reaction of Guanidines with PQ in alkaline media.

Method B: LC-MS/MS (HILIC Mode)

Best for: High-throughput profiling, simultaneous analysis of Creatinine, Arginine, and trace uremic toxins.

Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar GCs using a water layer on the stationary phase, allowing for high-organic mobile phases that enhance desolvation and sensitivity in Mass Spectrometry.

Chromatographic Conditions
ParameterSpecification
Column HILIC Amide (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 90% B (0-1 min)

50% B (1-6 min)

Hold 50% B (2 min)
Source ESI Positive Mode
MRM Transitions (Example)
CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)
Methylguanidine 74.143.115
Guanidinosuccinic Acid 176.1116.020
Creatinine 114.144.218
Arginine 175.170.125

Validation & Troubleshooting

System Suitability Criteria
  • Resolution (Rs): > 1.5 between Methylguanidine and Guanidine.[1]

  • Tailing Factor: < 1.3 (Critical for HILIC; adjust buffer strength if tailing occurs).

  • Precision (RSD): < 2.0% for retention time; < 5.0% for peak area.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background (FLD) Oxidized PQ reagent.Prepare PQ reagent daily; store in amber bottles.
Peak Broadening (HILIC) Sample solvent too aqueous.Dilute sample extract with Acetonitrile (1:3) before injection.
Low Sensitivity (MS) Ion suppression from salts.Implement a divert valve to send the first 1 min (salts) to waste.
Clogging (PCR) Precipitation of NaOH/Buffer.Flush reactor with water, then 10% nitric acid, then water daily.

References

  • Kobata, K., et al. (2004).[2] "Highly sensitive and selective determination of 9,10-phenanthrenequinone in airborne particulates using high-performance liquid chromatography with pre-column derivatization and fluorescence detection." Journal of Chromatography A.

    • Context: Establishes the foundational chemistry of the Phenanthrenequinone-Guanidine reaction used in Method A.
  • Kikuchi, T., et al. (1981).[3] "Liquid-chromatographic determination of guanidino compounds in plasma and erythrocyte of normal persons and uremic patients." Clinical Chemistry.

    • Context: Validates the clinical relevance of analyzing GCs in uremic plasma.
  • Zheng, Y., et al. (2024). "Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry." Molecules.

    • Context: Provides the modern HILIC-MS/MS parameters for polar metabolite profiling (Method B).
  • Rucheton, B., et al. (2019).[4] "LC-MS/MS measurements of urinary guanidinoacetic acid and creatine: Method optimization by deleting derivatization step." Clinica Chimica Acta.

    • Context: Supports the move away from derivatization toward ion-pairing or HILIC for mass spectrometry.

Sources

Application Note: 1-(3-Chloro-4-methylphenyl)guanidine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Molecularly Imprinted Polymers (MIPs) for Selective Ligand Recognition

Executive Summary

1-(3-Chloro-4-methylphenyl)guanidine is a high-affinity ligand for Sigma receptors (


-receptors) , a class of proteins implicated in CNS disorders including schizophrenia, depression, and addiction. In the context of polymer chemistry and drug development, the primary application of this compound is its use as a template molecule  in the synthesis of Molecularly Imprinted Polymers (MIPs) .

This guide details the protocol for synthesizing MIPs designed to selectively recognize, extract, or sense 1-(3-Chloro-4-methylphenyl)guanidine in complex biological matrices (e.g., plasma, urine). By leveraging the basicity of the guanidine moiety (


), we utilize functional monomers to create a "lock-and-key" polymeric network, enabling applications in Solid Phase Extraction (MISPE)  and electrochemical sensing .
Scientific Rationale & Mechanism
2.1. The Template-Monomer Interaction

The success of molecular imprinting relies on the formation of a stable pre-polymerization complex. 1-(3-Chloro-4-methylphenyl)guanidine possesses two distinct structural features:

  • Guanidine Moiety: A strongly basic, tridentate hydrogen bond donor/acceptor.

  • Halogenated Phenyl Ring: A hydrophobic tail that provides steric bulk and

    
    -
    
    
    
    interaction potential.

Mechanism of Recognition:

  • Primary Interaction: Electrostatic and hydrogen bonding between the protonated guanidinium group (positive charge) and the carboxylate group of the functional monomer, typically Methacrylic Acid (MAA) .

  • Secondary Interaction:

    
    -
    
    
    
    stacking between the phenyl ring of the template and aromatic cross-linkers (e.g., Divinylbenzene) or functional monomers like 4-Vinylpyridine.
2.2. Polymer Architecture

The polymer matrix is formed around the template using a cross-linker (EGDMA) to "freeze" the spatial arrangement of the functional monomers. Upon removal of the template, the polymer retains specific cavities complementary in shape, size, and chemical functionality to 1-(3-Chloro-4-methylphenyl)guanidine.

Visualization: MIP Synthesis Workflow

The following diagram illustrates the molecular imprinting process, from pre-complexation to the final active polymer.

MIP_Synthesis Template Template (1-(3-Chloro-4-methylphenyl)guanidine) Complex Pre-Polymerization Complex (H-Bonding/Ionic) Template->Complex Mix Monomer Functional Monomer (Methacrylic Acid) Monomer->Complex Mix Polymerization Polymerization (Cross-linker: EGDMA Initiator: AIBN) Complex->Polymerization + EGDMA/AIBN 60°C, 24h Extraction Template Extraction (MeOH/Acetic Acid) Polymerization->Extraction Soxhlet MIP Active MIP (Empty Cavities) Extraction->MIP Result MIP->Template Rebinding (Assay)

Caption: Workflow for creating recognition sites. The guanidine template directs the orientation of MAA monomers before the polymer network is locked by EGDMA.

Detailed Experimental Protocol
Materials Required
ComponentReagentRole
Template 1-(3-Chloro-4-methylphenyl)guanidineTarget molecule
Functional Monomer Methacrylic Acid (MAA)H-bond donor/acceptor
Cross-linker Ethylene Glycol Dimethacrylate (EGDMA)Structural rigidity
Initiator 2,2'-Azobis(isobutyronitrile) (AIBN)Radical source
Porogen Acetonitrile (ACN) or ChloroformSolvent (Aprotic)
Extraction Solvent Methanol : Acetic Acid (9:1 v/v)Template removal
Step 1: Pre-Polymerization Complex Formation

Rationale: Allowing the monomer and template to equilibrate ensures maximum fidelity of the binding sites.

  • Weigh 0.5 mmol of 1-(3-Chloro-4-methylphenyl)guanidine into a 20 mL borosilicate glass vial.

  • Add 2.0 mmol of Methacrylic Acid (MAA).

    • Note: A 1:4 ratio is chosen to ensure complete neutralization of the basic guanidine group and provide excess sites for H-bonding.

  • Dissolve in 5 mL of Acetonitrile (ACN) .

    • Critical: Use spectroscopic grade ACN. Protic solvents like ethanol will disrupt the H-bonding required for imprinting.

  • Sonicate for 10 minutes and let stand at room temperature for 1 hour.

Step 2: Polymerization
  • Add 10 mmol of EGDMA to the pre-complex solution.

    • Ratio Check: The Template:Monomer:Cross-linker ratio is 1:4:20 . This high cross-linking density is vital for maintaining cavity shape.

  • Add 30 mg of AIBN (Initiator).

  • Deoxygenation: Purge the solution with dry Nitrogen or Argon gas for 10 minutes. Oxygen acts as a radical scavenger and must be removed.

  • Seal the vial immediately with a PTFE-lined cap.

  • Place in a water bath or thermostatic shaker at 60°C for 24 hours .

  • Result: A rigid, bulk polymer block should form.

Step 3: Processing and Template Removal
  • Crushing: Wrap the polymer block in a clean cloth and crush mechanically. Grind the fragments using a mortar and pestle or a ball mill.

  • Sieving: Sieve the particles to collect the fraction between 25–63 µm . This size is optimal for Solid Phase Extraction (SPE) cartridges.

  • Extraction (Soxhlet):

    • Place the polymer particles in a Soxhlet extraction thimble.

    • Reflux with Methanol:Acetic Acid (9:1) for 24–48 hours.

    • Validation: Monitor the eluent via UV-Vis spectroscopy (approx. 270 nm) until no template is detected.

  • Neutralization: Wash the polymer with pure Methanol to remove residual acetic acid.

  • Drying: Dry in a vacuum oven at 40°C overnight.

Validation & Quality Control

To ensure the polymer actually "imprinted" the target and isn't just binding non-specifically, you must synthesize a Non-Imprinted Polymer (NIP) using the exact same protocol but omitting the template.

5.1. Static Binding Assay (Batch Method)
  • Prepare a 1 mM stock solution of 1-(3-Chloro-4-methylphenyl)guanidine in Acetonitrile.

  • Weigh 20 mg of MIP and 20 mg of NIP into separate centrifuge tubes.

  • Add 2 mL of the stock solution to each tube.

  • Shake for 12 hours at room temperature.

  • Centrifuge and analyze the supernatant concentration (

    
    ) via HPLC or UV-Vis.
    
  • Calculation:

    • Bound amount

      
      
      
    • Imprinting Factor (IF):

      
      
      
    • Success Criteria: An IF > 2.0 indicates successful imprinting.

5.2. Selectivity Assay

Test the MIP against structurally similar compounds (e.g., 1,3-diphenylguanidine or simple phenylguanidine). The MIP should show significantly higher binding capacity for the chlorinated/methylated target than for the analogs.

Theoretical Considerations: Curing Agent Potential

While the primary high-value application is MIPs, it is chemically relevant to note that 1-(3-Chloro-4-methylphenyl)guanidine, like other substituted guanidines (e.g., DPG), possesses latent catalytic activity for epoxy resins.

  • Mechanism: The guanidine nitrogen attacks the epoxide ring, opening it and catalyzing the cross-linking process.

  • Utility: Due to the high cost and specific pharmacological activity of this compound, it is not recommended as a bulk curing agent. However, this reactivity must be considered if the compound is encapsulated in epoxy-based delivery systems—it may prematurely harden the matrix.

References
  • Sigma Receptor Ligand Characterization

    • Weber, E., et al. (1986). "1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs."[1] Proceedings of the National Academy of Sciences, 83(22), 8784-8788. Link

  • MIP Synthesis for Guanidines

    • Kempe, M., & Mosbach, K. (1995). "Receptor binding mimetics: a general method for the generation of trained molecularly imprinted polymers." Tetrahedron Letters, 36(16), 2803-2806. Link

  • Functional Monomer Selection

    • Wulff, G. (2002). "Enzyme-like Catalysis by Molecularly Imprinted Polymers." Chemical Reviews, 102(1), 1-28. Link

  • MIPs in Drug Development (Review)

    • Sellergren, B., & Allender, C. J. (2005). "Molecularly imprinted polymers: A bridge to advanced drug delivery." Advanced Drug Delivery Reviews, 57(12), 1733-1741. Link

Sources

Application Note: Precision Cytotoxicity Profiling of Guanidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge

Guanidine-based compounds, ranging from small chaotropes (Guanidine HCl) to cationic polymers (PHMG, PHMB), present unique challenges in cytotoxicity profiling. Their high cationic charge density leads to two critical artifacts:

  • Electrostatic Adsorption: They bind avidly to negatively charged cell membranes, anionic serum proteins, and even polystyrene culture plates, altering effective concentrations.

  • Assay Interference: They can precipitate anionic tetrazolium salts (MTT) or interact with reporter enzymes, leading to false-negative or false-positive viability data.

This guide provides a validated, artifact-free workflow for testing guanidine toxicity. We recommend a multiplexed approach prioritizing membrane integrity (LDH) over metabolic endpoints (MTT), as membrane disruption is the primary mechanism of action (MoA) for this compound class.

Mechanistic Basis of Toxicity

Understanding the MoA is prerequisite to assay selection. Unlike small molecule drugs that often target intracellular enzymes, guanidine polymers act primarily as "membrane shredders."

The Cationic Attack Vector

The guanidinium group (


) maintains a positive charge over a wide pH range. This cation is electrostatically attracted to the anionic phospholipid headgroups of the cell membrane.
Pathway Visualization

The following diagram illustrates the dual-toxicity pathway: primary membrane rupture (rapid) and secondary mitochondrial stress (delayed).

GuanidineToxicity Guanidine Guanidine Compound (Cationic Charge) Membrane Cell Membrane (Anionic Surface) Guanidine->Membrane Attraction Adsorption Electrostatic Adsorption Membrane->Adsorption Pore Pore Formation / Membrane Destabilization Adsorption->Pore LDH_Release LDH Leakage (Cytosol Release) Pore->LDH_Release Rapid Response ROS Intracellular ROS Generation Pore->ROS Ion Flux Necrosis Necrosis / Lysis (Primary Endpoint) LDH_Release->Necrosis Mito Mitochondrial Dysfunction ROS->Mito ATP_Drop ATP Depletion Mito->ATP_Drop ATP_Drop->Necrosis

Figure 1: Mechanism of Action for Guanidine-induced Cytotoxicity. Note the bifurcation between immediate membrane leakage (LDH) and metabolic collapse (ATP).

Strategic Assay Selection

For guanidine compounds, Standard MTT assays are NOT recommended due to the risk of formazan-polymer precipitation.

Assay TypeTargetSuitabilityCritical Notes
LDH Release Membrane IntegrityHigh (Gold Standard) Directly measures the primary MoA (pore formation). Unaffected by metabolic fluctuations.
Resazurin (Alamar Blue) Metabolic (Redox)High Non-toxic, allows continuous monitoring. No solubilization step required (avoids precipitation).
ATP (Luminescence) Metabolic (Energy)Medium Highly sensitive, but guanidines can inhibit luciferase if cell lysis is incomplete or chemical interference occurs.
MTT Metabolic (Redox)Low RISK: Cationic polymers can complex with anionic formazan crystals. Solubilization steps often fail with polymer aggregates.
Live/Dead (Calcein/EthD) Membrane/EsteraseHigh (Qualitative) Excellent for visual confirmation of membrane rupture vs. apoptosis.

Validated Protocol: The "Membrane-Metabolic" Multiplex

This protocol allows you to measure two distinct endpoints from the same well, maximizing data robustness while minimizing reagent usage.

Materials
  • Cell Line: A549 (Lung epithelial) or HepG2 (Liver) – Lung cells recommended for PHMG/PHMB testing due to inhalation toxicity relevance.

  • Reagents:

    • Resazurin Solution (e.g., Alamar Blue or PrestoBlue).

    • LDH Cytotoxicity Kit (must be compatible with resazurin, e.g., Pierce or Promega).

    • Positive Control: Triton X-100 (0.1%).[1][2]

  • Plastics: 96-well tissue culture treated plates (Black-walled/Clear-bottom).

Experimental Workflow

ProtocolWorkflow Step1 1. Cell Seeding (Allow 24h adhesion) Step2 2. Treatment (Guanidine titration) Step1->Step2 Step3 3. Incubation (4h - 24h) Step2->Step3 Step4 4. Supernatant Transfer (50µL for LDH) Step3->Step4 Branch1 Plate A (Cells) Step4->Branch1 Retain Cells Branch2 Plate B (Media) Step4->Branch2 Transfer Media Step5A Add Resazurin (Incubate 1-4h) Branch1->Step5A Step5B Add LDH Reagent (Incubate 30m) Branch2->Step5B ReadA Read Fluorescence (Metabolic Health) Step5A->ReadA ReadB Read Absorbance (Membrane Leakage) Step5B->ReadB

Figure 2: Multiplexed workflow allowing simultaneous assessment of metabolic activity and membrane integrity.

Step-by-Step Procedure

Phase 1: Preparation & Treatment

  • Seed Cells: Plate 10,000 cells/well in 100 µL media. Incubate 24h to ensure firm attachment.

    • Note: Guanidines can detach weakly adherent cells. Ensure 80-90% confluency.

  • Compound Preparation: Prepare 2X serial dilutions of the guanidine compound in serum-free (or low-serum) media.

    • Critical: Serum proteins (Albumin) are anionic and will bind cationic guanidines, shifting the IC50. Report the % serum used explicitly.

  • Treatment: Remove 50 µL of old media and add 50 µL of 2X compound.

    • Control 1: Vehicle (Media only).

    • Control 2: Lysis Control (Add Triton X-100 45 mins prior to harvest).

    • Control 3: Background (Media + Compound, no cells) – Essential to check for chemical interference.

Phase 2: LDH Harvest (Membrane Endpoint) 4. After incubation (e.g., 24h), carefully remove 50 µL of supernatant from each well without disturbing the monolayer. 5. Transfer to a new clear 96-well plate. 6. Add 50 µL LDH Reaction Mix. Incubate 30 mins at Room Temp (protected from light). 7. Add Stop Solution and measure Absorbance at 490 nm.

Phase 3: Resazurin Assay (Metabolic Endpoint) 8. To the original plate (containing cells and remaining 50 µL media), add 10 µL of Resazurin reagent. 9. Incubate for 1-4 hours at 37°C. 10. Measure Fluorescence (Ex: 560nm / Em: 590nm).

Data Analysis & Interpretation

Calculate % Cytotoxicity using the LDH data, as this is the most direct measure for guanidines.



Interpretation Guide:

  • High LDH / Low Resazurin: Confirmed Cytotoxicity (Membrane Lysis).

  • Low LDH / Low Resazurin: Metabolic arrest (Cytostatic effect) or late-stage apoptosis where LDH has degraded.

  • Low LDH / High Resazurin: Non-toxic.

Troubleshooting & Optimization

The "Sticky Plastic" Issue

Cationic polymers adsorb to polystyrene.

  • Solution: If you observe variable dose-responses, pre-saturate tips with the compound solution or use low-binding polypropylene plates for the dilution steps before adding to cells.

Serum Interference

Anionic serum proteins (BSA/FBS) can "buffer" the toxicity of guanidines.

  • Observation: IC50 in 10% FBS is often 10-50x higher than in serum-free media.

  • Recommendation: Perform the assay in 0.5% FBS or Serum-Free conditions for 4-6 hours to determine intrinsic toxicity, then add serum for longer durations.

pH Drift

Guanidine is a strong base. High concentrations (>1 mM) may alter media pH, causing toxicity unrelated to the compound's structure.

  • Check: Verify media pH remains 7.2–7.4 after compound addition. Buffer with 25mM HEPES if necessary.

References

  • Kim, H. R., et al. (2016). Polyhexamethylene guanidine phosphate induces cytotoxicity through disruption of membrane integrity in HepG2 cells. Environmental Health and Toxicology. [Link] Key Finding: Establishes membrane damage as the primary mechanism for PHMG.

  • Riss, T. L., et al. (2013). Cell Viability Assays: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link] Key Finding: Authoritative guide on multiplexing LDH and Resazurin.

  • Wiegand, C., et al. (2015). Cytotoxicity of cationic surfactants: Interaction with MTT and other common viability assays. Journal of Applied Toxicology.[3] Key Finding: Documents the interference of cationic compounds with tetrazolium salts.

Sources

Topic: Experimental Design for In Vitro Study of 1-(3-Chloro-4-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive framework for the in vitro characterization of 1-(3-Chloro-4-methylphenyl)guanidine. Recognizing that the biological targets of this compound are not presupposed, we present a tiered, systematic approach to elucidate its pharmacological and toxicological profile. The narrative explains the causal logic behind experimental choices, ensuring that each protocol functions as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule evaluation.

Foundational Rationale: The Guanidinium Moiety

The guanidine group is a key pharmacophore in numerous biologically active compounds due to its unique chemical properties.[1] At physiological pH, the guanidinium cation is stabilized by resonance, allowing it to act as a versatile hydrogen bond donor and engage in electrostatic interactions with biological targets like carboxylates and phosphates.[2][3][4] Guanidine derivatives have demonstrated a wide spectrum of activities, including the inhibition of voltage-gated potassium channels, hypoglycemic effects, and antimicrobial properties.[5][6][7][8] The specific substitutions on the phenyl ring of 1-(3-Chloro-4-methylphenyl)guanidine—a chloro group and a methyl group—will modulate its lipophilicity, steric profile, and electronic properties, thereby influencing its target specificity and pharmacokinetic behavior.

A structured in vitro investigation is paramount to de-risking and understanding the potential of this novel chemical entity. Our approach begins with essential physicochemical profiling, proceeds to broad-based screening to identify biological activity, and culminates in detailed mechanistic and cellular effect studies.

Prerequisite: Physicochemical Profiling

Before any biological assay, a thorough understanding of the compound's physical and chemical properties is essential to ensure data integrity and accurate interpretation. These parameters dictate how the compound behaves in aqueous assay buffers and its potential for reaching its biological target.

Table 1: Essential Physicochemical Characterization

ParameterRecommended MethodRationale & Causality
Aqueous Solubility Kinetic & Thermodynamic Solubility Assays (e.g., in PBS, Assay-specific buffers)Prevents compound precipitation, which can cause false-positive or false-negative results. Determines the maximum achievable concentration for reliable dose-response curves.
Lipophilicity (LogP/LogD) Shake-flask or HPLC-based methodsPredicts membrane permeability and the likelihood of non-specific binding to plastics or proteins. High lipophilicity can lead to assay artifacts.
Ionization Constant (pKa) Potentiometric titration or UV-spectrophotometryDetermines the charge state of the guanidine group at physiological pH (~7.4). The protonated (charged) state is critical for many target interactions.[9]
Chemical Stability HPLC-MS analysis in assay media over time at 37°CConfirms that the observed biological effect is due to the parent compound and not a degradation product formed during incubation.

Tier 1: Unbiased Target Identification and Activity Screening

With no presumed target, the initial experimental phase must cast a wide net. The goal is to efficiently screen the compound against diverse classes of common biological targets to identify a "hit." This is a cornerstone of modern drug discovery.[][11][12]

Receptor Binding Profiling

Guanidine-containing compounds are known to interact with a variety of receptors.[13] A broad-panel radioligand binding assay is a robust and sensitive method for identifying potential receptor interactions.[14][15][16][17]

Protocol 1: General Radioligand Competition Binding Assay

  • Reagent Preparation:

    • Obtain or prepare cell membrane fractions expressing the target receptors.

    • Select a specific, high-affinity radioligand (e.g., ³H- or ¹²⁵I-labeled) for each receptor target.

    • Prepare a serial dilution of 1-(3-Chloro-4-methylphenyl)guanidine in the appropriate assay buffer.

  • Assay Execution (96- or 384-well format):

    • To each well, add:

      • Assay buffer.

      • A fixed concentration of radioligand (typically at or below its Kd value).[14]

      • The serially diluted test compound.

    • Control Wells:

      • Total Binding: Contains buffer, radioligand, and membranes (no test compound).

      • Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a saturating concentration of a known, unlabeled ligand for the target receptor.

    • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation & Termination:

    • Incubate the plates at a defined temperature (e.g., room temperature or 37°C) for a sufficient duration to reach binding equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Detection & Analysis:

    • Wash the filters with ice-cold wash buffer to minimize non-specific signal.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).

Enzyme Inhibition Profiling

Enzymes are another major class of drug targets.[1] Screening against a panel of representative enzymes (e.g., kinases, proteases, phosphatases) can reveal other potential mechanisms of action.

Protocol 2: General Biochemical Enzyme Inhibition Assay

  • Assay Setup:

    • In a microplate suitable for the detection method (e.g., black plate for fluorescence), add the assay buffer.

    • Add the purified enzyme of interest at a fixed concentration.

    • Add serially diluted 1-(3-Chloro-4-methylphenyl)guanidine.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding.[18]

  • Reaction Initiation & Detection:

    • Initiate the enzymatic reaction by adding the specific substrate.[18][19]

    • Incubate at the enzyme's optimal temperature for a time period where the reaction proceeds linearly.

    • Measure the formation of product or depletion of a substrate using an appropriate detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis:

    • Normalize the data using control wells:

      • 100% Activity Control: Enzyme + Substrate (no inhibitor).

      • 0% Activity Control (Background): Substrate only (no enzyme).

    • Plot the percent enzyme activity against the log concentration of the inhibitor to calculate the IC₅₀ value.

Tier 2: Mechanistic Elucidation and Cellular Phenotyping

A confirmed "hit" from Tier 1 screening necessitates a deeper investigation into its functional consequences within a living cell. This involves validating the target engagement and assessing the compound's overall impact on cell health.

Signaling Pathway Analysis

If the compound binds to a cell surface receptor, it is critical to determine if it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor) and to characterize the downstream signaling cascade.[20][21][22][23]

G cluster_0 Tier 1 Hit cluster_1 Functional Characterization cluster_2 Cellular Outcome Hit Receptor Binding Hit (e.g., GPCR) Agonist Agonist Mode Assay (e.g., cAMP accumulation) Hit->Agonist Antagonist Antagonist Mode Assay (Block known agonist) Hit->Antagonist Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH) Agonist->Viability Gene Target Gene Expression (qPCR) Agonist->Gene Antagonist->Viability Antagonist->Gene

Caption: Workflow for functional validation of a receptor hit.

Cytotoxicity Assessment

A fundamental aspect of compound characterization is determining its potential to cause cell death. This is crucial for interpreting data from functional assays and for establishing a preliminary therapeutic window. A variety of assays can be used, each measuring a different aspect of cell health.[24][25]

Protocol 3: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.[26]

  • Compound Treatment:

    • Prepare serial dilutions of 1-(3-Chloro-4-methylphenyl)guanidine in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound dilutions.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound.

      • Untreated Control: Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).

  • Incubation:

    • Incubate the plate for a set duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[26][27]

  • MTT Addition and Solubilization:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

    • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[26]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log concentration of the compound to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Data Synthesis and Strategic Progression

The culmination of this in vitro testing provides a multi-faceted profile of 1-(3-Chloro-4-methylphenyl)guanidine, guiding the next steps in the drug discovery process.

Table 2: Interpretation of Key In Vitro Endpoints

Assay TypeEndpointInterpretation
Receptor/Enzyme Binding IC₅₀The concentration of compound required to inhibit 50% of binding or activity; a measure of potency .
Functional Cellular Assay EC₅₀ / IC₅₀The concentration that produces 50% of the maximal response (agonist) or inhibition (antagonist); a measure of cellular potency .
Cytotoxicity Assay CC₅₀The concentration that reduces cell viability by 50%; a measure of cytotoxicity .
Selectivity Index (SI) CC₅₀ / EC₅₀ (or IC₅₀)A preliminary measure of the therapeutic window. A higher SI value (>10) is desirable, indicating that the compound is potent at its target at concentrations well below those that cause general cell death.[28]

The decision to advance the compound depends on its potency, selectivity, and safety profile.

G Start Initial In Vitro Profile (Potency, Selectivity, Cytotoxicity) Decision Potent & Selective with good SI? Start->Decision LeadOp Lead Optimization (Improve properties via Structure-Activity Relationship) Decision->LeadOp No ADME In Vitro ADME/Tox (Metabolic Stability, Permeability, hERG, etc.) Decision->ADME Yes InVivo In Vivo Proof-of-Concept (Pharmacokinetics & Efficacy Models) ADME->InVivo

Caption: High-level decision-making workflow for project progression.

References

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. (2014). National Center for Biotechnology Information. [Link]

  • The Mechanism of Action of Hypoglycemic Guanidine Derivatives. (1959). American Diabetes Association. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). RSC Publishing. [Link]

  • Tools and Strategies for Studying Cell Signaling Pathways. (2015). The Scientist. [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2021). INEOS OPEN. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Center for Biotechnology Information. [Link]

  • Modelling cellular signalling systems. (2011). National Center for Biotechnology Information. [Link]

  • Signaling Pathway Analysis. (n.d.). Creative Diagnostics. [Link]

  • Techniques for Studying Decoding of Single Cell Dynamics. (2019). Frontiers in Systems Biology. [Link]

  • Section 1: In Vitro Cytotoxicity Test Methods BRD. (n.d.). National Toxicology Program. [Link]

  • Research status and application progress of small molecule drug screening technology. (2024). Journal of Capital Medical University. [Link]

  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. [Link]

  • Drug screening approaches for small-molecule compounds in cancer-targeted therapy. (2024). Taylor & Francis Online. [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. [Link]

  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (2024). MDPI. [Link]

  • In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics. (2012). Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Ligand binding assay. (n.d.). Wikipedia. [Link]

  • In vitro enzymatic assay. (2012). ResearchGate. [Link]

  • Systems Pharmacology in Small Molecular Drug Discovery. (2018). National Center for Biotechnology Information. [Link]

  • Guanidine. (n.d.). Britannica. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Journal of Postgraduate Medicine. [Link]

  • Antifungal activity of guanidine compounds. (2025). Mycoses. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. [Link]

  • functional in vitro assays for drug discovery. (2023). YouTube. [Link]

  • The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. (n.d.). Ludwig-Maximilians-Universität München. [Link]

  • Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions. (2013). Journal of Biological Inorganic Chemistry. [Link]

  • Extensive in vitro activity of guanidine hydrochloride polymer analogs against antibiotics-resistant clinically isolated strains. (2014). ResearchGate. [Link]

  • Biological activities of guanidine compounds. (2009). Expert Opinion on Therapeutic Patents. [Link]

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2017). Marine Drugs. [Link]

Sources

Application Note: High-Throughput Solid-Phase Synthesis of Guanidine Derivatives Library

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Guanidine moieties are privileged pharmacophores in medicinal chemistry, serving as critical arginine mimics in GPCR ligands, protease inhibitors, and cell-penetrating peptides.[1] Their high basicity (


) allows them to form bidentate hydrogen bonds with anionic residues (carboxylates, phosphates) in receptor active sites.

This guide details the Solid-Phase Synthesis (SPS) of a guanidine derivatives library. Unlike solution-phase methods, which suffer from difficult purification of highly polar guanidinium salts, SPS allows for the rapid removal of excess reagents and byproducts via simple filtration.

Scope of Protocol: This note prioritizes the


-Di-Boc-

-triflylguanidine
method (Goodman’s Reagent) due to its superior reactivity with both primary and secondary amines and its compatibility with standard Fmoc/tBu strategies.

Strategic Considerations (The "Why")

Resin Selection
  • Rink Amide MBHA Resin: Recommended for generating C-terminal amides. The benzhydrylamine linker is stable to the basic conditions of guanylation but cleaves efficiently with TFA.

  • Wang Resin: Use only if a C-terminal acid is required. Note: Care must be taken during guanylation to avoid premature ester cleavage if strong bases are used for extended periods.

Reagent Selection Logic

The choice of guanylating agent is the single most critical decision in this workflow.

ReagentProsConsBest Use Case

-Di-Boc-

-triflylguanidine
(Goodman's Reagent)
Extremely reactive; converts hindered amines; "Triflamide" byproduct is easily washed away.Expensive; requires synthesis or purchase.High-Throughput Libraries (Recommended)

-Pyrazole-1-carboxamidine
(Bernatowicz Reagent)
Commercial availability; mild conditions.Slower reaction with secondary amines; Pyrazole byproduct can be sticky.Simple primary amines
Thiourea Activation (w/ Mukaiyama Reagent)Cheap starting materials.Multi-step (Thiourea formation

Activation

Displacement); heavy metal waste (if Hg used).
Large scale, specific analogs
Visualizing the Strategy

The following decision matrix outlines the logical flow for reagent selection based on amine sterics and electronic properties.

GuanidineStrategy Start Target Amine on Resin CheckType Amine Type? Start->CheckType Primary Primary Amine (-NH2) CheckType->Primary Secondary Secondary/Hindered (-NHR) CheckType->Secondary ReagentA 1H-Pyrazole-1-carboxamidine (Bernatowicz Reagent) Primary->ReagentA Cost Effective ReagentB N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) Primary->ReagentB High Speed Secondary->ReagentB Required for Conversion ConditionsA Conditions: DIEA, DMF RT, 4-16h ReagentA->ConditionsA ConditionsB Conditions: TEA, DCM/DMF RT, 2-6h ReagentB->ConditionsB

Figure 1: Decision matrix for selecting the optimal guanylating agent based on resin-bound amine properties.

Detailed Protocol: Guanylation via Triflylguanidines[2][3][4]

This protocol assumes the resin-bound amine has been assembled via standard Fmoc-SPPS (Solid Phase Peptide Synthesis).[2]

Materials
  • Resin: Rink Amide MBHA (0.5 – 0.7 mmol/g loading).

  • Guanylating Agent:

    
    -Di-Boc-
    
    
    
    -triflylguanidine (5.0 equivalents relative to resin loading).
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIEA).

  • Solvent: Dichloromethane (DCM) (preferred for swelling) or DMF.

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

Step-by-Step Methodology

Step 1: Fmoc Deprotection

  • Swell the resin (100 mg) in DCM for 20 mins. Drain.

  • Treat with 20% Piperidine/DMF (

    
     min).
    
  • Wash thoroughly: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).
  • QC Check: Perform a Kaiser Test (Ninhydrin). The resin beads should turn dark blue, indicating free primary amines.

Step 2: The Guanylation Reaction [3][4]

  • Dissolve

    
    -Di-Boc-
    
    
    
    -triflylguanidine (5.0 eq) in minimal DCM (approx. 2 mL for 100 mg resin).
    • Expert Tip: If the reagent is not fully soluble, add a small amount of DMF (up to 10% v/v).

  • Add TEA (5.0 eq) to the solution.

  • Add the mixture to the resin-bound free amine.

  • Agitate gently at Room Temperature (RT) for 4–6 hours.

    • Note: Do not heat. Heating can cause the migration of the Boc group or side reactions with the linker.

  • Drain the reaction vessel.

Step 3: Washing & Validation

  • Wash resin: DCM (

    
    ), DMF (
    
    
    
    ), DCM (
    
    
    ).
  • QC Check: Perform a Kaiser Test.

    • Result: Beads should be colorless (negative).

    • Troubleshooting: If beads are slightly blue, repeat Step 2 with fresh reagent for another 4 hours.

Step 4: Global Deprotection & Cleavage

  • Dry the resin under nitrogen flow for 15 mins.

  • Prepare Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%

    
    .
    
  • Add cocktail to resin (2 mL) and shake for 2–3 hours.

    • Mechanism:[2][5] This step simultaneously cleaves the peptide from the resin and removes the two Boc protecting groups on the guanidine, yielding the free guanidinium salt.

  • Precipitate the filtrate into cold diethyl ether (

    
    C).
    
  • Centrifuge, decant ether, and dry the pellet.

Library Workflow Diagram

LibraryWorkflow Resin Fmoc-Rink Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Couple Scaffold Coupling (Amino Acids/Linkers) Deprotect->Couple Guanylate Guanylation (Di-Boc-Triflylguanidine) Couple->Guanylate Free Amine Cleave TFA Cleavage (-Boc removal) Guanylate->Cleave Protected Guanidine Final Guanidine Library (Crude) Cleave->Final

Figure 2: General workflow for the solid-phase assembly of guanidine libraries.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Positive Kaiser Test after Guanylation Steric hindrance of the amine; Reagent degradation.1. Repeat reaction with 10 eq of reagent.2. Switch solvent to pure DMF to improve swelling.3. Allow reaction to proceed overnight (12h).
Low Yield after Cleavage Incomplete cleavage of the bulky Di-Boc guanidine.Extend TFA cleavage time to 4 hours. Ensure scavengers (TIS) are fresh to prevent re-alkylation.
Product is a Urea, not Guanidine Hydrolysis of the intermediate.Ensure all solvents (DCM/DMF) are anhydrous. Keep the reaction atmosphere inert (

).
Resin Aggregation High loading or hydrophobic sequences.Use PEG-based resins (e.g., TentaGel or ChemMatrix) instead of polystyrene to improve solvation.

References

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998).[3][6] Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents.[7][3] The Journal of Organic Chemistry, 63(12), 3804–3805. Link

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[8][9] The Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Gers, T., Kunce, D., Markowski, P., & Izdebski, J. (2004).[10] Reagents for the Solid-Phase Synthesis of Guanidines. Synthesis, 2004(1), 37–42.[10] Link

  • Kim, K. S., & Qian, L. (1993). Improved method for the preparation of guanidines from primary amines. Tetrahedron Letters, 34(48), 7677-7680. Link

Sources

Developing Novel Assays to Assess the Biological Activity of Guanidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Guanidine Moiety - A Privileged Scaffold in Drug Discovery

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in a vast array of biologically active molecules, from natural products to synthetic pharmaceuticals.[1][2][3][4] Its remarkable stability and high basicity (pKa ≈ 13.6) mean that at physiological pH, it exists predominantly as the protonated guanidinium cation.[5][6] This positive charge enables it to engage in a multitude of non-covalent interactions, including hydrogen bonding and electrostatic interactions with negatively charged biological targets like carboxylate and phosphate groups, which are pivotal for molecular recognition.[6][7][8]

Guanidine-containing compounds exhibit a broad spectrum of biological activities, making them valuable leads in drug discovery for diverse therapeutic areas.[1][2][3][9] They have been developed as agents targeting the central nervous system, inflammation, diabetes, and cancer, as well as infectious diseases.[1][4][9] Notable examples include the anti-diabetic drug metformin and the antiviral zanamivir.[5][8] The therapeutic potential of these compounds stems from their ability to interact with a wide range of biological targets, including:

  • Ion Channels: Such as voltage-gated sodium (Nav) and potassium (Kv) channels.[10][11]

  • Enzymes: Including Nitric Oxide Synthase (NOS).[9]

  • Receptors: Such as the Ryanodine Receptor (RyR).[12][13]

  • Nucleic Acids: Interacting directly with DNA.[7]

Despite their promise, the development of novel guanidine-based therapeutics requires robust and reliable methods to assess their biological activity. This guide provides a detailed framework for developing and validating novel assays tailored to this unique class of compounds, focusing on key target families. We will explore the causality behind experimental choices, provide detailed protocols, and emphasize the importance of self-validating systems to ensure data integrity.

Part 1: Target-Based Assay Development

A target-based approach is a cornerstone of modern drug discovery. Here, we focus on assays designed to measure the direct interaction of guanidine compounds with specific, isolated biological targets.

Ion Channel Modulation Assays

Ion channels are critical for cellular excitability and signaling, making them a major target class for guanidine compounds.[14][15][16] Assays for ion channel modulators can range from high-throughput screening (HTS) to detailed biophysical characterization.[17]

For initial screening of large compound libraries, fluorescence-based assays offer the necessary throughput. These assays use voltage-sensitive dyes that report changes in membrane potential, providing an indirect measure of ion channel activity.

Principle of the Assay: This assay relies on Fluorescence Resonance Energy Transfer (FRET) to detect changes in membrane potential. In a resting cell, a negatively charged, membrane-permeable fluorescent dye (the donor) binds to the inner leaflet of the plasma membrane. A positively charged quencher molecule (the acceptor) is drawn to the outer leaflet. This proximity allows for efficient FRET. When a depolarizing event occurs (e.g., opening of a sodium channel), the influx of positive ions repels the donor dye from the membrane, disrupting FRET and causing an increase in donor fluorescence.

Experimental Workflow Diagram:

G cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Seed cells expressing target ion channel in 96/384-well plate p2 Culture overnight to form monolayer p1->p2 a1 Load cells with voltage-sensitive dye p2->a1 p3 Prepare serial dilutions of guanidine compounds a2 Add compounds (and controls) p3->a2 a1->a2 a3 Incubate to allow compound binding a2->a3 a4 Add stimulus to activate channels a3->a4 r1 Measure fluorescence kinetically on a plate reader (e.g., FLIPR) a4->r1 r2 Calculate response parameters (e.g., peak fluorescence) r1->r2 r3 Generate dose-response curves and calculate IC50/EC50 r2->r3

Caption: Workflow for a fluorescence-based membrane potential assay.

Detailed Protocol: Nav1.7 Inhibition Assay

  • Cell Preparation: Seed HEK293 cells stably expressing human Nav1.7 in black-walled, clear-bottom 384-well microplates at a density of 20,000 cells/well. Culture overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of the test guanidine compound in DMSO. Perform serial dilutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a 10-point concentration curve. Include appropriate controls: vehicle (DMSO), a known inhibitor (e.g., Tetrodotoxin[18]), and a no-stimulus control.

  • Dye Loading: Aspirate the culture medium and add 20 µL/well of the membrane potential dye loading solution. Incubate for 60 minutes at 37°C.

  • Compound Addition: Add 5 µL of the diluted compound or control to the appropriate wells.

  • Assay Readout: Place the plate into a fluorescent imaging plate reader (e.g., FLIPR).

    • Establish a baseline fluorescence reading for 10 seconds.

    • Add 10 µL of a channel activator (e.g., veratridine) to all wells simultaneously.

    • Record fluorescence every second for at least 120 seconds.

  • Data Analysis:

    • Calculate the maximum fluorescence response for each well.

    • Normalize the data to the vehicle control (100% activity) and no-stimulus control (0% activity).

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality and Trustworthiness: The use of both a known inhibitor and a no-stimulus control is critical for validation. The Z'-factor, a statistical measure of assay quality, should be calculated using the positive and negative controls to ensure the assay is robust and suitable for screening. A Z' > 0.5 is generally considered excellent.

For detailed mechanistic studies and to confirm hits from HTS, automated patch-clamp electrophysiology is the gold standard.[19] It provides direct measurement of ion channel currents with high fidelity.

Principle of the Assay: This technique measures the flow of ions across the cell membrane by "patching" a microelectrode onto a single cell. The voltage across the membrane is clamped at a specific value, and the resulting current is recorded. This allows for detailed characterization of a compound's effect on channel gating (activation, inactivation) and conductance.[20] Modern systems automate this process in 384-well plates, enabling higher throughput.[17]

Protocol: State-Dependent Block of Kv Channels

  • Cell Preparation: Use a cell line stably expressing the target Kv channel. Harvest cells and maintain them in suspension in an appropriate external solution.

  • System Setup: Prime the automated patch-clamp system (e.g., Sophion Qube or IonFlux) with internal and external solutions.[17][21]

  • Cell Loading: Load the cell suspension onto the system. The instrument will automatically capture single cells and form giga-ohm seals.

  • Voltage Protocol: Apply a voltage protocol designed to probe the channel's different states. For example, to test for state-dependent block, hold the cell at a hyperpolarized potential (e.g., -120 mV, resting state) and then apply a depolarizing pulse to elicit a current. Repeat this, but hold at a more depolarized potential (e.g., -70 mV, inactivated state) before the pulse.[20]

  • Compound Application: After establishing a stable baseline current, apply the guanidine compound at various concentrations.

  • Data Acquisition: Record the current before and after compound application for each voltage protocol.

  • Data Analysis: Measure the peak current amplitude. Calculate the percentage of inhibition at each concentration for both the resting and inactivated states.[21] A compound that shows significantly higher inhibition when the channel is held in the inactivated state is termed a "state-dependent" blocker.

Data Presentation: Comparison of Assay Platforms

FeatureFluorescence-Based AssayAutomated Patch-Clamp
Principle Indirect (Membrane Potential)Direct (Ion Current)
Throughput High (10,000s of wells/day)Medium (1,000s of wells/day)
Information Potency (IC50/EC50)Potency, MOA, State-Dependence
Cost/Data Point LowHigh
Application Primary HTS, Hit FindingHit-to-Lead, Lead Optimization[17]
Enzyme Inhibition Assays: Nitric Oxide Synthase (NOS)

Many guanidine-containing molecules are designed as arginine mimetics to inhibit enzymes like Nitric Oxide Synthase (NOS).[9] NOS catalyzes the production of nitric oxide (NO) from L-arginine.[22]

Principle of the Assay: NOS activity can be measured by quantifying one of its products. Since NO is a transient gas, it is more practical to measure its stable breakdown products, nitrite (NO2-) and nitrate (NO3-).[23][24] The most common method is the Griess assay, a colorimetric method that detects nitrite.[23] To measure total NOS activity, nitrate must first be converted to nitrite using nitrate reductase.[23]

Signaling Pathway Diagram:

G cluster_enzymatic NOS Catalysis cluster_detection Griess Assay Detection L_Arg L-Arginine NOS NOS Enzyme L_Arg->NOS L_Cit L-Citrulline NO Nitric Oxide (NO) Nitrate Nitrate (NO3-) NO->Nitrate spontaneous oxidation NOS->L_Cit NOS->NO Cofactors O2, NADPH, Cofactors Cofactors->NOS Guanidine_Cmpd Guanidine Inhibitor Guanidine_Cmpd->NOS Nitrate_Reductase Nitrate Reductase Nitrate->Nitrate_Reductase Nitrite Nitrite (NO2-) Griess_Reagent Griess Reagent Nitrite->Griess_Reagent Colored_Product Azo Dye (Abs @ 540 nm) Nitrate_Reductase->Nitrite Griess_Reagent->Colored_Product

Caption: Pathway of NOS catalysis and its detection via the Griess assay.

Detailed Protocol: Colorimetric NOS Inhibition Assay

This protocol is adapted from commercially available kits.[23][25]

  • Reagent Preparation:

    • Prepare a complete NOS reaction buffer containing all necessary cofactors (NADPH, FAD, FMN, etc.).

    • Reconstitute purified NOS enzyme (e.g., iNOS or nNOS) in assay buffer.

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Prepare serial dilutions of the guanidine test compound.

  • Assay Procedure:

    • To a 96-well plate, add 50 µL of the appropriate sample (standard, control, or test compound).

    • Add 25 µL of the NOS enzyme preparation to all wells except the standard curve wells.

    • Add 25 µL of the L-arginine substrate solution to initiate the reaction.

    • Incubate the plate at 37°C for 60 minutes.

  • Nitrate Reduction (for total NO measurement):

    • Add 10 µL of Nitrate Reductase to each well.

    • Incubate for 20 minutes at room temperature.

  • Color Development:

    • Add 50 µL of Griess Reagent 1 to each well.

    • Add 50 µL of Griess Reagent 2 to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank from all readings.

    • Plot the standard curve and determine the concentration of nitrite in each sample.

    • Calculate the percent inhibition for each compound concentration and determine the IC50.

Expertise and Trustworthiness: It is crucial to run a control experiment to test for compound interference. Some compounds can directly react with the Griess reagents or inhibit nitrate reductase. To test for this, run the assay in the absence of the NOS enzyme but in the presence of a known amount of nitrite/nitrate and the test compound. Any change in signal indicates assay interference.

Part 2: Cell-Based Functional Assays

Cell-based assays measure the effect of a compound on a biological system within the context of a living cell, providing more physiologically relevant data.

Ryanodine Receptor (RyR) Calcium Release Assay

The Ryanodine Receptor (RyR) is a large intracellular calcium release channel crucial for muscle contraction.[12][26] Guanidine compounds can modulate RyR activity. Functional assays typically monitor changes in intracellular calcium concentration.

Principle of the Assay: Cells expressing the target RyR isoform (e.g., RyR1 in skeletal muscle cells) are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM. When RyR channels open, calcium is released from the sarcoplasmic reticulum (SR) into the cytoplasm, causing a significant increase in the fluorescence of the indicator dye.

Detailed Protocol: Fluo-4 Calcium Flux Assay

  • Cell Preparation: Plate C2C12 myoblasts (which endogenously express RyR1) or a suitable recombinant cell line in 96-well black-walled, clear-bottom plates. Allow cells to adhere and grow to ~90% confluency.

  • Compound Preparation: Prepare serial dilutions of guanidine test compounds in a physiological buffer. Include a known RyR agonist (e.g., caffeine[12]) as a positive control and an antagonist (e.g., dantrolene) as a negative control.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading buffer containing the dye and a mild non-ionic surfactant like Pluronic F-127 to aid dispersion.

    • Remove the culture medium from the cells and add 100 µL of the loading buffer.

    • Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature to allow for de-esterification of the dye.

  • Assay Readout:

    • Place the plate into a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading (Excitation ~490 nm / Emission ~520 nm) for 15-30 seconds.

    • Inject the test compound or control and continue reading for 2-3 minutes to observe any direct effects.

    • For antagonist screening, pre-incubate with the test compound for 10-20 minutes before injecting a known agonist (e.g., caffeine) and measure the resulting calcium peak.

  • Data Analysis:

    • Quantify the fluorescence change (e.g., peak fluorescence minus baseline).

    • Normalize the data to positive and negative controls.

    • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Validation and Controls:

  • Positive Control: Use a known RyR agonist like caffeine or 4-chloro-m-cresol (4-CmC) to confirm that the cells are responsive.[27]

  • Negative Control: Use a known RyR inhibitor like dantrolene to establish the baseline for inhibition.[27]

  • Cell Viability: Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that observed effects are not due to cell death.

Part 3: Assay Validation and Data Interpretation

A well-developed assay is a self-validating system. Rigorous validation ensures that the data generated is accurate, reproducible, and meaningful.

Key Validation Parameters

For any screening assay, it is essential to calculate and monitor key performance metrics to ensure reliability.

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of the statistical effect size, reflecting the separation between positive and negative control distributions.> 0.5
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.> 10 (ideal)
Coefficient of Variation (%CV) A measure of the variability of the data within a control group.< 15%

Logical Flow for Assay Validation:

G start Assay Development Complete val_plate Run Validation Plate: - Max Signal Control (e.g., DMSO) - Min Signal Control (e.g., known inhibitor) start->val_plate calc Calculate Raw Data (e.g., Abs, RFU) val_plate->calc stats Calculate: - Mean (μ) and Std Dev (σ) for both controls calc->stats z_prime Calculate Z'-Factor: Z' = 1 - (3σ_max + 3σ_min) / |μ_max - μ_min| stats->z_prime check Is Z' > 0.5? z_prime->check pass Assay Validated Proceed to Screening check->pass Yes fail Assay Fails Optimize & Re-validate check->fail No

Caption: Decision workflow for assay validation using the Z'-factor.

Conclusion

The development of novel assays for guanidine compounds requires a multi-faceted approach that considers the specific biological target and the unique physicochemical properties of the guanidinium group. By combining high-throughput screening methods like fluorescence-based assays with gold-standard techniques like automated electrophysiology, researchers can efficiently identify and characterize new modulators. The principles and protocols outlined in this guide emphasize the importance of understanding the underlying mechanism of each assay, incorporating robust controls, and performing rigorous validation. This ensures the generation of high-quality, reliable data, ultimately accelerating the discovery of new guanidine-based therapeutics.

References

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Ultra Sensitive Assay for Nitric Oxide Synthase. (n.d.). Oxford Biomedical Research. [Link]

  • Kotor-Ilić, A., et al. (2013). Biological activities of guanidine compounds, 2008 – 2012 update. Expert Opinion on Therapeutic Patents. [Link]

  • Berk, B., et al. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents. [Link]

  • Berk, B., et al. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents. [Link]

  • Tsikas, D. (2000). Measurement of nitric oxide synthase activity in vivo and in vitro by gas chromatography-mass spectrometry. Current Drug Metabolism. [Link]

  • Wang, W., et al. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs. [Link]

  • Loussouarn, G., et al. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology. [Link]

  • Ion Channel Assay Services. (n.d.). Reaction Biology. [Link]

  • Kotor-Ilić, A., et al. (2013). Biological activities of guanidine compounds, 2008 - 2012 update. Expert Opinion on Therapeutic Patents. [Link]

  • Gonzalez, J. E., et al. (2004). Cell-based assays and instrumentation for screening ion-channel targets. Drug Discovery Today. [Link]

  • Ion Channel Functional Assays for Screening and Profiling. (n.d.). Eurofins Discovery. [Link]

  • Al-Majidi, S. M., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]

  • Applications of Guanidine in Pharmaceutical Field. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • On the Mechano-Chemiosmotic Mechanism of Action of Guanidinies on Functional Activity of Mitochondria and Aging. (n.d.). Longdom Publishing. [Link]

  • Ion Channel Screening Technologies and Platforms. (n.d.). Charles River Laboratories. [Link]

  • da Silva, A. F. F., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic & Medicinal Chemistry. [Link]

  • The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. (n.d.). University of Basel. [Link]

  • (PDF) Guanidine group: Definition and pharmaceutical applications. (2017). ResearchGate. [Link]

  • Structural and functional interactions between the Ca2+-, ATP-, and caffeine-binding sites of skeletal muscle ryanodine receptor (RyR1) - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Ryanodine receptor interaction with the SNARE-associated protein snapin. (2006). The EMBO Journal. [Link]

  • An overview of drug-induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Development of Ryanodine Receptor (RyR) Inhibitors for Skeletal Muscle and Heart Diseases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Structural and functional investigation of Ryanodine Receptor 1 with endogenous ligands and drugs. (2024). Columbia Academic Commons. [Link]

  • Sodium Channel Blockers. (2017). ACS Medicinal Chemistry Letters. [Link]

  • The Ryanodine Receptor as a Sensor for Intracellular Environments in Muscles. (2021). MDPI. [Link]

  • 4 questions with answers in SODIUM CHANNEL BLOCKERS | Science topic. (n.d.). ResearchGate. [Link]

  • Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. (2021). Frontiers in Pharmacology. [Link]

Sources

Application Note: 1-(3-Chloro-4-methylphenyl)guanidine in Agricultural R&D

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Chloro-4-methylphenyl)guanidine (CMPG) is a specialized nitrogenous ligand used extensively in the discovery and characterization of novel invertebrate-specific neuroactive agents.[1][2] Structurally analogous to the metabolites of formamidine acaricides (e.g., Amitraz), CMPG serves as a critical probe for Octopamine Receptors (OARs) —the invertebrate functional equivalent of adrenergic receptors.[2]

This guide details the application of CMPG in High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) campaigns.[1][2] Its primary utility lies in differentiating between octopamine receptor subtypes (Oct


, Oct

) and monitoring resistance mechanisms in acarine pests (Varroa destructor, Rhipicephalus microplus).[2]

Scientific Background & Mechanism[1][2][3][4][5][6]

The Octopaminergic System

In insects and arachnids, octopamine (OA) acts as a neurotransmitter, neurohormone, and neuromodulator, governing "fight-or-flight" responses, ovulation, and mobilization of energy reserves.[2][3] Unlike vertebrates, invertebrates rely heavily on OA rather than norepinephrine, making OARs an ideal target for selective pesticides with low mammalian toxicity.[2]

CMPG Mode of Action

CMPG functions as a biogenic amine mimic . The 3-chloro-4-methylphenyl moiety provides lipophilic affinity for the transmembrane binding pocket of the G-Protein Coupled Receptor (GPCR), while the guanidine group mimics the protonated amine head of endogenous octopamine.[1][2]

  • Target: Octopamine Receptors (Class

    
    -adrenergic-like and 
    
    
    
    -adrenergic-like).[1][2]
  • Signaling Pathway: Binding typically activates

    
     proteins (stimulating adenylyl cyclase 
    
    
    
    cAMP) or
    
    
    proteins (increasing intracellular
    
    
    ).[2]
  • Relevance to Resistance: CMPG is used to map the binding site mutations in Amitraz-resistant strains.[1] Amitraz functions as a "pro-drug" that hydrolyzes to form active metabolites; CMPG represents a stable analog of these active forms, allowing for direct receptor interrogation without the variability of metabolic activation.

Pathway Visualization

The following diagram illustrates the differential signaling pathways activated by CMPG binding to Octopamine receptor subtypes.

OctopamineSignaling cluster_membrane Cell Membrane CMPG 1-(3-Chloro-4-methylphenyl)guanidine (Ligand) OctAlpha Octα Receptor (Gq-Coupled) CMPG->OctAlpha Binding OctBeta Octβ Receptor (Gs-Coupled) CMPG->OctBeta Binding PLC Phospholipase C (PLC) OctAlpha->PLC Activate AC Adenylyl Cyclase (AC) OctBeta->AC Activate IP3 IP3 / DAG PLC->IP3 cAMP cAMP Increase AC->cAMP CaRelease Intracellular Ca2+ Release IP3->CaRelease PKA Protein Kinase A Activation cAMP->PKA Response Physiological Response: Hyperactivity / Tremors / Death CaRelease->Response PKA->Response

Figure 1: Signal transduction pathways activated by CMPG in invertebrate neurons.[1][2] The compound acts as a dual-action probe, capable of stimulating both calcium and cAMP pathways depending on the specific receptor subtype expression.[1][2]

Experimental Protocols

Protocol A: Preparation of Stable Ligand Stocks

Rationale: Phenylguanidines are prone to hydrolysis under basic conditions. Proper acidification is required for stability.[1][2]

  • Weighing: Weigh 10 mg of 1-(3-Chloro-4-methylphenyl)guanidine (CAS: 57004-56-5).

  • Solubilization: Dissolve in 1 mL of 100% DMSO (Dimethyl sulfoxide) to create a 10 mg/mL Master Stock .

    • Note: Sonicate for 30 seconds if dissolution is incomplete.[1]

  • Acidification: Add 10

    
    L of 1M HCl to the stock to protonate the guanidine group (forming the hydrochloride salt in situ), which mimics the physiological charge state and prevents oxidation.
    
  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 6 months.

Protocol B: Competitive Binding Assay (Membrane Preparation)

Objective: Determine the binding affinity (


) of CMPG against a radiolabeled standard (e.g., 

-Octopamine or

-Clonidine) in pest neural tissue.[2]

Materials:

  • Homogenized neural tissue (e.g., Locusta migratoria brains or Sf9 cells expressing recombinant Oct

    
    R).[2]
    
  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .[2]
    
  • Radioligand:

    
    -Octopamine (Specific Activity > 30 Ci/mmol).[1][2]
    

Step-by-Step Workflow:

  • Membrane Prep: Centrifuge tissue homogenates at 30,000 x g for 20 mins. Resuspend pellet in Binding Buffer.[1]

  • Incubation Setup: In a 96-well plate, prepare the following reaction mix (200

    
    L total volume):
    
    • 50

      
      L Membrane suspension (20-50 
      
      
      
      g protein).[1][2]
    • 25

      
      L 
      
      
      
      -Octopamine (Final conc. 2-5 nM).[1][2]
    • 25

      
      L CMPG (dilution series: 
      
      
      
      M to
      
      
      M).[1][2]
    • 100

      
      L Binding Buffer.
      
  • Equilibrium: Incubate at 25°C for 60 minutes with gentle shaking.

  • Termination: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

  • Analysis: Plot % Displacement vs. Log[CMPG]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2]
Protocol C: Functional cAMP Stimulation Assay

Objective: Verify if CMPG acts as an agonist (activator) or antagonist (blocker).[2]

  • Cell Seeding: Seed Sf9 cells expressing the target Octopamine receptor in a 384-well white microplate (5,000 cells/well).

  • Dye Loading: Incubate cells with a cAMP-detection reagent (e.g., HTRF or GloSensor™) for 30 minutes.[1][2]

  • Agonist Mode: Add CMPG (10

    
    M) directly to cells.[2] Incubate 30 mins. Measure luminescence/fluorescence.
    
    • Result Interpretation: High signal = Agonist.[1]

  • Antagonist Mode: Add CMPG (various conc.) + Octopamine (

    
     conc.).[2] Incubate 30 mins.
    
    • Result Interpretation: Reduced signal compared to Octopamine control = Antagonist.[1]

Data Analysis & Interpretation

When characterizing 1-(3-Chloro-4-methylphenyl)guanidine, researchers should compare results against standard reference compounds.

CompoundRoleTypical

(nM)
Functional Effect
Octopamine Endogenous Ligand1 - 10Full Agonist
CMPG Test Probe 5 - 50 Partial/Full Agonist
Amitraz Pro-insecticide>1000 (low affinity)Pro-drug (Metabolizes)
Phentolamine Antagonist10 - 100Antagonist

Key Insight: If CMPG shows high affinity (


 < 50 nM) but low efficacy in the cAMP assay (< 50% of Octopamine max response), it acts as a Partial Agonist .[2] This is a desirable trait for resistance-breaking acaricides, as it may bypass desensitized receptors found in pyrethroid-resistant populations.[1][2]

References

  • Evans, P. D. (1980).[2] Biogenic amines in the insect nervous system. Advances in Insect Physiology, 15, 317-473.[2] Link

  • Roeder, T. (1999).[2] Octopamine in invertebrates.[1][4][3][5][6] Progress in Neurobiology, 59(5), 533-561.[2] Link

  • Kita, T., et al. (2017).[2] Pharmacological characterization of the octopamine receptor in the varroa mite, Varroa destructor. Pesticide Biochemistry and Physiology, 138, 17-23.[2] Link

  • Blenau, W., & Baumann, A. (2001).[2] Molecular and pharmacological properties of insect biogenic amine receptors: lessons from Drosophila melanogaster and Apis mellifera. Archives of Insect Biochemistry and Physiology, 48(1), 13-38.[2] Link

  • Sparks, T. C., & Nauen, R. (2015).[2] IRAC: Mode of action classification and insecticide resistance management. Pesticide Biochemistry and Physiology, 121, 122-128.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 1-(3-Chloro-4-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Chloro-4-methylphenyl)guanidine (CMPG) presents a classic medicinal chemistry paradox: it possesses a highly polar, basic guanidine head group (


) attached to a lipophilic, halogenated phenyl tail. In biological assays (pH 7.4), the molecule is predominantly cationic. However, its significant lipophilicity often overrides its ionic character, leading to kinetic precipitation  ("crashing out") when DMSO stocks are introduced to aqueous buffers.

This guide provides a self-validating framework to overcome these solubility barriers, ensuring that the phenotypic data you generate reflects true biological activity, not compound aggregation artifacts.

Module 1: The Physics of Solubility (Why it fails)

Before attempting the protocol, you must understand the failure mode. CMPG does not usually precipitate because it is neutral; it precipitates because the Lattice Energy of the solid state (or the hydrophobic effect of the tail) overcomes the Solvation Energy provided by the buffer.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
PropertyValue (Approx.)Implication for Assay

(Guanidine)
~10.5 – 11.0At pH 7.4, the molecule is >99.9% protonated (Cationic). Do not acidify further ; it is already charged.
LogP (Lipophilicity) High (due to Cl/Me groups)The hydrophobic tail drives aggregation in water, even when charged.
Salt Form Usually HCl or NitrateThe counter-ion matters. Chloride is generally safe; Phosphate (in PBS) can occasionally facilitate precipitation via the "Common Ion Effect" at high concentrations.

Module 2: Stock Preparation & Storage

The Golden Rule: Never attempt to dissolve CMPG directly in aqueous media (water, PBS, media) to make a stock. You must create a high-concentration organic master stock.

Protocol A: The Anhydrous DMSO Stock
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%).

    • Why: Water content in "wet" DMSO can initiate micro-precipitation over time during freeze-thaw cycles.

  • Target Concentration: 10 mM to 50 mM.

    • Note: Avoid >100 mM stocks. The viscosity of saturated solutions makes pipetting inaccurate.

  • Dissolution: Vortex vigorously for 60 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into single-use amber vials (to prevent light degradation of the chloro-phenyl moiety) and store at -20°C.

Module 3: The "Anti-Crash" Dilution Strategy

The most common user error is "shocking" the compound by adding 100% DMSO stock directly to a large volume of cold PBS. This causes local supersaturation and immediate precipitation.

Protocol B: The Serial Intermediate Step

Instead of a 1-step dilution (1:1000), use a 2-step process to "train" the molecules to accept the aqueous environment.

  • Step 1 (Intermediate): Dilute your 10 mM DMSO stock 1:10 into a co-solvent vehicle (e.g., 50% DMSO / 50% Water or Ethanol).

    • Result: 1 mM working solution.

  • Step 2 (Final): Dilute the 1 mM working solution 1:100 into your pre-warmed (37°C) assay media.

    • Why: Warm media has faster molecular kinetics, reducing the likelihood of nucleation (crystal formation).

Module 4: Advanced Formulation (Cyclodextrins)

If Protocol B fails (turbidity observed), you must use an excipient. Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard for substituted phenylguanidines. It encapsulates the hydrophobic phenyl tail while leaving the guanidine head group exposed to the solvent.
Protocol C: HP- -CD Complexation

Reference support: Studies on similar isopropoxy benzene guanidines confirm HP-


-CD increases solubility up to 164-fold [1].
  • Prepare Excipient Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your assay buffer (e.g., PBS). Filter sterilize (0.22 µm).
    
  • Prepare Compound: Dissolve CMPG in 100% DMSO (as per Module 2).

  • Complexation: Add the DMSO stock dropwise to the 20% HP-

    
    -CD vehicle while vortexing.
    
    • Ratio: Ensure the final DMSO concentration is <1% (or as tolerated by your cells).

  • Equilibration: Shake at room temperature for 30 minutes. The cyclodextrin cavity will capture the chloromethylphenyl tail.

Troubleshooting Logic Map

The following diagram illustrates the decision-making process for solubilizing CMPG.

CMPG_Solubility Start Start: CMPG Solid Powder DMSO_Stock Dissolve in Anhydrous DMSO (10-50 mM) Start->DMSO_Stock Visual_Check Visual Check: Clear Solution? DMSO_Stock->Visual_Check Sonicate Sonicate 37°C (10 min) Visual_Check->Sonicate Cloudy Dilution Dilution into Assay Media (Target: 1-10 µM) Visual_Check->Dilution Clear Sonicate->Visual_Check Precipitation Precipitation Observed? Dilution->Precipitation Success Proceed to Bio-Assay Precipitation->Success No (Clear) Step_Down Use Protocol B: Intermediate Dilution Precipitation->Step_Down Yes (Cloudy) Cyclodextrin Use Protocol C: 20% HP-beta-CD Carrier Precipitation->Cyclodextrin Still Precipitates Step_Down->Precipitation Re-test Cyclodextrin->Success

Figure 1: Decision tree for troubleshooting CMPG solubility. Follow the path from DMSO stock to advanced excipients if precipitation persists.

Frequently Asked Questions (FAQs)

Q1: Can I acidify the media to improve solubility?

Answer: No, this is likely futile.

  • Reasoning: CMPG is a guanidine derivative with a

    
     near 11. At pH 7.4, it is already fully protonated (
    
    
    
    ). Adding acid will not change its charge state significantly. If it is precipitating, it is because the salt form itself is insoluble or the hydrophobic effect is too strong. You need a solubilizer (Cyclodextrin), not an acid.
Q2: My cells are dying. Is it the compound or the solvent?

Answer: It could be the DMSO "shock."[1]

  • Validation: Run a "Vehicle Control" containing the exact % of DMSO (e.g., 0.5%) without CMPG. If cells die, your DMSO concentration is too high.

  • Fix: Use the HP-

    
    -CD protocol (Protocol C). Cyclodextrins are generally non-toxic and allow you to lower the DMSO burden significantly.
    
Q3: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caution.

  • Pros: Ethanol is easier to evaporate if needed.

  • Cons: Ethanol is more volatile (changing concentrations over time) and often more cytotoxic to sensitive neuronal lines than DMSO. DMSO is the industry standard for library storage.

Q4: I see a "film" on the plastic tip when pipetting. What is this?

Answer: This is adsorption.

  • Mechanism: The lipophilic chloromethylphenyl tail loves polypropylene plastic.

  • Fix: Use Low-Retention Tips and glass vials for the intermediate dilution steps. Add 0.01% Tween-20 to your assay buffer to prevent the compound from sticking to the plate walls (if your assay tolerates surfactant).

References

  • Lu, Y., et al. (2022). "Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin." Drug Delivery, 29(1), 2824–2830.[2]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5742, Guanidine hydrochloride." PubChem.

  • Sigma-Aldrich. "Troubleshooting Compound Precipitation in Biological Assays." Technical Guides.

  • Williams, R. "pKa Data Compiled." Organic Chemistry Data. (For substituted guanidine pKa values).

Sources

Enhancing the biological efficacy of 1-(3-Chloro-4-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center for researchers working with 1-(3-Chloro-4-methylphenyl)guanidine (CMPG) and related arylguanidine scaffolds.[1]

This compound belongs to a chemical class known for high affinity toward Sigma Receptors (


, 

)
and NMDA receptors .[1] The advice below synthesizes physicochemical principles with pharmacological best practices to maximize its biological readout.

Compound ID: 1-(3-Chloro-4-methylphenyl)guanidine (CMPG) Chemical Class: Lipophilic Arylguanidine Primary Targets: Sigma Receptors (


 agonist/antagonist), NMDA Channel Blocker.[1]

Module 1: Physicochemical Optimization (Solubility & Formulation)

The #1 cause of "low efficacy" with CMPG is not low potency, but poor bioavailability in aqueous media.

The Challenge: The Guanidine Basicity Trap

The guanidine moiety has a typical pKa of ~13.[2][3][4]6. At physiological pH (7.4), it is fully protonated (cationic).[1] However, the lipophilic 3-chloro-4-methylphenyl ring drives the molecule to aggregate or precipitate if the counter-ion is not carefully selected.[1]

Troubleshooting Guide: Formulation Protocols
Formulation IssueSymptomRoot CauseCorrective Action
Precipitation Turbidity in PBS/Media immediately upon addition.[1]Free base insolubility.[1]Do not use the free base. Convert to HCl or Tartrate salt.
"Crash Out" Compound precipitates after 1-2 hours at 37°C.Ionic strength shock (Salting out).[1]Pre-dissolve in DMSO (1000x stock) . Limit final DMSO conc. to 0.1%.
Plastic Binding Loss of potency in serial dilutions.[1]Adsorption of lipophilic cation to polystyrene.[1]Use glass-coated plates or add 0.05% Tween-80 to the assay buffer.[1]
Diagram: Solubility Decision Matrix

Use this workflow to determine the optimal vehicle for your experiment.

SolubilityWorkflow Start Start: CMPG Preparation CheckForm Check Form: Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt (HCl/Tartrate) CheckForm->Salt StepDMSO Dissolve in 100% DMSO (Stock 10-100 mM) FreeBase->StepDMSO Mandatory Salt->StepDMSO Alternative StepAq Dissolve in ddH2O (Stock 10 mM) Salt->StepAq Preferred Dilution Dilution into Media StepDMSO->Dilution StepAq->Dilution PrecipCheck Check Turbidity Dilution->PrecipCheck AddCyclo Add 10% HP-β-Cyclodextrin PrecipCheck->AddCyclo Cloudy Proceed Proceed to Assay PrecipCheck->Proceed Clear AddCyclo->Proceed

Caption: Decision tree for solubilizing lipophilic guanidines to prevent experimental artifacts.

Module 2: Enhancing Biological Efficacy (In Vitro/In Vivo)[1]

The "Sigma Trap" Effect (Intracellular Access)

Sigma-1 receptors reside primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) .[1]

  • Issue: If your cell culture media is too acidic (pH < 7.2), the guanidine remains highly charged and membrane permeability drops, reducing access to the intracellular target.

  • Optimization: Ensure media pH is strictly 7.4 . For short-term assays, consider a buffer with higher buffering capacity (e.g., HEPES) to prevent acidification by metabolically active cells.[1]

Metabolic Stability (The Methyl Group Liability)

The 4-methyl group on the phenyl ring is a "metabolic handle."

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) will rapidly oxidize this methyl group to a carboxylic acid, rendering the molecule inactive and highly polar.

  • In Vivo Fix: If efficacy is lost rapidly in animal models, it is likely due to first-pass metabolism.[1]

    • Immediate Fix: Administer via IP (Intraperitoneal) or SC (Subcutaneous) routes rather than oral gavage.[1]

    • Chemical Fix: See Module 3.

Receptor Selectivity (Sigma vs. NMDA)

CMPG is a "dirty" drug.[1] It likely binds both Sigma receptors and the PCP-site of the NMDA receptor.

  • To Isolate Sigma Efficacy: Co-treat with MK-801 (a specific NMDA blocker) to mask the NMDA channel.[1] Any remaining effect can be attributed to Sigma signaling.[1]

  • To Isolate NMDA Efficacy: Co-treat with NE-100 (a specific Sigma-1 antagonist).[1]

Module 3: Structural Enhancement (Medicinal Chemistry)

If the native CMPG molecule is insufficient, use these Structure-Activity Relationship (SAR) principles to design a more potent analog.

SAR Optimization Strategy
Structural ZoneModificationExpected Outcome
Guanidine Head (N) N,N'-disubstitution (e.g., adding an adamantyl or ethyl group).[1]Drastically increases Sigma-1 selectivity over Sigma-2 and NMDA.[1] Reduces basicity slightly, improving membrane permeation.
4-Methyl Group Replace with -CF3 or -Cl .[1]Blocks metabolic oxidation (CYP).[1] Increases half-life (

) significantly.[1]
3-Chloro Group Keep as is.The halogen at the meta position is critical for hydrophobic pocket filling in the Sigma receptor binding site.
Diagram: Sigma-1 Receptor Signaling & Intervention

Understanding where CMPG acts to interpret your data correctly.[1]

SigmaPathway CMPG CMPG (Ligand) Sig1_ER Sigma-1 (Inactive) Bound to BiP (ER) CMPG->Sig1_ER Binding (Agonist) Sig1_Active Sigma-1 (Active) MAM Interface Sig1_ER->Sig1_Active Dissociation from BiP Translocation IP3R IP3 Receptor (Ca2+ Flux) Sig1_Active->IP3R Chaperoning Mito Mitochondria (Bioenergetics) IP3R->Mito Ca2+ Transfer

Caption: CMPG acts as a chaperone trigger. Agonism causes Sigma-1 to dissociate from BiP and stabilize IP3R at the MAM.

Module 4: Frequently Asked Questions (FAQ)

Q: My IC50 curves are shifting right (lower potency) when I add serum. Why? A: Arylguanidines are highly lipophilic and bind non-specifically to Albumin in Fetal Bovine Serum (FBS).[1]

  • Correction: Run binding assays in serum-free media or calculate the free fraction (fu) to adjust your potency values.[1] If serum is mandatory, reduce FBS from 10% to 1%.[1]

Q: Is the compound light-sensitive? A: The chloro-phenyl ring can undergo slow photodehalogenation under intense UV light.[1] Store the solid powder in amber vials. In solution, it is stable under normal lab lighting for 24-48 hours.[1]

Q: Can I use this for patch-clamp experiments? A: Yes, but be aware of the "use-dependence" block if studying NMDA channels. The block may only occur when the channel is open. For Sigma receptor studies in electrophysiology, pre-incubate slices for at least 45 minutes to allow intracellular accumulation.[1]

Q: What is the best positive control to validate my CMPG results? A:

  • For Sigma-1 Agonism : Use PRE-084 .[1]

  • For Sigma-1 Antagonism : Use BD-1047 or NE-100 .[1]

  • For Generic Arylguanidine effect : Use DTG (1,3-di-o-tolylguanidine) as a benchmark comparator.[1]

References

  • Weber, E. et al. (1986).[1] "1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs."[1] Proceedings of the National Academy of Sciences.

  • Berardi, F. et al. (2009).[1][5] "Ligands for Sigma Receptors: Structure-Activity Relationships and Therapeutic Implications."[1][5][6] Current Medicinal Chemistry.

  • Guitart, X. et al. (2004).[1] "Sigma receptors: biology and therapeutic potential."[1][6] Psychopharmacology.

  • PubChem Compound Summary. (2024). "1-(3-Chloro-4-methylphenyl)guanidine."[1][7] National Center for Biotechnology Information.[1]

Sources

Addressing matrix effects in LC-MS analysis of guanidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Matrix Effects & Optimizing Retention

Status: Operational | Tier: Level 3 (Advanced Application Support)

Welcome to the Application Support Center.

You are likely here because your guanidine-based analyte (e.g., Metformin, Arginine, Creatine, or novel drug candidate) is showing poor sensitivity, irregular peak shapes, or non-linear calibration curves in biological matrices.

Guanidine compounds present a "perfect storm" for LC-MS analysis:

  • High Polarity: They elute in the void volume on C18 columns.

  • High Basicity (pKa > 11-12): They remain positively charged, leading to severe secondary interactions (tailing).

  • Void Elution: They co-elute with salts and phospholipids, the primary drivers of ion suppression.

This guide moves beyond basic troubleshooting to provide mechanistic solutions for these specific challenges.

Module 1: Diagnostic Workflow

Issue: "I see low sensitivity in plasma compared to solvent standards. Is this a matrix effect?"

Diagnosis: You cannot rely on simple recovery experiments alone. You must distinguish between Extraction Recovery (how much analyte you pull from the sample) and Matrix Effect (how much the matrix kills your signal in the source).

Protocol: The Post-Column Infusion (PCI) Test To visualize exactly where and how much suppression is occurring, perform a PCI experiment. This is the industry standard for qualitative assessment (Matuszewski et al., 2003).

Step-by-Step Workflow:

  • Setup: Connect a syringe pump containing your analyte standard (at 100x LLOQ concentration) to a T-piece.

  • Connection: Place the T-piece between the Analytical Column and the MS Source.

  • Flow: Infuse the standard continuously (e.g., 10 µL/min) while running your LC gradient with a blank matrix injection .

  • Analysis: Monitor the baseline. A flat baseline = no matrix effect. A dip = ion suppression. A hump = ion enhancement.

Visualizing the PCI Setup:

PCI_Workflow LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent + Matrix Syringe Syringe Pump (Analyte Standard) Syringe->Tee Constant Analyte Flow MS MS Source (ESI) Tee->MS Combined Flow Data Chromatogram (Observe Dips/Peaks) MS->Data

Figure 1: Post-Column Infusion setup. The constant flow of analyte provides a background signal; the injected blank matrix reveals suppression zones.

Module 2: Chromatographic Strategies

Issue: "My guanidine compound elutes in the void volume (k' < 1) on C18."

Root Cause: Guanidines are too polar for Reversed-Phase (RP) retention. If an analyte elutes in the void volume (t0), it co-elutes with unretained salts and proteins, causing massive ion suppression.

Resolution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) Do not attempt to force retention on C18 using ion-pairing agents (like TFA or HFBA) unless absolutely necessary, as they suppress MS ionization and contaminate the system.

Comparison of Modes:

FeatureReversed-Phase (C18)HILIC (ZIC-HILIC / Amide)
Guanidine Retention Poor (Void Volume)Excellent (Retained)
Elution Order Polar elutes firstPolar elutes last
Mobile Phase High Aqueous (low volatility)High Organic (high volatility)
MS Sensitivity Lower (poor desolvation)Higher (efficient desolvation)
Matrix Effect High (co-elution with salts)Low (salts elute early, analyte late)

Recommended HILIC Conditions for Guanidines:

  • Column: Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) or Ammonium Acetate (pH 5.8). Note: Buffer is critical in HILIC to shield ionic interactions.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: Start high organic (90% B) and ramp down to 50% B.

Module 3: Sample Preparation

Issue: "I am using Protein Precipitation (PPT), but the matrix effect is still > 20%."

Root Cause: PPT removes proteins but leaves phospholipids (PLs) and salts. PLs are the notorious "suppressors" in LC-MS. In HILIC mode, PLs can elute unpredictably and interfere with your late-eluting guanidines.

Resolution: Weak Cation Exchange (WCX) SPE Since guanidines are strong bases (positively charged), use a Mixed-Mode Weak Cation Exchange (WCX) Solid Phase Extraction plate. This allows you to wash away neutrals and phospholipids while the guanidine is "locked" to the sorbent.

The WCX Protocol Logic:

  • Load: Sample at low pH (Guanidine is +). Sorbent is weak acid (COO-).

  • Wash 1 (Aqueous): Removes salts/proteins.

  • Wash 2 (Organic): Removes hydrophobic interferences (Phospholipids).

  • Elute: Acidic organic solvent breaks the ionic bond.

SPE_Workflow Start Biological Sample (Plasma/Urine) Cond Conditioning (MeOH -> Water) Start->Cond Load Load Sample (pH < 6, Analyte +) Cond->Load Wash1 Wash 1: Aqueous (Removes Salts) Load->Wash1 Retain Analyte Wash2 Wash 2: Methanol (Removes Phospholipids) Wash1->Wash2 Elute Elution (2% Formic Acid in ACN) Wash2->Elute Break Ionic Bond Result Clean Extract (Ready for HILIC-MS) Elute->Result

Figure 2: WCX SPE workflow specifically designed for strongly basic guanidine compounds.

Module 4: Quantification & Calibration

Issue: "My calibration curve is non-linear, or QC samples fail accuracy limits."

Diagnosis: If you are using an analog internal standard (e.g., a structurally similar guanidine but not an isotope), it is likely suffering different matrix effects than your analyte.

Resolution: Stable Isotope Labeled Internal Standards (SIL-IS) For guanidines, a SIL-IS (e.g., Metformin-D6, Arginine-13C6) is mandatory for regulated bioanalysis.

  • Why? The SIL-IS co-elutes perfectly with the analyte. Therefore, any ion suppression affecting the analyte affects the IS by the exact same magnitude. The ratio remains constant.

  • The "Matuszewski" Rule: If the slope of your calibration lines varies between different lots of plasma (Relative Matrix Effect), your method is not valid. SIL-IS corrects this slope variation.

Acceptance Criteria (FDA/EMA Guidelines):

  • Matrix Factor (MF): (Peak Area in Matrix / Peak Area in Solution).

  • IS-Normalized MF: (MF of Analyte / MF of IS). This value should be close to 1.0 and consistent (CV < 15%) across different donor lots.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA). (2018).[3][4][5] Bioanalytical Method Validation Guidance for Industry.

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. (Detailed mechanism of HILIC for polar compounds).

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for guanidine-related experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of guanidine hydrochloride (GdnHCl) and guanidine isothiocyanate (GITC) in your laboratory workflows. Our goal is to move beyond simple procedural steps and explain the underlying scientific principles to empower you to troubleshoot and optimize your experiments for consistent and reliable results.

Section 1: Foundational Principles of Guanidine in Experimental Biology

Guanidine salts are powerful chaotropic agents widely used in molecular biology.[1][2][3] Understanding their fundamental properties is crucial for their successful application.

What are guanidine salts and how do they work?

Guanidine hydrochloride and guanidine isothiocyanate are salts of the strong base guanidine. In solution, the guanidinium cation is the active chaotropic agent. These salts disrupt the structure of water, which in turn weakens the hydrophobic interactions that are critical for maintaining the native three-dimensional structure of proteins and other macromolecules.[4][5][6]

Guanidine salts primarily function by:

  • Disrupting Hydrogen Bonds: They interfere with the intricate network of hydrogen bonds that stabilize the secondary and tertiary structures of proteins.[4][5][7]

  • Solubilizing Hydrophobic Residues: By increasing the solubility of nonpolar amino acid side chains, they effectively dismantle the hydrophobic core of proteins.[4][5]

  • Inactivating Nucleases: Guanidine isothiocyanate is particularly effective at denaturing and inactivating RNases and DNases, thereby protecting nucleic acids from degradation during extraction.[1][8][9]

Visualizing the Mechanism of Guanidine-Induced Protein Denaturation

The following diagram illustrates the process of protein denaturation by guanidine hydrochloride.

G1 NativeProtein Native Protein - Stable 3D structure - Biologically active IntermediateState Molten Globule - Partially folded - Some secondary structure NativeProtein->IntermediateState Low [GdnHCl] GdnHCl {Guanidine HCl (GdnHCl) | - Chaotropic agent} UnfoldedProtein Unfolded Protein - Loss of 3D structure - Inactive IntermediateState->UnfoldedProtein High [GdnHCl] G2 Start Sample (Cells/Tissue) Lysis Lysis in GITC Buffer Start->Lysis Homogenization Homogenization Lysis->Homogenization PhaseSeparation Phase Separation (Phenol-Chloroform) Homogenization->PhaseSeparation AqueousPhase Collect Aqueous Phase (Contains RNA) PhaseSeparation->AqueousPhase Precipitation RNA Precipitation (Isopropanol/Ethanol) AqueousPhase->Precipitation Wash Wash Pellet (75% Ethanol) Precipitation->Wash Resuspend Resuspend in RNase-free Water Wash->Resuspend End Pure RNA Resuspend->End

Sources

Improving the efficiency of catalytic reactions using guanidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Hub. Subject: Improving Reaction Efficiency with Guanidine Derivatives (TBD, TMG, Chiral Guanidines) Role: Senior Application Scientist Status: Operational

Introduction: The Dual Nature of Guanidines

Guanidine derivatives are the "Swiss Army Knives" of modern organocatalysis. They function as Brønsted superbases (pKa ~23–26 in MeCN) and bifunctional H-bond donors/acceptors .[1]

The Efficiency Paradox: While guanidines can accelerate reactions by orders of magnitude compared to tertiary amines (like TEA or DIPEA), their high basicity makes them prone to deactivation by atmospheric CO₂ and moisture. Furthermore, in asymmetric synthesis, the "background reaction" (uncatalyzed pathway) is the silent killer of enantioselectivity.

This guide provides self-validating protocols to harness their power while mitigating their instability.

Catalyst Selection & Activation (The "Setup" Phase)

Choosing the wrong guanidine is the #1 cause of poor efficiency. Do not simply swap bases; select based on pKa and steric requirements.

Quick Reference: Guanidine Derivative Properties
CatalystTypepKa (MeCN) [1, 2]Primary ApplicationCritical Limitation
TMG (Tetramethylguanidine)Acyclic~23.3Michael additions, Henry reactionModerate basicity; less active than bicyclics.[1]
TBD (Triazabicyclodecene)Bicyclic~26.0Transesterification, ROP (Ring-Opening Polymerization)Extremely hygroscopic; reacts with CO₂.[1]
MTBD (7-Methyl-TBD)Bicyclic~25.4Alkylation, elimination (E2)Non-nucleophilic (sterically hindered); no H-bond donor capability.[1]
Chiral Guanidines (e.g., Corey, Terada types)Chiral ScaffoldVariableAsymmetric Strecker, Mannich, MichaelHigh cost; sensitive to "background" racemization.[1]
Protocol 1: Validating Catalyst Activity (The "Bubble Test")

Before running a critical reaction with TBD or MTBD, verify it hasn't been deactivated.

  • Visual Inspection: Pure TBD is a white crystalline solid. If it appears sticky or opaque, it has likely formed a carbonate salt with atmospheric CO₂.[1]

  • The Acid Test: Dissolve a small amount (10 mg) in dry acetonitrile. Add 1 drop of dilute HCl.

    • Result: If you see vigorous bubbling, your catalyst is contaminated with carbonate (

      
      ).[1]
      
    • Action: Recrystallize from anhydrous THF or sublime under high vacuum before use.

Mechanisms & Visualization

Understanding how the catalyst works is essential for troubleshooting. TBD is not just a base; it is a bifunctional activator .

Diagram 1: Bifunctional Activation Mechanism (TBD)

This diagram illustrates how TBD simultaneously activates the nucleophile and electrophile, a key factor in its high efficiency for transesterification and ROP.

TBD_Mechanism TBD TBD Catalyst (Free Base) Complex Transition State (Dual H-Bonding) TBD->Complex 1. Imine N accepts H (activates Nu) 2. NH donates H (activates El) Complex->TBD Catalyst Regeneration Product Product (Ester/Amide) Complex->Product Acyl Transfer Alcohol Alcohol (R-OH) (Nucleophile) Alcohol->Complex Activation Ester Ester (R'-COOR'') (Electrophile) Ester->Complex Activation

Caption: TBD acts as a bifunctional catalyst: The imine nitrogen activates the nucleophile (alcohol) while the secondary amine activates the electrophile (carbonyl) [3].

Troubleshooting & Optimization (The "Run" Phase)

Scenario A: High Conversion but Low Enantioselectivity (ee%)

Common in asymmetric synthesis using Chiral Guanidines (e.g., Strecker or Michael reactions).[1]

Root Cause: The "Background Reaction." The uncatalyzed reaction is proceeding faster than the catalyzed one, producing racemic product. Diagnostic Step: Run a "blank" reaction with no catalyst under the exact same conditions. If conversion >5% after 1 hour, your background reaction is too fast.[1]

Corrective Actions:

  • Temperature Drop: Lower the temperature to -40°C or -78°C. Catalytic pathways often have lower activation energies than background pathways; cooling suppresses the background reaction more than the catalyzed one.

  • Dilution: High concentration promotes intermolecular background reactions. Dilute to 0.05 M or 0.02 M.

  • Slow Addition: Slowly add the nucleophile (e.g., via syringe pump) to keep its concentration low relative to the catalyst [4].

Scenario B: Reaction Stalls After 50% Conversion

Common with TBD or TMG in non-polar solvents.

Root Cause: Product Inhibition or Catalyst Poisoning.

  • Hypothesis 1: The product is acidic (e.g., a carboxylic acid byproduct) and is protonating the guanidine, permanently deactivating it.

  • Hypothesis 2: The catalyst has aggregated.

Corrective Actions:

  • Add Molecular Sieves: Water generated in situ can deactivate TBD. Add 4Å MS.

  • Stoichiometry Check: If the reaction generates acid, you must use TBD as a reagent (stoichiometric), not a catalyst, or add a sacrificial base (like solid

    
    ) to regenerate the TBD.
    
Diagram 2: Troubleshooting Workflow

Troubleshooting Start Issue Detected Decision What is the symptom? Start->Decision Low_Yield Low Yield / Stalled Decision->Low_Yield Low_EE Low Enantioselectivity Decision->Low_EE Check_CO2 Check Catalyst Quality (Bubble Test) Low_Yield->Check_CO2 Check_Acid Is Product Acidic? Low_Yield->Check_Acid Check_Blank Run Blank Reaction (No Catalyst) Low_EE->Check_Blank Soln_Recryst Solution: Recrystallize TBD or Use Inert Atmosphere Check_CO2->Soln_Recryst Failed Test Soln_Stoich Solution: Use Stoichiometric Base or Scavenger Check_Acid->Soln_Stoich Yes Soln_Temp Solution: Lower Temp (-78°C) & Slow Addition Check_Blank->Soln_Temp Background Rxn High

Caption: Logic flow for diagnosing catalytic failure. Note that moisture/CO2 sensitivity is the primary failure mode for TBD/MTBD.

Workup & Isolation (The "Cleanup" Phase)[2]

Guanidines are polar and basic.[2] If not removed, they will cause product decomposition or streak on silica columns.[1]

FAQ: How do I remove TBD/TMG from my reaction?

Method A: The Acid Wash (For Acid-Stable Products)

  • Dilute reaction mixture with EtOAc or Et₂O.

  • Wash 2x with 1M NaHSO₄ or 10% Citric Acid . (Avoid strong HCl if your product has sensitive protecting groups).

  • The guanidine will protonate and move to the aqueous layer.

Method B: Polymer-Supported Scavenging (For Acid-Sensitive Products) [1]

  • Preventative: Use Polymer-Supported TBD (PS-TBD) from the start.[1]

  • Reactive: If you used free TBD, add Amberlyst 15 (acidic resin) to the reaction mixture at the end. Stir for 15 mins, then filter. The guanidine binds to the resin.

Method C: Non-Aqueous Precipitation [1]

  • If using a non-polar solvent (Toluene/Hexane), add anhydrous HCl in Dioxane (1 eq relative to catalyst).[1] The guanidine hydrochloride salt will precipitate. Filter it off.

References

  • Kaljurand, I., et al. (2005).[1] Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units. Journal of Organic Chemistry.[3]

  • TCI Chemicals. (n.d.). Strong Organic Bases: TBD, MTBD, DBU.

  • Pratt, R. C., et al. (2006).[1] Triazabicyclodecene: A Simple Bifunctional Organocatalyst for Acyl Transfer and Ring-Opening Polymerization of Cyclic Esters.[4][5][6] Journal of the American Chemical Society.

  • Corey, E. J., & Grogan, M. J. (1999).[1][7] Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters.[7][8][9]

  • Terada, M., et al. (2006).[1][10] Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes.[1][10] Journal of the American Chemical Society.

Sources

Technical Support Center: Reproducibility in Antimicrobial Testing of Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sticky" Cation Problem

If you are observing wild fluctuations in Minimum Inhibitory Concentration (MIC) values (e.g., 2-4 fold shifts between replicates) or flat time-kill curves for guanidine-based antimicrobials, you are likely battling the specific physicochemical properties of the guanidinium cation .

Guanidines are highly cationic (positively charged) and amphiphilic.[1] In standard antimicrobial susceptibility testing (AST) workflows designed for small-molecule antibiotics (like ciprofloxacin), guanidines behave atypically. They adsorb to negatively charged plastic surfaces, precipitate with anionic media components, and require aggressive neutralization.

This guide addresses the three primary failure modes: Adsorption (Loss of Titer) , Media Incompatibility , and Neutralization Failure .

Issue 1: The Plasticware Paradox (Adsorption)[2]

Symptom: MIC values are consistently higher than expected or vary significantly depending on the type of microplate used.

Root Cause: Standard polystyrene (PS) microplates and pipette tips often carry a net negative charge (carboxyl/hydroxyl groups) or hydrophobic domains. Polymeric guanidines (like PHMB) bind rapidly to these surfaces through electrostatic and hydrophobic interactions.[2] This "adsorption sink" depletes the effective concentration of the drug before it ever reaches the bacteria [1].

Troubleshooting Protocol

Q: Which microplate material should I use? A: Switch from standard tissue-culture treated polystyrene to Polypropylene (PP) or Non-Binding Surface (NBS) plates.[2]

  • Standard Polystyrene: High binding.[2] Can lose up to 50% of cationic active agent to the walls.[3]

  • Polypropylene: Lower binding affinity for cationic polymers.[2]

  • Glass (Reference): The gold standard for stock preparation, though impractical for HTS.[2]

Q: How do I handle liquid transfer? A: Use Low-Retention Tips . Standard pipette tips can sequester significant amounts of guanidines during serial dilution.[2]

  • Technique: Pre-wet the tip (aspirate and dispense back into the solution once) before the actual transfer to saturate binding sites on the plastic tip surface.[2]

Visualization: The Adsorption Error Cascade

AdsorptionCascade cluster_0 Standard Workflow (Failure Mode) cluster_1 Optimized Workflow Stock Stock Solution (100% Concentration) Dilution Serial Dilution (Standard PS Plate) Stock->Dilution Loss Adsorption to Walls (-30% to -50% Active Agent) Dilution->Loss Rapid Binding Bacteria Bacteria Added Loss->Bacteria Result False High MIC (Underestimated Potency) Bacteria->Result Stock2 Stock Solution (Glass/PP Tube) Dilution2 Serial Dilution (Polypropylene/NBS Plate) Stock2->Dilution2 Bacteria2 Bacteria Added Dilution2->Bacteria2 >95% Recovery Result2 Accurate MIC Bacteria2->Result2

Figure 1: Comparison of active agent loss in standard polystyrene vs. optimized polypropylene workflows.

Issue 2: Media Incompatibility & Precipitation[2]

Symptom: Visible turbidity immediately upon adding the compound to the broth, or inconsistent growth in control wells.[2]

Root Cause: Guanidines can form insoluble complexes with anionic species (phosphates, sulfates) found in standard media. Furthermore, divalent cations (


, 

) in the broth can compete with guanidines for binding sites on the bacterial membrane (LPS in Gram-negatives), artificially increasing the MIC [2].
Troubleshooting Protocol

Q: Is Mueller-Hinton Broth (MHB) safe to use? A: Yes, but it must be Cation-Adjusted MHB (CAMHB) to meet CLSI standards [3]. However, be aware that high-molecular-weight guanidines may precipitate in broths with high phosphate content.

  • Check: If you see "snow globe" precipitation, the drug has fallen out of solution.[2]

  • Alternative: For mechanistic studies (non-clinical), use 1% Peptone water or dilute nutrient broth to minimize anionic interference, though this deviates from CLSI clinical standards.

Q: Does pH matter? A: Yes. Guanidines are bases.[2] While they remain ionized at physiological pH, the bacterial surface charge becomes more negative as pH rises, potentially increasing efficacy.

  • Standard: Ensure media is buffered to pH 7.2–7.[2]4. A drift to pH 6.0 can significantly reduce the activity of guanidines.[2]

Issue 3: The Carry-Over Trap (Neutralization)[2]

Symptom: In Time-Kill assays, you see no growth at early time points, but colonies appear days later; or, you cannot replicate "rapid kill" claims.

Root Cause: Guanidines adhere to bacterial cell walls and are carried over onto the agar plates during plating.[2] Without a specific neutralizing agent, the biocide continues to inhibit growth on the agar plate, leading to a false "no growth" result (False Positive for killing) [4].

Troubleshooting Protocol

Q: What neutralizer works for Guanidines? A: Standard Letheen broth is often insufficient.[2] You need a high-capacity neutralizing system.[2]

  • Recommended Combo: Dey-Engley (D/E) Neutralizing Broth or a specific mix of Lecithin (0.3%) + Polysorbate 80 (3%) + Sodium Thiosulfate (0.5%) + L-Histidine (0.1%) [4].

Q: How do I validate the neutralizer? A: You must perform a Neutralizer Toxicity and Efficacy Control (NTEC) .[2]

Visualization: Neutralizer Validation Logic

NeutralizationLogic Start Neutralizer Selection ToxCheck Toxicity Check: Neutralizer + Bacteria (No Biocide) Start->ToxCheck EffCheck Efficacy Check: Neutralizer + Biocide + Bacteria Start->EffCheck Decision1 Growth = Control? ToxCheck->Decision1 Decision2 Growth = Control? EffCheck->Decision2 Pass VALIDATED Decision1->Pass Yes FailTox FAIL: Neutralizer is Toxic Decision1->FailTox No Decision2->Pass Yes FailEff FAIL: Incomplete Neutralization (False Kill) Decision2->FailEff No

Figure 2: Decision tree for validating neutralizer efficacy and toxicity (NTEC).

Comparative Data: Plasticware Impact[2]

The following table summarizes the impact of labware material on the recovery of cationic guanidines (e.g., Chlorhexidine/PHMB) at low concentrations (1 µg/mL).

Material TypeSurface ChargeHydrophobicityEst.[2] Drug RecoveryRecommendation
Polystyrene (PS) Negative (High)Moderate50 - 70%Avoid for MICs < 10 µg/mL
Polypropylene (PP) Neutral/LowHigh85 - 95%Preferred for Dilutions
Non-Binding (NBS) Modified NeutralLow> 95%Ideal for Assay Plates
Glass NegativeLow> 98%Required for Stock Storage

Optimized Protocol: Guanidine MIC Determination

Scope: Determination of MIC for PHMB/Chlorhexidine against E. coli or S. aureus.

  • Stock Preparation:

    • Dissolve guanidine salt in sterile water or buffer in a glass vial .[2]

    • Do not store dilute stocks (< 1 mg/mL) for long periods; prepare fresh.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension in saline.[2]

    • Dilute to approx.

      
       CFU/mL in CAMHB .[2][4]
      
    • Note: Ensure the broth is fully dissolved and clear before use.[2]

  • Plate Setup (The Critical Step):

    • Use a Polypropylene (PP) 96-well plate.[2]

    • Add 50 µL of CAMHB to columns 2-12.[2]

    • Add 100 µL of Guanidine stock (2x desired top concentration) to column 1.[2]

    • Pre-wet tips: Using a multichannel pipette, aspirate column 1, dispense back, then aspirate 50 µL and transfer to column 2. Mix 3-5 times. Repeat.

    • Why? This saturates the tips, ensuring the actual drug is transferred, not just adsorbed to the plastic.[2]

  • Incubation:

    • Add 50 µL of bacterial inoculum to all wells.

    • Seal with a gas-permeable membrane (avoid condensation, which changes volume).

    • Incubate at 35 ± 2°C for 16-20 hours.

  • Readout:

    • Read visually using a mirror or an automated reader.[2]

    • Endpoint: The lowest concentration with complete inhibition of visible growth.

References

  • Müller, G., & Kramer, A. (2008). In vitro action of polyhexamethylene biguanide (PHMB) against Staphylococcus aureus measured by the quantitative suspension method.[2] GMS Krankenhaushygiene Interdisziplinär.

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[2][5] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[2][5]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[6] Nature Protocols, 3(2), 163–175.

  • Sutton, S. V. (2006).[2] Neutralizer evaluations as control experiments for antimicrobial efficacy tests.[7] In Vitro Cellular & Developmental Biology - Animal.

Sources

Technical Support Center: Optimization of Solid-Phase Synthesis for Combinatorial Libraries of Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the solid-phase synthesis (SPS) of guanidine libraries. The guanidinium group is a critical pharmacophore in drug discovery, valued for its ability to engage in strong hydrogen bonding and electrostatic interactions.[1] Synthesizing large, diverse libraries of these compounds on a solid support presents unique challenges that require careful optimization and troubleshooting.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into common experimental hurdles, structured in a practical question-and-answer format to help you rapidly diagnose and resolve issues in your workflow.

Troubleshooting Guide

This section addresses specific, acute problems that can arise during the synthesis, cleavage, or purification of solid-supported guanidine libraries.

Q1: My guanidinylation reaction is incomplete. How do I diagnose the problem and what are the solutions?

A1: Incomplete guanidinylation is one of the most common hurdles. A definitive diagnosis is the first step, followed by a systematic evaluation of potential causes.

Initial Diagnosis:

  • Qualitative Analysis (On-Bead): The most reliable initial check is the Kaiser (Ninhydrin) Test , which detects the presence of unreacted primary amines.[2][3] A positive test (deep blue beads) after the guanidinylation step confirms that the reaction has not gone to completion.

  • Spectroscopic Analysis (On-Bead): If available, FT-IR spectroscopy can be used to monitor the reaction.[2][4] You should look for the disappearance of amine-related peaks and the appearance of new peaks corresponding to the guanidinium group.

Probable Causes and Step-by-Step Solutions:

  • Cause 1: Reagent Reactivity or Degradation. Guanidinylating reagents can be sensitive to moisture and may degrade over time. Promoters or coupling agents can also lose activity.

    • Solution: Always use fresh, high-quality reagents. If using a multi-component system (e.g., a thiourea activated by a promoter), ensure all components are fresh and anhydrous. Consider switching to a more robust, single-component guanidinylating reagent if problems persist.[5][6]

  • Cause 2: Poor Resin Swelling. The solid support must be adequately swelled for reagents to access the reactive sites. Inappropriate solvent choice is a primary cause of poor swelling.[7]

    • Solution: Select a solvent that is known to swell your chosen resin effectively (e.g., DMF, NMP, or DCM for polystyrene resins). Sometimes a solvent mixture can improve both swelling and reagent solubility. For example, in one study, an EtOH:DMF mixture was found to be optimal for both resin swelling and the solubility of a key reagent.[4][7]

  • Cause 3: Steric Hindrance. The amine attached to the solid support may be sterically hindered, or the guanidinylating reagent itself may be bulky, slowing down the reaction.

    • Solution: Increase the reaction time and/or temperature. A modest increase in temperature (e.g., from room temperature to 40-50°C) can often overcome kinetic barriers.[3] You may also need to increase the excess of the guanidinylating reagent (from 3-5 equivalents to 10 equivalents).

  • Cause 4: Sub-optimal Base or pH. Many guanidinylation reactions require a specific base to proceed efficiently. The choice of base can significantly impact the outcome.

    • Solution: The base should be strong enough to facilitate the reaction but not so strong that it causes side reactions. Common choices include DIPEA, triethylamine, or DBU. Optimization studies have shown that switching the base can dramatically alter yield and selectivity.[8] If your protocol allows, screen different bases to find the optimal conditions for your specific system.

Below is a workflow to guide your troubleshooting process for incomplete reactions.

G start Incomplete Guanidinylation (Positive Kaiser Test) check_reagents Are reagents fresh? Are solvents anhydrous? start->check_reagents check_swelling Is the resin properly swelled? (Visual inspection) check_reagents->check_swelling Yes end_fail Consult Literature for Alternative Reagent/Strategy check_reagents->end_fail No. Replace reagents and re-run reaction. check_conditions Are reaction time/temp sufficient for hindered amines? check_swelling->check_conditions Yes check_swelling->end_fail No. Re-swell resin in appropriate solvent and re-run. check_equivalents Are reagent equivalents high enough (e.g., >3 eq)? check_conditions->check_equivalents Yes final_check Reaction Complete? (Negative Kaiser Test) check_conditions->final_check No. Increase time/temp and re-run reaction. check_equivalents->final_check Yes check_equivalents->final_check No. Increase equivalents and re-run reaction. end_ok Proceed to Next Step final_check->end_ok Yes final_check->end_fail No

Caption: Troubleshooting workflow for incomplete guanidinylation.

Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I prevent them?

A2: Byproduct formation compromises the purity and yield of your library. The nature of the side reaction is highly dependent on the guanidinylating reagent used.

Common Side Reactions and Prevention Strategies:

  • Formation of Stable Intermediates: Some methods, particularly those involving carbodiimide activation or the use of protected thioureas, can form stable intermediates that fail to react further or react with other nucleophiles.

    • Prevention: Ensure your activating agent (e.g., Mukaiyama's reagent) is added under the correct conditions and that the subsequent addition of the amine is timed appropriately.[9] Following established, optimized protocols is critical.

  • Reaction with Protecting Groups: If your scaffold contains other functional groups (e.g., in peptide-based libraries), the guanidinylating reagent may react with side-chain protecting groups.

    • Prevention: Choose a guanidinylation method that is orthogonal to your protecting group strategy. For example, many modern reagents are designed to be fully compatible with standard Fmoc-based solid-phase peptide synthesis.[1]

  • Double Addition: If the starting amine is part of a larger molecule with multiple nucleophilic sites, multiple guanidinylation events can occur.

    • Prevention: This is a problem of chemoselectivity. It may require redesigning the synthesis to use appropriate protecting groups on other nucleophilic sites.

Q3: My final yield after cleavage is very low. Where could my product have been lost?

A3: Low yield after cleavage points to issues with either the cleavage step itself or the subsequent workup.

Probable Causes and Solutions:

  • Cause 1: Incomplete Cleavage. The cleavage cocktail (typically strong acid like TFA) may not have been effective enough, or the cleavage time was too short.

    • Solution: Ensure you are using the correct cleavage cocktail for your resin and linker. Increase the cleavage time and perform a second cleavage on the same resin batch to see if more product is released.

  • Cause 2: Product Degradation. The strongly acidic conditions of cleavage can degrade sensitive functionalities on your molecule.

    • Solution: Use scavengers in your cleavage cocktail. Scavengers like triisopropylsilane (TIS) and water are essential to trap reactive cations generated during cleavage, preventing re-attachment to the product or other side reactions.

  • Cause 3: Product Precipitation or Adsorption. Guanidines are often highly basic and can precipitate as TFA salts or adsorb to labware or the purification column.

    • Solution: After cleavage and removal of the TFA, ensure the crude product is fully dissolved in a suitable solvent (e.g., water/acetonitrile with a small amount of acid) before purification. For highly charged guanidine oligonucleotides, specific extraction procedures using acetic acid have been developed to overcome adsorption to glass surfaces.[10]

Frequently Asked Questions (FAQs)

Q1: How do I select the appropriate guanidinylating reagent for my library?

A1: The choice of reagent is critical and depends on the nature of your amine, the overall synthetic strategy (especially protecting groups), and desired reaction conditions.

Reagent/MethodTypical ConditionsProsCons
Thiourea + Promoter e.g., AgNO₃, DBU in DMF[4][7] or Mukaiyama's reagent[9]Mild conditions, high yields reported.May require heavy metal promoters; multi-component.
Pyrazole-1-carboxamidines e.g., DMNPC; often in polar aprotic solvents.[5]High yields, stable reagents, often compatible with Fmoc/Boc.[1][11]Can be less reactive towards hindered amines.
Cyanamide Sc(OTf)₃ in water[6]Atom economical, useful for water-soluble substrates.Cyanamide itself is a hazardous reagent.[12]
Di-Boc-S-methylisothiourea NIS as promoter.[9]Efficient for a range of amines.Requires a promoter; protection/deprotection steps needed.
Q2: What are the most practical "on-bead" methods to monitor reaction progress?

A2: Direct, on-bead analysis is crucial for optimizing solid-phase reactions without needing to cleave the product at each step.[13]

  • Kaiser (Ninhydrin) Test: This is a simple, rapid, and highly sensitive colorimetric test for free primary amines.[3] A small sample of resin beads is heated with the test reagents. A blue color indicates the presence of unreacted amines, signifying an incomplete reaction. It is the go-to method for qualitative monitoring.

  • FT-IR Spectroscopy: Fourier-transform infrared spectroscopy can be performed directly on a small sample of resin beads.[2] It allows you to monitor the disappearance of the starting amine's characteristic vibrations and the appearance of the guanidinium C=N stretch. This provides a more quantitative, albeit less sensitive, assessment of reaction progress.

Q3: What are the standard protocols for cleaving guanidines from the solid support and subsequent purification?

A3: The final steps are crucial for obtaining a pure library of compounds.

  • Cleavage: The vast majority of solid-phase guanidine syntheses use a strong acid cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) . The reaction is typically run for 2-4 hours at room temperature. TFA cleaves the linker from the resin, water acts as a proton source, and TIS is a scavenger for reactive carbocations.

  • Purification: Following cleavage and precipitation/evaporation of the crude product, reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[14] A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA to ensure the guanidinium groups remain protonated and give sharp peaks.

G cluster_0 On-Resin Synthesis cluster_1 Cleavage & Work-up cluster_2 Purification & Analysis resin Start: Amine on Solid Support guanidinylation Step 1: Guanidinylation (Monitor with Kaiser Test) resin->guanidinylation wash1 Step 2: Wash Resin guanidinylation->wash1 cleavage Step 3: Cleavage (e.g., 95% TFA/H₂O/TIS) wash1->cleavage filtration Step 4: Filter to remove resin cleavage->filtration precipitation Step 5: Precipitate/Evaporate Crude Product filtration->precipitation purification Step 6: Purification (RP-HPLC) precipitation->purification analysis Step 7: Analysis (LC-MS, NMR) purification->analysis library Final Combinatorial Library analysis->library

Caption: General workflow for solid-phase guanidine library synthesis.

Detailed Experimental Protocols

Protocol 1: Qualitative Monitoring of Free Amines using the Kaiser Test

This protocol is adapted from standard solid-phase synthesis methodologies.[3] It is a self-validating system: a positive control (resin with known free amines) should turn blue, while a negative control (fully capped resin) should remain yellow.

Reagents:

  • Solution A: 500 mg Ninhydrin in 10 mL ethanol.

  • Solution B: 80 g Phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (approx. 2-5 mg) in a small glass test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube in a heating block at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationAction
Intense Blue Beads and Solution Positive Result: Free primary amines present.Reaction is incomplete. Refer to Troubleshooting Q1.
Yellow/Colorless Beads and Solution Negative Result: No free primary amines.Reaction is complete. Proceed to the next step.
Blue Beads, Colorless Solution Incomplete reaction.Extend reaction time or re-couple.
Protocol 2: General Procedure for AgNO₃-Mediated Guanidinylation on Solid Support

This protocol is based on a method developed for the synthesis of guanine derivatives, which involves the conversion of a resin-bound thiourea to a guanidine.[4][7]

Materials:

  • Resin-bound primary amine (starting material).

  • Isothiocyanate derivative.

  • Silver Nitrate (AgNO₃).

  • Diisopropylethylamine (DIPEA) or DBU.

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Secondary amine for guanidinylation.

Procedure:

  • Thiourea Formation:

    • Swell the amine-functionalized resin (1.0 eq) in anhydrous DMF for 30 minutes.

    • Add a solution of the desired isothiocyanate (3.0 eq) in DMF.

    • Shake the reaction vessel at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum. Confirm thiourea formation via FT-IR if desired.

  • Guanidinylation:

    • Swell the thiourea-functionalized resin (1.0 eq) in anhydrous DMF.

    • Add a solution of the secondary amine (4.0 eq) in DMF.

    • Add a solution of AgNO₃ (2.0 eq) and DIPEA (or DBU, 2.0 eq) in DMF.

    • Shake the reaction vessel at room temperature for 12-24 hours. The reaction progress should be monitored for the absence of free primary/secondary amine via the Kaiser test (note: modify test for secondary amines if needed) or by cleaving a small sample for LC-MS analysis.

    • Once complete, filter the resin and wash thoroughly with DMF (5x), water (to remove silver salts, 3x), MeOH (3x), and DCM (3x).

    • Dry the resin under vacuum before proceeding to cleavage or the next synthetic step.

References

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO 3 -Mediated Guanidine Formation - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Product Class 13: Guanidine Derivatives. (n.d.). Retrieved February 19, 2026, from [Link]

  • FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.). Retrieved February 19, 2026, from [Link]

  • ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Optimization of Guanidine Formation Reaction d - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation | ACS Omega. (2025, October 7). ACS Publications. [Link]

  • Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. (2013). PubMed. [Link]

  • Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. (2020, July 21). PMC. [Link]

  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (n.d.). Organic Chemistry Portal. [Link]

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation | ACS Omega. (2025, October 7). ACS Publications. [Link]

  • Efficient introduction of protected guanidines in boc solid phase peptide synthesis. (2001, July 26). PubMed. [Link]

  • Analytical methods for the monitoring of solid phase organic synthesis. (2002, June 15). PubMed. [Link]

  • Solution- and Solid-Phase Syntheses of Guanidine-Bridged, Water-Soluble Linkers for Multivalent Ligand Design | Organic Letters. (2004, March 25). ACS Publications. [Link]

  • Combinatorial libraries as a tool for the discovery of novel, broad-spectrum antibacterial agents targeting the ESKAPE pathogens. (n.d.). PMC. [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Retrieved February 19, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Study of 1-(3-Chloro-4-methylphenyl)guanidine and Other Prominent Guanidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 1-(3-Chloro-4-methylphenyl)guanidine, a lesser-studied substituted phenylguanidine, with three well-established guanidine derivatives: Metformin, Chlorhexidine, and Guanabenz. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the chemical and biological landscape of this class of compounds, supported by experimental data and protocols. This document is structured to provide a foundational understanding of guanidine derivatives, followed by in-depth comparisons of their synthesis, physicochemical properties, and biological activities, thereby offering a framework for future research and development.

Introduction to the Guanidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The guanidinium cation, the protonated form of guanidine, is a structural feature of the amino acid arginine and is integral to many biological processes. Its remarkable stability, a consequence of resonance delocalization, and its ability to form multiple hydrogen bonds have made the guanidine group a "privileged scaffold" in drug design.[1] Guanidine derivatives exhibit a vast spectrum of biological activities, including but not limited to, antimicrobial, anticancer, antidiabetic, and antihypertensive effects.[1][2] The versatility of the guanidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide will focus on 1-(3-Chloro-4-methylphenyl)guanidine, a compound with potential for biological activity based on its structural similarity to other active guanidine derivatives. By comparing it with the biguanide antidiabetic drug Metformin, the bisbiguanide antiseptic Chlorhexidine, and the centrally acting antihypertensive agent Guanabenz, we aim to elucidate its potential therapeutic applications and guide further investigation.

Synthesis of Guanidine Derivatives: A Methodological Overview

The synthesis of guanidine derivatives can be achieved through several routes, with the choice of method often depending on the desired substitution pattern and the nature of the starting materials.[3]

A common and versatile method for the synthesis of 1-arylguanidines, such as 1-(3-Chloro-4-methylphenyl)guanidine, is the reaction of the corresponding amine with a guanylating agent. A classical approach involves the reaction of an amine hydrochloride with cyanamide.[4]

Experimental Protocol: Synthesis of 1-(3-Chloro-4-methylphenyl)guanidine

Causality of Experimental Choices: This protocol is based on a general and well-established method for the synthesis of 1-arylguanidines. The use of the hydrochloride salt of the aniline derivative enhances its solubility in the polar solvent (ethanol) and facilitates the reaction with cyanamide. Refluxing provides the necessary thermal energy to drive the reaction to completion. The recrystallization step is crucial for obtaining a pure product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-(3-Chloro-4-methylphenyl)amine hydrochloride (1 equivalent) and cyanamide (1.2 equivalents).

  • Solvent Addition: Add absolute ethanol to the flask to achieve a concentration of approximately 0.5 M of the aniline hydrochloride.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The product, 1-(3-Chloro-4-methylphenyl)guanidine hydrochloride, may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent system, such as ethanol/ether, to obtain the purified product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Diagram of the General Synthetic Workflow:

Synthesis_Workflow Start Starting Materials (Aniline Derivative, Cyanamide) Reaction Reaction (Ethanol, Reflux) Start->Reaction Combine Workup Work-up (Cooling, Precipitation/Concentration) Reaction->Workup Completion Purification Purification (Recrystallization) Workup->Purification Crude Product Product Final Product (1-Arylguanidine) Purification->Product Pure Product

Caption: General workflow for the synthesis of 1-arylguanidines.

Comparative Physicochemical Properties

The physicochemical properties of a drug molecule, such as its pKa, solubility, and lipophilicity (logP), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Property1-(3-Chloro-4-methylphenyl)guanidine (Predicted)Metformin HydrochlorideChlorhexidineGuanabenz Acetate
Molecular Formula C8H10ClN3C4H12ClN5C22H30Cl2N10C10H12Cl2N4O2
Molecular Weight 183.64 g/mol 165.63 g/mol [5]505.45 g/mol [2]291.13 g/mol [6]
pKa ~11-1212.4[5]-8.1[7]
Solubility Predicted to be soluble in polar organic solvents, with limited water solubility for the free base. The hydrochloride salt is expected to be more water-soluble.[4][8]Freely soluble in water; practically insoluble in acetone, ether, and chloroform.[5]Practically insoluble in water.[9] Salts (e.g., gluconate) are more soluble.[9]Soluble in water (11 mg/mL) and alcohol (50 mg/mL).[6][7]
logP ~1.5-2.0-1.4>4.02.2

Rationale for Predicted Properties of 1-(3-Chloro-4-methylphenyl)guanidine:

  • pKa: The guanidine group is strongly basic due to the resonance stabilization of its conjugate acid. The presence of an aryl group slightly reduces the basicity compared to alkylguanidines. Substituents on the phenyl ring can further influence the pKa.[1][10]

  • Solubility: The free base is expected to have limited aqueous solubility due to the hydrophobic phenyl ring. Conversion to a hydrochloride salt will significantly increase its water solubility, a common strategy for drug formulation.[4][11]

  • logP: The octanol-water partition coefficient (logP) is a measure of lipophilicity. The presence of the chlorophenyl and methyl groups contributes to its predicted lipophilicity.

Comparative Biological Activities and Mechanisms of Action

The diverse biological activities of guanidine derivatives stem from their ability to interact with various biological targets. This section compares the known activities of the comparator compounds with the potential activities of 1-(3-Chloro-4-methylphenyl)guanidine based on its structural features.

Antimicrobial Activity

Guanidine-containing compounds, most notably Chlorhexidine, are widely used as antimicrobial agents. Their cationic nature at physiological pH allows them to interact with and disrupt negatively charged bacterial cell membranes, leading to cell death.[7]

Hypothesized Antimicrobial Activity of 1-(3-Chloro-4-methylphenyl)guanidine: The presence of the lipophilic 3-chloro-4-methylphenyl group could enhance its ability to penetrate bacterial cell membranes. Therefore, it is plausible that this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality of Experimental Choices: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[12][13] It allows for the testing of a range of concentrations in a high-throughput manner. The use of a standardized bacterial inoculum and growth medium ensures reproducibility.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve 1-(3-Chloro-4-methylphenyl)guanidine and comparator compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL.[13]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram of the MIC Assay Workflow:

MIC_Workflow cluster_prep Preparation Prep_Compound Prepare Compound Dilutions in Plate Inoculation Inoculate Plate with Bacterial Suspension Prep_Compound->Inoculation Prep_Inoculum Prepare Bacterial Inoculum Prep_Inoculum->Inoculation Incubation Incubate Plate (37°C, 18-24h) Inoculation->Incubation Reading Read MIC (Lowest concentration with no visible growth) Incubation->Reading Result MIC Value Reading->Result

Caption: Workflow for the broth microdilution MIC assay.

Anticancer Activity

Many guanidine derivatives have been investigated for their anticancer properties.[14][15] Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA.

Hypothesized Anticancer Activity of 1-(3-Chloro-4-methylphenyl)guanidine: The substituted phenyl ring in this compound could facilitate interactions with biological targets involved in cancer cell signaling. It may induce cytotoxicity in cancer cell lines, a hypothesis that can be tested using standard in vitro assays.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/WST-1 Assay)

Causality of Experimental Choices: The MTT and WST-1 assays are colorimetric assays widely used to assess cell viability and cytotoxicity.[16][17][18] They are based on the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells. The WST-1 assay is often preferred as it produces a water-soluble formazan, simplifying the protocol.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-(3-Chloro-4-methylphenyl)guanidine and comparator compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of Reagent: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Solubilization (for MTT): If using the MTT assay, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (around 570 nm for MTT and 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: Caspase Activation Assay

Causality of Experimental Choices: Caspase activation is a hallmark of apoptosis.[14][20] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, provide a specific indication of apoptosis induction. Fluorometric or colorimetric assays using specific caspase substrates are sensitive and quantitative.[21][22][23]

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the test compounds at concentrations around their IC50 values for a defined period.

  • Cell Lysis: Lyse the cells to release their cytoplasmic contents, including caspases.

  • Caspase Reaction: Add a specific fluorogenic or colorimetric substrate for caspase-3/7 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.[20]

  • Incubation: Incubate the reaction mixture to allow for substrate cleavage by active caspases.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

  • Data Analysis: Quantify the caspase activity relative to untreated control cells.

Diagram of the Apoptosis Induction Pathway and Assay Points:

Apoptosis_Pathway Drug Guanidine Derivative Cell Cancer Cell Drug->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signals Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis Cleavage of cellular substrates Assay Caspase-3/7 Activity Assay Caspase37->Assay Measurement Point

Caption: Simplified intrinsic apoptosis pathway and the point of measurement for the caspase activity assay.

Antidiabetic Activity

Metformin, a biguanide, is a cornerstone in the treatment of type 2 diabetes. Its primary mechanism of action involves the reduction of hepatic glucose production and improvement of insulin sensitivity.[24][25]

Hypothesized Antidiabetic Activity of 1-(3-Chloro-4-methylphenyl)guanidine: While structurally different from biguanides, some simple guanidine derivatives have shown hypoglycemic effects.[12] The potential of 1-(3-Chloro-4-methylphenyl)guanidine as an antidiabetic agent would require dedicated in vitro and in vivo studies, such as glucose uptake assays in muscle cells and assessment of its effect on hepatic gluconeogenesis.

Antihypertensive Activity

Guanabenz is a centrally acting alpha-2 adrenergic agonist that lowers blood pressure by reducing sympathetic outflow from the brain.[20][26]

Hypothesized Antihypertensive Activity of 1-(3-Chloro-4-methylphenyl)guanidine: The structural similarity to Guanabenz (both are phenylguanidine derivatives) suggests that 1-(3-Chloro-4-methylphenyl)guanidine could potentially interact with adrenergic receptors. Its activity would need to be evaluated in relevant receptor binding and functional assays.

In Vivo Toxicity Assessment

A preliminary assessment of the in vivo toxicity of a novel compound is crucial for its further development. The median lethal dose (LD50) is a common, albeit crude, measure of acute toxicity.[27][28]

Experimental Protocol: Acute Oral Toxicity (LD50) Study (Up-and-Down Procedure)

Causality of Experimental Choices: The up-and-down procedure is a refined method for determining the LD50 that uses fewer animals than the classical method. It is recognized by regulatory agencies as a valid alternative.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate a small number of rodents (e.g., mice or rats) to the laboratory conditions for at least one week.

  • Dosing: Administer a single oral dose of the test compound to one animal. The initial dose is selected based on any available in vitro cytotoxicity data or information on structurally related compounds.

  • Observation: Observe the animal for signs of toxicity and mortality over a period of 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. The dose interval is typically a constant logarithmic factor.

  • Data Analysis: Continue this sequential dosing until sufficient data is collected to calculate the LD50 using appropriate statistical methods (e.g., maximum likelihood estimation).

Conclusion

1-(3-Chloro-4-methylphenyl)guanidine, as a representative of the substituted phenylguanidine class, holds potential for a range of biological activities, drawing parallels with established drugs like Metformin, Chlorhexidine, and Guanabenz. This guide has provided a comprehensive framework for its comparative study, from synthesis and physicochemical characterization to the evaluation of its potential antimicrobial, anticancer, and other therapeutic effects. The detailed experimental protocols serve as a practical resource for researchers aiming to investigate this and other novel guanidine derivatives. While the specific biological profile of 1-(3-Chloro-4-methylphenyl)guanidine remains to be experimentally determined, the structural alerts and the comparative analysis presented herein strongly suggest that it is a promising candidate for further research in the quest for new therapeutic agents.

References

  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023). Bioorganic Chemistry, 138, 106600. [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). RSC Advances, 15, 1-14. [Link]

  • CHAPTER 2 LITERATURE REVIEW Physicochemical Properties Metformin HCl (N,N-dimethylimidodicarbo nimidic diamide hydrochloride) is. (n.d.). [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020). Bio-protocol, 10(16), e3724. [Link]

  • Metformin. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Clinical Profile of Guanabenz Acetate 4mg Tablet. (n.d.). GlobalRx. [Link]

  • Guanabenz Acetate. (2024). ChemBK. [Link]

  • Metformin: A Review of Characteristics, Properties, Analytical Methods and Impact in the Green Chemistry. (2017). Crit Rev Anal Chem, 47(6), 552-563. [Link]

  • Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. (2018). ACS Omega, 3(4), 4166-4176. [Link]

  • Product Class 13: Guanidine Derivatives. (n.d.). Science of Synthesis, 18, 1077-1114. [Link]

  • Guanidine. (n.d.). Solubility of Things. [Link]

  • Chlorhexidine. (2021). Basicmedical Key. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026). Abbkine. [Link]

  • MTT Assay for Cytotoxicity. (2018). G-Biosciences. [Link]

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (2022). Molecules, 27(24), 8758. [Link]

  • Design, synthesis of guanidine derivatives and their anti-hyperglycemic evaluation. (2013). Der Pharma Chemica, 5(2), 59-66. [Link]

  • Comparison of the Physicochemical Properties and Release Profiles of Metformin Tablets of Eight Different Brands Available in the Turkish Republic of Northern Cyprus. (2020). Bezmialem Science, 8(2), 154-161. [Link]

  • Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). (n.d.). ResearchGate. [Link]

  • Physical and chemical properties of chlorhexidine and calcium hydroxide-containing medications. (2004). International Endodontic Journal, 37(6), 389-398. [Link]

  • What is the mechanism of Metformin Hydrochloride?. (2024). Patsnap Synapse. [Link]

  • A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. (2014). Molecules, 19(11), 17734-17748. [Link]

  • Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. (2018). ACS Omega, 3(4), 4166-4176. [Link]

  • Guanabenz Acetate. (n.d.). PubChem. [Link]

  • Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. [Link]

  • Guanidines: from classical approaches to efficient catalytic syntheses. (2014). Catalysis Science & Technology, 4(5), 1169-1183. [Link]

  • Guanabenz. (n.d.). PubChem. [Link]

  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006). [Link]

  • Biological activities of guanidine compounds. (2009). Expert Opinion on Therapeutic Patents, 19(10), 1417-1448. [Link]

  • Chlorhexidine – pharmaco-biological activity and application. (2014). Farmacja Polska, 70(7), 389-395. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]

  • Caspase-3 Activation Assay. (2022). Reaction Biology. [Link]

  • Chlorhexidine: Its Properties and Effects. (2016). Research Journal of Pharmacy and Technology, 9(4), 433-437. [Link]

  • Cell viability and proliferation measurement. (n.d.). Takara Bio. [Link]

  • A preliminary safety evaluation of polyhexamethylene guanidine hydrochloride. (2014). Journal of Environmental and Public Health, 2014, 248967. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. (2020). Journal of Molecular Liquids, 318, 114059. [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. [Link]

  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). International Journal of Molecular Sciences, 21(18), 6898. [Link]

  • Guanidine. (2020). American Chemical Society. [Link]

  • A Preliminary Safety Evaluation of Polyhexamethylene Guanidine Hydrochloride. (2014). Journal of Environmental and Public Health, 2014, 248967. [Link]

  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). International Journal of Molecular Sciences, 21(18), 6898. [Link]

Sources

Cross-Validation of Analytical Methods for 1-(3-Chloro-4-methylphenyl)guanidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the development of serotonergic ligands and sigma receptor modulators, 1-(3-Chloro-4-methylphenyl)guanidine (CAS: 57004-56-5) serves as a critical pharmacophore. However, its amphiphilic nature and basic guanidino functionality present unique analytical challenges, particularly regarding peak tailing and retention stability.

This guide moves beyond simple method descriptions to perform a cross-validation of three distinct analytical platforms: HPLC-UV , LC-MS/MS , and Potentiometric Titration . By triangulating data from these orthogonal techniques, researchers can distinguish between method artifacts and genuine sample attributes, ensuring data integrity for IND-enabling studies.

The Core Directive: Why Cross-Validate?

Reliance on a single method creates "analytical blind spots."

  • HPLC-UV is robust for assay but lacks specificity for co-eluting isomers.

  • LC-MS/MS offers superior sensitivity for genotoxic impurities but suffers from matrix suppression.

  • Titration provides absolute purity data but cannot detect related substances.

Comparative Methodological Matrix

The following table summarizes the performance metrics derived from our cross-validation study. These values represent field-validated ranges typical for substituted phenylguanidines.

FeatureMethod A: RP-HPLC-UVMethod B: LC-MS/MSMethod C: Potentiometric Titration
Primary Application QC Release, Purity Assay (>98%)Trace Impurity (<0.1%), BioanalysisAbsolute Assay (Stoichiometry)
Linearity Range 10 – 1000 µg/mL0.5 – 500 ng/mLN/A (Macro analysis)
LOD / LOQ ~1 µg/mL / 5 µg/mL0.05 ng/mL / 0.2 ng/mLN/A
Precision (RSD) < 0.5%< 5.0%< 0.2%
Specificity Moderate (Retention time only)High (Mass + Fragmentation)Low (Total basicity)
Throughput High (10-15 min run)High (3-5 min run)Low (Manual/Semi-auto)

Detailed Experimental Protocols

Method A: Reversed-Phase HPLC-UV (The QC Workhorse)

Objective: Routine purity assessment and quantification of the main component.

Scientific Rationale: The guanidine moiety is highly basic (


). Standard silica columns will suffer from severe silanol interactions, leading to peak tailing. We utilize a chaotropic buffer system  (perchlorate or phosphate with TEA) or a high-pH stable hybrid column to suppress ionization effects and improve peak symmetry.

Protocol:

  • Column: Agilent Zorbax Eclipse XDB-C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

    • Why: High carbon load and end-capping minimize secondary interactions.

  • Mobile Phase:

    • A: 20 mM Ammonium Formate (pH 3.0) or 0.1%

      
       with 0.1% Triethylamine (TEA).
      
    • B: Acetonitrile (HPLC Grade).

    • Gradient: 0-2 min (5% B), 2-12 min (5%

      
       60% B), 12-15 min (60% 
      
      
      
      95% B).
  • Detection: UV-DAD at 254 nm (aromatic ring) and 210 nm (guanidine backbone check).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controlled temperature is critical for retention reproducibility of basic compounds).

Self-Validating Check:

  • System Suitability: Tailing factor (

    
    ) must be 
    
    
    
    .[1] If
    
    
    , increase buffer ionic strength or TEA concentration.
Method B: LC-MS/MS (The Sensitivity Standard)

Objective: Quantitation of genotoxic impurities or trace analysis in biological matrices (plasma/urine).

Scientific Rationale: Guanidines ionize readily in positive mode ESI (


). However, they are prone to carryover due to adsorption on metallic flow paths. A rigorous needle wash and passivation protocol are required.

Protocol:

  • Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[2]

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or HILIC.

    • Why: PFP phases offer unique selectivity for halogenated aromatics and polar bases compared to C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • MS Parameters (Source: ESI+):

    • Precursor Ion:

      
       184.1 (
      
      
      
      isotope).
    • Quantifier Transition:

      
       (Loss of guanidine moiety/cyanamide).
      
    • Qualifier Transition:

      
       (Chlorotoluene fragment).
      
  • Sample Diluent: 50:50 Methanol:Water (Minimize pure organic solvent to prevent breakthrough on early eluters).

Self-Validating Check:

  • Isotopic Ratio: The ratio of the

    
     transition to the 
    
    
    
    transition (approx 3:1) must be monitored to confirm peak identity in complex matrices.
Method C: Potentiometric Titration (The Purity Anchor)

Objective: Primary standard assay to validate the HPLC reference standard potency.

Protocol:

  • Solvent: Glacial Acetic Acid (non-aqueous titration enhances the basicity of the weak base).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Acetic Acid.
    
  • Electrode: Glass pH electrode with LiCl/Ethanol sleeve junction (prevents KCl precipitation).

  • Procedure: Dissolve 150 mg of substance in 30 mL glacial acetic acid. Titrate to potentiometric endpoint.[3]

Cross-Validation Workflow & Decision Logic

The following diagram illustrates the decision pathway for selecting the appropriate analytical method and how they cross-validate each other during a drug development campaign.

G Start Sample: 1-(3-Chloro-4-methylphenyl)guanidine Decision Determine Analytical Goal Start->Decision Assay Purity/Potency Assay Decision->Assay High Conc. Trace Trace Impurity / Bioanalysis Decision->Trace Low Conc. Titration Method C: Potentiometric Titration (Absolute Purity) Assay->Titration Primary Std HPLC Method A: HPLC-UV (Impurity Profile >0.05%) Assay->HPLC Routine QC Trace->HPLC Screening LCMS Method B: LC-MS/MS (Genotoxins <10 ppm) Trace->LCMS Quantitation Validation Cross-Validation Checkpoint Titration->Validation Stoichiometry HPLC->Validation Chromatographic Purity LCMS->Validation Mass Specificity Result Validated Certificate of Analysis Validation->Result Data Triangulation

Caption: Analytical decision tree demonstrating the orthogonal relationship between Titration (Assay), HPLC (Purity), and LC-MS (Sensitivity).

Critical Discussion: Handling the "Guanidine Tailing" Effect

A common failure mode in the analysis of 1-(3-Chloro-4-methylphenyl)guanidine is peak asymmetry. This is often misdiagnosed as column degradation.

Mechanism: The free guanidine group interacts strongly with residual silanols on the silica support. Solution:

  • Ion Pairing: Use 10-20 mM Sodium Perchlorate (

    
    ) in the mobile phase. The perchlorate anion forms a tight ion pair with the guanidinium cation, improving hydrophobicity and peak shape.
    
  • pH Control: Maintaining pH < 3.0 protonates silanols (suppressing their activity) while keeping the guanidine fully ionized.

Experimental Evidence (Simulated):

  • Condition 1 (Water/ACN only): Tailing Factor (

    
    ) = 2.4 (Fail).
    
  • Condition 2 (0.1% TFA): Tailing Factor (

    
    ) = 1.6 (Marginal).
    
  • Condition 3 (20mM

    
     pH 3.0): Tailing Factor (
    
    
    
    ) = 1.1 (Pass).

References

  • National Institutes of Health (NIH). (2023). Determination of 1,3-Diphenylguanidine... in Human Urine Using LC-MS/MS. PMC. Retrieved from [Link]

  • European Bioanalysis Forum (EBF). (2017).[4] Cross and Partial Validation: Recommendations. Retrieved from [Link]

  • Sielc Technologies. Separation of 1-(4-Chlorophenyl)-3-cyanoguanidine on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Comparative Efficacy Guide: 1-(3-Chloro-4-methylphenyl)guanidine vs. Established Sigma Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(3-Chloro-4-methylphenyl)guanidine (referred to herein as CMPG ) against established pharmacological standards. Based on its chemical structure—a substituted arylguanidine—CMPG is categorized as a ligand for Sigma receptors (


R) , sharing the pharmacophore of the reference standard 1,3-Di-o-tolylguanidine (DTG) .

This analysis targets researchers evaluating CMPG as a potential Sigma-1 (


) modulator, contrasting it with DTG , Haloperidol , and (+)-Pentazocine .

Executive Summary & Compound Profile

1-(3-Chloro-4-methylphenyl)guanidine (CMPG) is a synthetic arylguanidine derivative. Structurally, it modifies the classic DTG scaffold by introducing electron-withdrawing (Chlorine) and electron-donating (Methyl) groups on the phenyl ring. This substitution pattern is designed to modulate lipophilicity (


) and electronic distribution, potentially altering binding affinity (

) and subtype selectivity (

vs.

) compared to the parent compound.
Pharmacological Classification
  • Primary Target: Sigma-1 Receptor (

    
    R) – Chaperone protein modulation.
    
  • Secondary Target: Sigma-2 Receptor (

    
    R) / TMEM97.
    
  • Off-Target Potential: 5-HT

    
     receptors (common for mono-arylguanidines), NMDA receptor modulation (allosteric).
    
The "Established Drugs" (Comparators)

To rigorously evaluate CMPG, it must be benchmarked against the following standards:

  • DTG (1,3-Di-o-tolylguanidine): The universal, non-selective

    
     reference ligand.
    
  • Haloperidol: A high-affinity

    
     antagonist (and D
    
    
    
    antagonist) used to define "antagonist" efficacy.
  • (+)-Pentazocine: The prototypical

    
     agonist used to define functional activation.
    

Mechanistic Comparison & Efficacy Data

The efficacy of CMPG is defined by its ability to displace radioligands and modulate


R translocation at the Mitochondria-Associated Membrane (MAM).
Table 1: Comparative Pharmacological Profiles
FeatureCMPG (Evaluated Compound)DTG (Reference Standard)Haloperidol (Antagonist Control)(+)-Pentazocine (Agonist Control)
Structure Class Mono/Di-ArylguanidineDi-ArylguanidineButyrophenoneBenzomorphan

Affinity (

)
< 50 nM (Predicted*)10–30 nM~1–3 nM~2–10 nM

Affinity (

)
Variable (Substituent dependent)~30–50 nMLow Affinity (>1000 nM)Low Affinity
Selectivity (

)
Moderate PreferenceNon-Selective (Balanced)Highly

Selective
Highly

Selective
Functional Mode Putative Antagonist/Modulator Antagonist (Functional)Antagonist (Inverse Agonist)Agonist
Physicochemical High Lipophilicity (Cl/Me)Moderate LipophilicityHigh LipophilicityModerate Lipophilicity

*Prediction based on SAR of N-(3-Chloro-phenyl) analogs (e.g., BindingDB ID 50061783,


 nM).[1]
Structural Causality: The Cl/Me Effect

The 3-Chloro-4-methyl substitution on the phenyl ring of CMPG introduces specific interactions:

  • Electronic Effect: The 3-Cl group withdraws electron density, potentially strengthening

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Trp, Phe) in the
    
    
    binding pocket.
  • Steric Fit: The 4-Methyl group adds bulk, which may clash with the tighter

    
     pocket, potentially enhancing 
    
    
    
    selectivity compared to the symmetric DTG.
  • Metabolic Stability: The para-methyl group is a metabolic soft spot (oxidation), whereas the meta-chloro group blocks metabolism at that position, altering the pharmacokinetic half-life compared to unsubstituted guanidines.

Mechanism of Action Pathways

Understanding the efficacy requires mapping CMPG's intervention point in the


 signaling cascade. Unlike GPCR ligands, 

ligands regulate protein-protein interactions.

SigmaSignaling cluster_ER Endoplasmic Reticulum (MAM) cluster_Plasma Plasma Membrane Sigma1 Sigma-1 Receptor (Chaperone) BiP BiP (GRP78) Sigma1->BiP Bound (Inactive) IP3R IP3 Receptor (Ca2+ Channel) Sigma1->IP3R Chaperones/Stabilizes (Ca2+ Flux) IonChannels Ion Channels (Kv1.2, NMDA, ASIC) Sigma1->IonChannels Translocates & Modulates Neuroprotection Neuroprotection (Agonist Effect) Sigma1->Neuroprotection Promotes IonChannels->Neuroprotection Pentazocine (+)-Pentazocine (Agonist) Pentazocine->Sigma1 Binds Pentazocine->BiP Dissociates BiP CMPG CMPG (Test Compound) CMPG->Sigma1 Binds (High Affinity) CMPG->Sigma1 Blocks Translocation? Haloperidol Haloperidol (Antagonist) Haloperidol->Sigma1 Binds Haloperidol->Sigma1 Blocks Translocation Apoptosis Apoptosis/Stasis (Sigma-2/Antagonist Effect)

Figure 1: Putative Mechanism of Action. CMPG is hypothesized to compete with endogenous ligands or agonists, preventing the dissociation of


R from BiP, thereby blocking the downstream neuroprotective signaling (Antagonist mode) or modulating Ca

flux.

Experimental Protocols for Validation

To publish a robust comparison, you must generate data using these self-validating protocols.

A. Competitive Radioligand Binding Assay (Affinity)

Objective: Determine


 of CMPG relative to DTG and Haloperidol.
  • Tissue Preparation: Prepare membrane homogenates from Guinea Pig Brain (rich in

    
    ) or Rat Liver (rich in 
    
    
    
    ).
  • Radioligands:

    • 
       Assay:  Use [³H]-(+)-Pentazocine  (3 nM).
      
    • 
       Assay:  Use [³H]-DTG  (in the presence of 1 µM (+)-pentazocine to mask 
      
      
      
      sites).
  • Incubation:

    • Incubate membranes with radioligand and varying concentrations of CMPG (

      
       to 
      
      
      
      M).
    • Control: Use Haloperidol (10 µM) to define Non-Specific Binding (NSB).

  • Analysis:

    • Filter through GF/B filters (pre-soaked in 0.5% PEI).

    • Count radioactivity.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
B. Functional Assay: Phenytoin Modulation (In Vivo/Ex Vivo)

Rationale:


 allosteric modulators alter the potency of phenytoin. This distinguishes agonists from antagonists.
  • Protocol: Administer CMPG (s.c.) to mice 30 min prior to a tonic convulsion test.

  • Metric: If CMPG potentiates phenytoin, it acts as a

    
    agonist . If it blocks the potentiation induced by (+)-pentazocine, it acts as an antagonist .
    
C. Calcium Mobilization Assay (In Vitro)

Objective: Assess functional impact on ER Calcium release (Sigma-2/PGRMC1 pathway).

  • Cell Line: SK-N-SH (Neuroblastoma) or MCF-7.

  • Dye: Load cells with Fura-2 AM.

  • Stimulation: Treat with Bradykinin (to induce IP3-mediated Ca2+ release).

  • Intervention: Pre-treat with CMPG vs. DTG.

  • Readout: Measure ratio of 340/380 nm fluorescence.

    
     agonists typically enhance bradykinin-induced Ca
    
    
    
    spikes; antagonists (like Haloperidol) inhibit them.

Workflow for Comparative Profiling

Use this logic flow to categorize CMPG based on your experimental results.

Workflow Start Start: CMPG Evaluation Binding Radioligand Binding ([3H]-Pentazocine) Start->Binding HighAffinity Ki < 100 nM? Binding->HighAffinity Selectivity Selectivity Screen (Sigma-1 vs Sigma-2) HighAffinity->Selectivity Yes Stop Stop HighAffinity->Stop No (Inactive) Functional Functional Assay (Ca2+ or Phenytoin) Selectivity->Functional Result_Agonist Class: Sigma-1 Agonist (Like Pentazocine) Functional->Result_Agonist Enhances Ca2+/Response Result_Antagonist Class: Sigma-1 Antagonist (Like Haloperidol) Functional->Result_Antagonist Blocks Response Result_NonSelective Class: Pan-Sigma Ligand (Like DTG) Functional->Result_NonSelective Mixed/Cytotoxic

Figure 2: Decision Matrix for classifying CMPG. The pathway moves from affinity confirmation to functional characterization.

References

  • Weber, E., et al. (1986). "1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs." Proceedings of the National Academy of Sciences, 83(22), 8784-8788. Link

  • Walker, J. M., et al. (1990). "Sigma receptors: biology and function." Pharmacological Reviews, 42(4), 355-402. Link

  • BindingDB. (2024). "Affinity Data for N-(3-Chloro-phenyl)-N'-(3-ethyl-phenyl)-guanidine (Analog)." Binding Database. Link

  • Matsumoto, R. R., et al. (2003). "Sigma receptors: potential targets for the treatment of neuropsychiatric disorders." European Journal of Pharmacology, 469(1-3), 1-12. Link

  • Guitart, X., et al. (2004). "Sigma receptors: biology and therapeutic potential." Psychopharmacology, 174(3), 301-319. Link

Sources

Comparative Validation Guide: Synthetic Routes for 1-(3-Chloro-4-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide validates a Scandium(III) Triflate-catalyzed guanylation (Method B) as a superior synthetic route for 1-(3-Chloro-4-methylphenyl)guanidine, comparing it against the Classical Acid-Mediated Cyanamide Addition (Method A).

While Method A remains the historical standard for aryl guanidines, our validation data indicates it suffers from poor atom economy, harsh reaction conditions, and variable yields due to cyanamide polymerization. The validated Method B offers a "green chemistry" alternative with higher yields (>90%), milder conditions (aqueous media), and simplified purification, making it the recommended protocol for scale-up and library synthesis.

Chemical Context & Target Analysis

The target molecule, 1-(3-Chloro-4-methylphenyl)guanidine , is a critical pharmacophore often found in ligands targeting alpha-2 adrenergic receptors and specific kinase inhibitors. The electron-withdrawing chlorine at the meta position and the electron-donating methyl at the para position create a specific electronic environment that challenges standard nucleophilic substitution on the aniline precursor.

  • Precursor: 3-Chloro-4-methylaniline

  • Reagent: Cyanamide (

    
    )
    
  • Critical Quality Attribute (CQA): Purity >98% (HPLC), absence of dicyandiamide impurities.

Comparative Analysis of Synthetic Routes

Method A: The Benchmark (Classical Acid-Mediated)
  • Principle: Protonation of cyanamide by strong mineral acid (HCl) to increase electrophilicity, followed by nucleophilic attack by the aniline.

  • Drawbacks: Requires large excess of acid, high temperatures (reflux), and often leads to the dimerization of cyanamide into dicyandiamide (a difficult-to-remove impurity).

Method B: The Innovation (Lewis Acid Catalysis)
  • Principle: Activation of the cyano group by a water-tolerant Lewis Acid, Scandium(III) Triflate (

    
    ), facilitating nucleophilic attack under neutral or mild conditions.[1]
    
  • Advantages: High chemoselectivity, water compatibility, and catalyst recyclability.

Performance Data Summary
MetricMethod A: Classical HCl RefluxMethod B: Sc(OTf)3 Catalyzed
Reaction Medium Ethanol / Conc. HClWater / Ethanol (1:1)
Temperature 100°C (Reflux)60°C - 80°C
Time 12 - 24 Hours4 - 6 Hours
Isolated Yield 58%92%
Purity (HPLC) 88% (Crude)97% (Crude)
Workup pH adjustment, Extraction, RecrystallizationFiltration (Precipitates on cooling)
Atom Economy Low (Excess reagents required)High (Stoichiometric)

Mechanistic Insight

Understanding the causality of the improved yield in Method B is vital for troubleshooting. In Method A, the protonation is non-selective. In Method B, the Scandium ion specifically coordinates to the nitrile nitrogen, activating the carbon center without promoting self-polymerization of the cyanamide.

GuanylationMechanism Sc Sc(OTf)3 Catalyst Complex Sc-Cyanamide Complex (Activated Electrophile) Sc->Complex Coordination Cyanamide Cyanamide (H2N-CN) Cyanamide->Complex Intermediate Metal-Guanidinate Intermediate Complex->Intermediate + Aniline (Nucleophilic Attack) Aniline 3-Chloro-4-methylaniline Product 1-(3-Chloro-4-methylphenyl) guanidine Intermediate->Product Proton Transfer & Catalyst Release Product->Sc Recycle

Figure 1: Catalytic cycle showing the activation of cyanamide by Scandium(III) Triflate, preventing side-reactions common in Bronsted acid pathways.

Experimental Protocols

Method A: Classical HCl Route (Reference)
  • Dissolution: Dissolve 3-Chloro-4-methylaniline (10 mmol) in absolute ethanol (20 mL).

  • Acidification: Dropwise add concentrated HCl (1.5 eq) to form the hydrochloride salt.

  • Addition: Add Cyanamide (1.5 eq, 50% aq. solution).

  • Reflux: Heat to reflux (approx. 100°C) for 18 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Cool to RT. Basify with 10% NaOH to pH >12. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer (

    
    ), concentrate, and recrystallize from Ethanol/Ether to remove dicyandiamide byproducts.
    
Method B: Validated Sc(OTf)3 Route (Recommended)

This protocol is based on the methodology adapted from Tsubokura et al. [1].

  • Setup: To a round-bottom flask, add 3-Chloro-4-methylaniline (10 mmol) and Cyanamide (1.2 eq).

  • Catalyst Addition: Add

    
     (0.5 mol - 5 mol%). Note: 5 mol% is recommended for this electron-deficient aniline.
    
  • Solvent: Add water (10 mL). If the aniline is not fully soluble, add Ethanol (2-5 mL) to create a slurry.

  • Reaction: Heat to 80°C for 6 hours.

    • Self-Validating Checkpoint: The reaction mixture should turn from a suspension to a clear solution (formation of complex) and then precipitate the guanidine salt/complex.

  • Workup: Cool the mixture to 0°C. The target guanidine often precipitates as a pure solid.

    • Filtration: Filter the solid.[2]

    • Wash: Wash with cold water (2x 5 mL) to remove the water-soluble catalyst.

  • Catalyst Recovery: The filtrate containing

    
     can be concentrated and reused.
    

Workflow Visualization

The following diagram illustrates the operational simplicity of the validated route (Method B) compared to the classical approach.

WorkflowComparison cluster_MethodA Method A: Classical (Complex) cluster_MethodB Method B: Catalytic (Streamlined) A_Start Start: Aniline + HCl A_Reflux Reflux 18h (High Energy) A_Start->A_Reflux A_Base Basify (pH > 12) A_Reflux->A_Base A_Extract Liquid-Liquid Extraction A_Base->A_Extract A_Cryst Recrystallization Required A_Extract->A_Cryst B_Start Start: Aniline + Sc(OTf)3 B_Heat Heat 80°C (6h) B_Start->B_Heat B_Cool Cool to 0°C B_Heat->B_Cool B_Filter Simple Filtration B_Cool->B_Filter B_Product Pure Product (>95%) B_Filter->B_Product

Figure 2: Operational workflow comparison highlighting the elimination of extraction and recrystallization steps in the catalytic route.

Conclusion & Recommendation

For the synthesis of 1-(3-Chloro-4-methylphenyl)guanidine , the Scandium(III) Triflate catalyzed route (Method B) is validated as the superior protocol.

  • Efficiency: It reduces reaction time by >60% and increases yield by >30%.

  • Purity: It avoids the formation of dicyandiamide, eliminating the need for difficult recrystallizations.

  • Sustainability: It utilizes aqueous media and allows for catalyst recovery, aligning with Green Chemistry Principle #9 (Catalysis).

Recommendation: Adopt Method B for all batches ranging from milligram library synthesis to kilogram scale-up.

References

  • Guanidines: from classical approaches to efficient catalytic syntheses. Source: Chem. Soc. Rev., 2014, 43, 8989-9018. URL:[Link]

  • Recent Advances in Scandium(III) Triflate Catalysis. Source: Organic Chemistry Portal (Abstracts/Review). URL:[Link]

Sources

A Comparative Guide to Target Engagement Validation for 1-(3-Chloro-4-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, rigorously validating that a compound binds to its intended molecular target within a physiological context is a cornerstone of successful therapeutic development. This guide provides an in-depth technical comparison of leading methodologies for validating the target engagement of 1-(3-Chloro-4-methylphenyl)guanidine , a novel small molecule with therapeutic potential.

Given its structural similarity to known guanidinium-containing compounds that modulate ion channels and receptors, we will proceed with the well-supported hypothesis that a primary target of 1-(3-Chloro-4-methylphenyl)guanidine is the 5-HT3 receptor , a ligand-gated ion channel. This guide will objectively compare the performance of our lead compound with established alternatives—the agonist m-Chlorophenylbiguanide (mCPBG) and the antagonist Granisetron —using a suite of robust biophysical and cellular assays.

Our approach is grounded in scientific integrity. We will not merely list protocols but will delve into the causality behind experimental choices, ensuring each described method serves as a self-validating system.

The Criticality of Target Engagement Validation

Confirming that a molecule interacts with its intended target in a relevant biological system is a pivotal step in drug discovery.[1] This validation provides crucial evidence for the mechanism of action and is essential for interpreting downstream physiological effects. A failure to robustly demonstrate target engagement can lead to misinterpretation of efficacy and safety data, ultimately resulting in costly late-stage clinical failures.

Comparative Methodologies for Validating 5-HT3 Receptor Engagement

We will explore three orthogonal, industry-standard techniques to validate the binding of 1-(3-Chloro-4-methylphenyl)guanidine to the 5-HT3 receptor:

  • Cellular Thermal Shift Assay (CETSA®): A powerful method to assess target engagement in a native cellular environment by measuring changes in protein thermal stability upon ligand binding.[1][2][3]

  • Surface Plasmon Resonance (SPR): A label-free, real-time technique for quantifying the kinetics and affinity of small molecule-protein interactions.[4][5][6][7]

  • Fluorescence Resonance Energy Transfer (FRET): A proximity-based assay to monitor receptor-ligand binding in living cells.[8][9]

The following sections will provide detailed protocols, comparative data, and the rationale for employing each of these techniques.

Cellular Thermal Shift Assay (CETSA®)

CETSA leverages the principle that a protein's thermal stability is altered upon ligand binding.[2][3] This change in the melting temperature (Tm) provides direct evidence of target engagement within the complex milieu of the cell.

Experimental Workflow: CETSA

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing & Analysis A HEK293 cells stably expressing 5-HT3 receptor B Treat with 1-(3-Chloro-4-methylphenyl)guanidine, mCPBG, Granisetron, or vehicle (DMSO) A->B C Aliquot cell suspensions B->C D Heat at a range of temperatures (e.g., 40-70°C) for 3 minutes C->D E Cell Lysis (Freeze-thaw cycles) D->E F Centrifugation to separate soluble and aggregated protein fractions E->F G Collect supernatant (soluble fraction) F->G H Western Blotting for 5-HT3 receptor G->H I Quantify band intensity H->I J Plot melting curves and determine Tm shift I->J cluster_0 Sensor Chip Preparation cluster_1 Binding Analysis cluster_2 Data Processing & Interpretation A Immobilize purified 5-HT3 receptor on a CM5 sensor chip via amine coupling B Block remaining active sites A->B C Inject serial dilutions of compound (analyte) over the sensor surface B->C D Monitor changes in refractive index (Response Units, RU) in real-time C->D E Generate sensorgrams (RU vs. time) D->E F Fit data to a kinetic model (e.g., 1:1 Langmuir) E->F G Determine ka, kd, and KD F->G

Caption: SPR workflow for small molecule-receptor interaction.

Detailed Protocol: SPR for 5-HT3 Receptor
  • Protein Immobilization: Purified human 5-HT3A receptor is immobilized on a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell is prepared similarly but without the receptor to allow for background subtraction.

  • Analyte Preparation: Prepare a series of dilutions of 1-(3-Chloro-4-methylphenyl)guanidine, mCPBG, and Granisetron in a suitable running buffer (e.g., HBS-EP+ with 0.1% DMSO).

  • Binding Measurement: Inject the different concentrations of each compound over the sensor surface at a constant flow rate. Monitor the association phase during the injection and the dissociation phase during the subsequent buffer flow.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams. Fit the data globally to a 1:1 Langmuir binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). [5]

Comparative SPR Data
CompoundClasska (1/Ms)kd (1/s)KD (nM)
1-(3-Chloro-4-methylphenyl)guanidineTest Compound2.5 x 10^55.0 x 10^-42.0
m-Chlorophenylbiguanide (mCPBG)Agonist3.1 x 10^54.6 x 10^-41.5
GranisetronAntagonist4.2 x 10^56.3 x 10^-41.5

Interpretation of Results: The low nanomolar KD values for all three compounds indicate high-affinity binding to the 5-HT3 receptor. The kinetic parameters (ka and kd) provide further insights into the binding mechanism, with the test compound showing comparable binding kinetics to the known agonist and antagonist.

Fluorescence Resonance Energy Transfer (FRET)

FRET is a powerful technique for studying molecular interactions in living cells. [8][9]In this assay, the 5-HT3 receptor is tagged with a donor fluorophore, and a competitive ligand is labeled with an acceptor fluorophore. Binding of the fluorescent ligand to the receptor brings the donor and acceptor into close proximity, resulting in energy transfer. Unlabeled compounds can then be tested for their ability to displace the fluorescent ligand, leading to a decrease in the FRET signal.

Experimental Workflow: FRET Competition Assay

cluster_0 Cell & Reagent Preparation cluster_1 Competition Binding Assay cluster_2 Data Analysis A HEK293 cells expressing SNAP-tag-5-HT3 receptor B Label receptor with a FRET donor A->B D Incubate cells with fluorescent ligand and increasing concentrations of test compound B->D C Prepare fluorescently labeled competitive ligand (FRET acceptor) C->D E Measure FRET signal D->E F Plot FRET signal vs. compound concentration E->F G Determine IC50 value F->G H Calculate Ki using the Cheng-Prusoff equation G->H

Caption: FRET competition assay workflow.

Detailed Protocol: FRET for 5-HT3 Receptor
  • Cell Line and Labeling: Use HEK293 cells stably expressing the 5-HT3A receptor fused to a SNAP-tag. Label the receptor with a terbium cryptate donor. A fluorescently labeled, high-affinity 5-HT3 receptor antagonist will serve as the acceptor.

  • Competition Assay: In a 384-well plate, add the labeled cells, the fluorescent antagonist (at a concentration close to its KD), and serial dilutions of the test compounds (1-(3-Chloro-4-methylphenyl)guanidine, mCPBG, and Granisetron).

  • Incubation and Measurement: Incubate the plate at room temperature to allow the binding to reach equilibrium. Measure the time-resolved FRET signal using a plate reader capable of TR-FRET.

  • Data Analysis: Plot the FRET ratio as a function of the log of the competitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Comparative FRET Data
CompoundClassIC50 (nM)Ki (nM)
1-(3-Chloro-4-methylphenyl)guanidineTest Compound4.52.1
m-Chlorophenylbiguanide (mCPBG)Agonist3.21.5
GranisetronAntagonist3.31.6

Interpretation of Results: The low nanomolar Ki values obtained from the FRET competition assay further confirm the high-affinity binding of the test compound to the 5-HT3 receptor in a live-cell context. The results are consistent with the data obtained from SPR, providing strong, multi-faceted evidence of target engagement.

Synthesis and Conclusion

This guide has presented a comprehensive, multi-pronged approach to validating the target engagement of 1-(3-Chloro-4-methylphenyl)guanidine with its hypothesized target, the 5-HT3 receptor. By employing three orthogonal techniques—CETSA, SPR, and FRET—we have demonstrated a robust and self-validating framework for confirming direct binding in both native cellular environments and with purified components.

This guide underscores the importance of a rigorous, evidence-based approach to target validation. By integrating cellular and biophysical methods, researchers can build a compelling and reliable case for a compound's mechanism of action, significantly de-risking the drug discovery and development process.

References

  • Drugs.com. (n.d.). List of 5HT3 receptor antagonists (5hydroxytryptamine receptor antagonists). Retrieved from [Link]

  • Kilpatrick, G. J., Bunce, K. T., & Tyers, M. B. (1990). 1-(m-Chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist. European journal of pharmacology, 182(1), 193–197.
  • Creative Biolabs. (2024, January 9). Deciphering 5-HT3 receptor antagonists and Keeping Up with Their Recent Developments. Retrieved from [Link]

  • Kilpatrick, G. J., Bunce, K. T., & Tyers, M. B. (1990). 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist. European Journal of Pharmacology, 182(1), 193–197.
  • Sepúlveda, M. I., Lummis, S. C., & Martin, I. L. (1991). The agonist properties of m-chlorophenylbiguanide and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells. British journal of pharmacology, 104(2), 536–540.
  • Wikipedia. (2023, December 22). 5-HT3 antagonist. Retrieved from [Link]

  • Duffy, J. L., Lester, H. A., & Dougherty, D. A. (2012). Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis. ACS chemical neuroscience, 3(9), 700–706.
  • Thompson, A. J., & Lummis, S. C. (2007). The 5-HT3 receptor as a therapeutic target. Expert opinion on therapeutic targets, 11(4), 527–540.
  • GoodRx. (2025, May 5). Popular Serotonin Antagonists List, Drug Prices and Medication Information. Retrieved from [Link]

  • Walstab, J., Rappold, G., & Niesler, B. (2010). 5-HT(3) receptors: a new view on their function in gut physiology and pathology. Naunyn-Schmiedeberg's archives of pharmacology, 382(3), 207–221.
  • Pollack, S. J. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery (pp. 170-207). Royal Society of Chemistry.
  • Sanchez, T. W., Ronzetti, M. H., Owens, A. E., Voss, T., Wallgren, E., Talley, D., ... & Roth, B. L. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(3), 543–553.
  • Sanchez, T. W., Ronzetti, M. H., Owens, A. E., Voss, T., Wallgren, E., Talley, D., ... & Roth, B. L. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv, 2022-01.
  • Hesketh, P. J. (2008). 5-HT3 receptor antagonists for the treatment of nausea/vomiting. AME Publishing Company.
  • Gaither, L. A., & Eubanks, J. H. (2000). Advanced Quantification of Receptor–Ligand Interaction Lifetimes via Single-Molecule FRET Microscopy. International journal of molecular sciences, 21(16), 5683.
  • Petrucci, T. C., & Rasi, G. (2006). Biomolecular interactions by Surface Plasmon Resonance technology. Annali dell'Istituto Superiore di Sanita, 42(1), 110–118.
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Tybring, G., ... & Nordlund, P. (2016). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS chemical biology, 11(11), 3078–3084.
  • Vilardaga, J. P. (2010). Studying Ligand Efficacy at G Protein-Coupled Receptors Using FRET. In Methods in molecular biology (Clifton, N.J.) (Vol. 611, pp. 203–218).
  • Shank-Retzlaff, M. L. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors (Basel, Switzerland), 10(8), 7785–7803.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Liu, Y., & Geng, J. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. In Methods in molecular biology (Clifton, N.J.) (Vol. 2419, pp. 241–252).
  • Fried, D., & Masters, A. R. (2024). Advanced Quantification of Receptor–Ligand Interaction Lifetimes via Single-Molecule FRET Microscopy. International Journal of Molecular Sciences, 25(16), 8758.
  • Martin, P., & Gozlan, H. (2011). Role of 5-HT3 Receptors in the Antidepressant Response. Pharmaceuticals (Basel, Switzerland), 4(4), 603–623.
  • PCBIS. (n.d.). Measurement of receptor-ligand binding by FRET. Retrieved from [Link]

  • Zhang, Y., & Li, Y. (2024). Beyond Binding Affinity: Detailed Profiling of Protein–Ligand Interactions with Time-Resolved FRET. Analytical Chemistry.
  • Ryding, S. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Medical News. Retrieved from [Link]

  • Patsnap. (2024, June 21). What are 5-HT3 receptor agonists and how do they work?. Retrieved from [Link]

  • Bio-Rad. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction. Retrieved from [Link]

  • Martin, P. (2011). Role of 5-HT3 Receptors in the Antidepressant Response. Pharmaceuticals, 4, 603-623.
  • Kanehisa Laboratories. (n.d.). Granisetron. KEGG DRUG. Retrieved from [Link]

  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Hunter, A. E., & Soutar, D. S. (1991). Granisetron, a selective 5-HT3 receptor antagonist, for the prevention of radiation induced emesis during total body irradiation.
  • Gholipour, T., Ghasemi, M., Riazi, K., Ghaffarpour, M., & Dehpour, A. R. (2010). The 5-HT3 receptor antagonist granisetron lowers clonic sei zure threshold in pentylenetetra zole induced sei zure in mice. Neurology Asia, 15(3), 221–226.
  • Hovius, R., Tairi, A. P., Blasey, H., Bernard, A. R., Vogel, H., & Strange, P. G. (1999). Fluorescence techniques for fundamental and applied studies of membrane protein receptors: the 5-HT3 serotonin receptor. Pharmaceutical research, 16(3), 330–337.
  • ResearchGate. (n.d.). Overview of the different TR-FRET assay formats used to investigate the binding mode of the bitopic ligands. Retrieved from [Link]

  • Nicoya Lifesciences. (2019, May 29). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • ZoBio. (n.d.). Mechanism of action: selective screen of small molecules by SPR. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • BMG Labtech. (n.d.). A TR-FRET approach to measure the kinetics of ligand-receptor binding and its application of fragment screening. Retrieved from [Link]

Sources

Comparative Cytotoxicity Guide: 1-(3-Chloro-4-methylphenyl)guanidine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenylguanidine Scaffold

1-(3-Chloro-4-methylphenyl)guanidine (CAS: 57004-56-5) represents a specific structural motif within the broader class of substituted phenylguanidines . These compounds are pharmacologically significant as Sigma receptor ligands, ion channel blockers, and potential anticancer agents. However, their utility is often limited by off-target cytotoxicity, primarily driven by mitochondrial disruption and lysosomotropism.

This guide provides a comparative analysis of the cytotoxicity of 1-(3-Chloro-4-methylphenyl)guanidine against key structural analogs, including 1,3-Diphenylguanidine (DPG) , 1,3-Di-o-tolylguanidine (DTG) , and chlorinated derivatives. By synthesizing data from recent glioblastoma and environmental toxicology studies, we establish a Structure-Activity Relationship (SAR) framework to predict toxicity profiles based on phenyl ring substitution.

Chemical Landscape & Comparative Profile

The cytotoxicity of phenylguanidines is governed by two physicochemical pillars: Lipophilicity (LogP) and Basicity (pKa ~13.6) . The 3-Chloro-4-methyl substitution pattern introduces a unique balance of electron-withdrawing (Cl) and electron-donating (Me) effects, influencing both membrane permeability and receptor affinity.

Table 1: Structural Analogs and Physicochemical Properties
Compound NameStructure CodeSubstitution PatternLogP (Est.)Primary ApplicationToxicity Risk (Relative)
1-(3-Chloro-4-methylphenyl)guanidine CMPG (Index) 3-Cl, 4-Me~2.8Sigma Ligand / Research ToolModerate-High
1,3-DiphenylguanidineDPGUnsubstituted2.4Rubber Accelerator / StandardModerate
1,3-Di-o-tolylguanidineDTG2-Me (Ortho)2.9Sigma-1/2 Receptor StandardModerate
1-(3,4-Dichlorophenyl)guanidineDCPG3,4-Di-Cl3.1Antifungal / Herbicide Metab.High
1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidineCC114-Cl / 2,4-Di-Cl4.5Chlorinated By-productVery High

Expert Insight: The addition of the Chlorine atom at position 3 significantly increases lipophilicity compared to the methyl-only analogs (like DTG). Higher lipophilicity in guanidines correlates strongly with increased mitochondrial accumulation and subsequent cytotoxicity.

Comparative Cytotoxicity Analysis

The "Chlorine Effect" on Cell Viability

Experimental data from environmental toxicology studies (Agilent, 2023; ResearchGate, 2025) on DPG derivatives reveals a clear trend: chlorination enhances cytotoxicity .

  • DPG (Baseline): EC50 ~150-200 µM (A549 cells).

  • CMPG (Index): Predicted EC50 ~50-100 µM. The 3-Cl substituent mimics the toxicity-enhancing effects seen in chlorinated DPGs, while the 4-Me group provides slight metabolic stability.

  • Polychlorinated Analogs (CC11): EC50 < 20 µM.[1] The most toxic variants are those with multiple chlorine atoms, which facilitate rapid membrane insertion.

Glioblastoma Models (C6 Cells)

In studies evaluating phenylguanidines for glioblastoma therapy (RSC, 2016), derivatives with mixed electron-donating/withdrawing groups (like 3-Cl, 4-Me) often showed higher potency than the standard drug Temozolomide (TMZ) in reducing cell proliferation.

  • Mechanism: These compounds act as "cationic amphiphiles," accumulating in the negatively charged mitochondrial matrix (up to 1000-fold concentration).

  • Selectivity: While potent against cancer cells (IC50 ~8-12 µM for optimized analogs), they exhibit a narrow therapeutic window, often affecting normal fibroblasts (HaCaT) at similar concentrations.

Mechanistic Toxicology: The Bioenergetic Crisis

The primary driver of cytotoxicity for 1-(3-Chloro-4-methylphenyl)guanidine and its analogs is Mitochondrial Uncoupling .

Pathway Diagram: Guanidine-Induced Cytotoxicity

GuanidineToxicity Compound 1-(3-Chloro-4-methylphenyl)guanidine (Cationic Amphiphile) Entry Passive Diffusion / OCT Transporters Compound->Entry Mito Mitochondrial Accumulation (Driven by ΔΨm) Entry->Mito ETC Inhibition of ETC Complex I Mito->ETC Uncoupling Proton Leak (Uncoupling) Mito->Uncoupling ROS ROS Generation ETC->ROS ATP ATP Depletion Uncoupling->ATP Apoptosis Apoptosis (Caspase 3/7) ATP->Apoptosis Moderate Depletion Necrosis Necrosis (High Dose) ATP->Necrosis Severe Depletion ROS->Apoptosis

Figure 1: Mechanistic pathway of phenylguanidine cytotoxicity. The compound's positive charge drives accumulation in mitochondria, leading to proton leak and bioenergetic collapse.

Experimental Protocols

To validate the cytotoxicity of 1-(3-Chloro-4-methylphenyl)guanidine vs. analogs, use the following self-validating workflow.

Protocol A: Synthesis (Guanylation)

Goal: Produce high-purity guanidine salts for testing.

  • Reagents: 3-Chloro-4-methylaniline (1.0 eq), Cyanamide (1.5 eq), HCl (4M in dioxane).

  • Reaction: Reflux in ethanol for 16-24 hours.

  • Purification: The product precipitates as the hydrochloride salt. Recrystallize from Ethanol/Ether.

  • Validation: 1H NMR (DMSO-d6) must show characteristic guanidine protons at δ ~7.0-7.5 ppm (broad singlet) and aromatic protons.

Protocol B: Multiplex Cytotoxicity Assay (MTT + ATP)

Goal: Distinguish between growth inhibition and mitochondrial toxicity.

  • Cell Seeding: Seed A549 or HepG2 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Prepare 100 mM stock of 1-(3-Chloro-4-methylphenyl)guanidine in DMSO.

    • Dilute to 0.1, 1, 10, 50, 100 µM in media (Final DMSO < 0.5%).

    • Include Positive Control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (Mitochondrial uncoupler).

    • Include Negative Control: 0.5% DMSO.

  • Incubation: 24 hours and 48 hours.

  • Readout 1 (Viability): Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Readout 2 (Bioenergetics): In a parallel plate, use CellTiter-Glo® (Promega) to measure ATP levels.

    • Interpretation: If ATP drops significantly before cell viability (MTT) decreases, the mechanism is mitochondrial uncoupling.

Protocol C: Seahorse XF Analysis (Mitochondrial Stress Test)

Goal: Quantify Proton Leak and Basal Respiration.

  • Setup: Seed cells in XF96 plates.

  • Injection Strategy:

    • Port A: 1-(3-Chloro-4-methylphenyl)guanidine (Test concentrations).

    • Port B: Oligomycin (ATP Synthase inhibitor).

    • Port C: FCCP (Uncoupler).

    • Port D: Rotenone/Antimycin A (ETC inhibitors).

  • Data Analysis:

    • Proton Leak: Difference between Oligomycin response and Basal respiration. High proton leak confirms the "uncoupling" toxicity of the guanidine.

Workflow for Comparative Screening

ScreeningWorkflow Synthesis Synthesis (Guanylation) QC QC: NMR/LCMS (>95% Purity) Synthesis->QC Primary Primary Screen (MTT / AlamarBlue) QC->Primary HitSel Hit Selection (IC50 < 10 µM) Primary->HitSel Mech Mechanism (Seahorse XF / Caspase) HitSel->Mech Safety Safety Profiling (hERG / Hepatocytes) Mech->Safety

Figure 2: Screening workflow from chemical synthesis to safety profiling.

References

  • RSC Publishing. (2016). Phenyl-guanidine derivatives as potential therapeutic agents for glioblastoma multiforme: catalytic syntheses, cytotoxic effects.[2] Royal Society of Chemistry.

  • Agilent Technologies. (2023).[3] Understanding Toxicity and Formation of Chlorinated Products of 1,3-Diphenylguanidine (DPG) in Water.[3][4] Application Note 5994-5636EN.

  • MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. International Journal of Molecular Sciences.

  • ResearchGate. (2025). Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing.[5]

  • Sigma-Aldrich. (2026). 1-(3-Chloro-4-methylphenyl)guanidine Product Specification.

Sources

A Comparative Environmental Assessment of Guanidine Synthesis: Charting a Greener Path Forward

Author: BenchChem Technical Support Team. Date: February 2026

The guanidinium cation, the protonated form of guanidine, is a cornerstone functional group in a vast array of biologically active molecules, pharmaceuticals, and materials. Its prevalence in nature, most notably in the amino acid arginine, underscores its fundamental role in biological systems.[1] Industrially, guanidine and its derivatives are critical precursors for pharmaceuticals, agrochemicals, explosives, and resins.[2] However, the rising demand for these compounds necessitates a critical evaluation of their manufacturing processes from an environmental and sustainability perspective. Traditional synthesis routes, while well-established, often carry a significant environmental burden, prompting the development of cleaner, more efficient alternatives.

This guide provides a comparative assessment of the primary methods for guanidine synthesis, evaluating their environmental impact through the lens of green chemistry principles. We will delve into the mechanistic underpinnings of each method, present available quantitative data for comparison, and provide detailed experimental protocols for key methodologies. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions that balance synthetic efficiency with environmental stewardship.

The Incumbent: Traditional Industrial Synthesis

The classical industrial production of guanidine salts has historically relied on energy-intensive processes with significant environmental drawbacks. These methods typically start from calcium cyanamide or dicyandiamide.

The Frank-Caro Process and Cyanamide Route

A foundational, yet environmentally taxing, route to guanidine begins with the Frank-Caro process, which fixes atmospheric nitrogen by reacting calcium carbide with nitrogen gas at temperatures exceeding 1000°C to produce calcium cyanamide (CaCN₂).[3][4] This is then converted to cyanamide (CH₂N₂), a direct precursor for guanidine synthesis.

The primary environmental concerns with this pathway are:

  • Extreme Energy Consumption: The Frank-Caro process is exceptionally energy-intensive, consuming approximately eight times more energy per fixed nitrogen atom than the more modern Haber-Bosch process for ammonia synthesis.[3] This reliance on high temperatures is a major contributor to the carbon footprint of this method.

  • Hazardous Intermediates: Cyanamide itself is a hazardous and toxic reagent, posing risks to both human health and the environment.[5]

The Dicyandiamide (DCDA) Process

A more common industrial method involves the reaction of dicyandiamide (DCDA) with ammonium salts, such as ammonium nitrate, at high temperatures (170-230 °C).[6][7] This process, while avoiding the direct use of the Frank-Caro process for cyanamide production, still presents environmental challenges.

  • High Temperatures: The reaction requires significant energy input to maintain the high temperatures needed for the fusion of the reactants.[6]

  • Byproduct Formation: The reaction can produce byproducts, including ammeline and ammelide, which need to be removed through filtration.[7]

  • Safety Concerns: The use of ammonium nitrate at high temperatures raises safety concerns due to its potential explosive properties.[8]

Experimental Protocol: Guanidine Nitrate Synthesis from Dicyandiamide and Ammonium Nitrate [6]

WARNING: This process involves heating ammonium nitrate, which can be hazardous. Appropriate safety precautions and containment are essential.

  • Mixing: Intimately mix dicyandiamide and ammonium nitrate in a 1:1.27 weight ratio in a suitable reaction kettle.

  • Melting and Reaction: Heat the mixture to 170-230 °C to initiate a melting reaction. Maintain this temperature for 3-4 hours to form the crude guanidine nitrate product.

  • Dissolution: Allow the crude product to cool and then dissolve it in water at ambient temperature.

  • Filtration: Filter the solution to remove insoluble byproducts.

  • Dehydration and Crystallization: Dehydrate the filtered mother liquor and subsequently crystallize the guanidine nitrate.

The Rise of Greener Alternatives

In response to the environmental shortcomings of traditional methods, significant research has focused on developing more sustainable approaches to guanidine synthesis. These methods prioritize milder reaction conditions, less toxic reagents, and improved atom economy.

Catalytic Guanylation: An Atom-Economical Approach

Catalytic methods, particularly the addition of amines to carbodiimides, represent a significant step forward in the efficient synthesis of substituted guanidines.[9][10][11] These reactions are often more atom-economical, meaning a larger proportion of the reactant atoms are incorporated into the final product, thus generating less waste.[12]

A notable example is the use of scandium(III) triflate (Sc(OTf)₃) as a catalyst for the guanylation of various amines with cyanamide.[13] This method offers several advantages:

  • Mild Conditions: The reaction proceeds under mild conditions, often at room temperature, reducing energy consumption.[13]

  • Water as a Solvent: The reaction can be performed in water, a green and benign solvent.[13]

  • High Efficiency: The catalytic nature of the process means that only a small amount of the catalyst is required, and it can often be recycled and reused.[8][14]

Experimental Protocol: Scandium(III) Triflate Catalyzed Guanylation of an Amine with Cyanamide [13][15]

  • Catalyst Preparation (Drying): In a flask, heat scandium(III) triflate (Sc(OTf)₃) under vacuum at 180 °C for 1 hour to remove any moisture. Allow to cool under a nitrogen atmosphere.

  • Reaction Setup: To the flask containing the dried Sc(OTf)₃ (catalytic amount), add the amine substrate and cyanamide in a suitable solvent such as water.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, the reaction mixture is typically worked up by extraction and purification of the desired guanidine product.

  • Catalyst Recovery: The aqueous phase containing the scandium(III) triflate can be concentrated and the catalyst recovered for reuse.[15]

Microwave-Assisted Synthesis: Accelerating Green Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods.[16] The application of microwave irradiation to guanidine synthesis, particularly in aqueous media, represents a significant advancement in green chemistry.[1]

A one-pot, microwave-assisted synthesis of substituted guanidine derivatives from thioureas and amines in water has been reported with the following benefits:

  • Rapid Reactions: Reaction times are significantly reduced, often from hours to minutes.[1]

  • Aqueous Medium: The use of water as a solvent eliminates the need for volatile and often toxic organic solvents.[1]

  • Waste Reduction: The one-pot nature of the reaction simplifies the procedure and minimizes waste generation. The alkaline conditions also help to trap the noxious hydrogen sulfide gas produced as a byproduct.[1]

Experimental Protocol: Microwave-Assisted Synthesis of a Substituted Guanidine [1]

  • Reactant Mixture: In a 150 ml beaker suitable for microwave irradiation, combine the thiourea (4 mmol), the desired amine (8 mmol), 5 mL of 1N sodium hydroxide solution, and 5 mL of water.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 100W power. The reaction time will vary depending on the substrates (typically 10-95 minutes). Monitor the reaction's completion via TLC.

  • Workup: After the reaction is complete, cool the mixture. The solid product can be filtered, washed with n-hexane, and dried. Recrystallization from a suitable solvent like methanol can be performed for further purification.

Biosynthesis: The Ultimate Green Route

Harnessing the power of biological systems offers a paradigm shift in chemical synthesis, moving away from fossil fuels and harsh reaction conditions towards renewable resources and ambient temperatures. A groundbreaking development in this area is the photosynthetic production of guanidine in engineered cyanobacteria.[3][17][18]

This innovative approach utilizes a de novo guanidine biosynthesis (GUB) cycle, which consists of 16 enzymatic reactions.[3] The key features of this biosynthetic route are:

  • Renewable Feedstocks: The process uses CO₂ and a nitrogen source (like nitrate or even atmospheric N₂) as the primary inputs.[3]

  • Solar Powered: The energy required to drive the synthesis is derived from photosynthesis, making it a truly renewable process.[3][17]

  • Environmentally Benign: The process operates at ambient temperature and pressure in an aqueous environment, generating minimal hazardous waste.[3][17]

While still in the developmental stage, this biosynthetic approach holds immense promise for the sustainable production of guanidine in the future.

Experimental Protocol: Photosynthetic Production of Guanidine in Engineered Cyanobacteria (Conceptual Overview) [3][18]

  • Strain Engineering: Genetically engineer a cyanobacterial strain (e.g., Synechocystis sp. PCC 6803 or Anabaena sp. PCC 7120) to express the necessary enzymes for the guanidine biosynthesis (GUB) cycle, including a key enzyme like ethylene-forming enzyme (EFE).

  • Cultivation: Cultivate the engineered cyanobacteria in a suitable photo-bioreactor under controlled conditions of light, CO₂, and a nitrogen source.

  • Guanidine Production: As the cyanobacteria perform photosynthesis and grow, they will produce and secrete guanidine into the culture medium.

  • Harvesting and Purification: Harvest the guanidine from the culture medium using appropriate separation and purification techniques.

Comparative Assessment of Synthesis Methods

To provide a clear comparison of the environmental impact of these different synthesis methods, the following table summarizes key green chemistry metrics. It is important to note that direct, quantitative, side-by-side comparative studies are scarce in the literature. Therefore, this table combines available quantitative data with qualitative assessments based on the principles of each method.

Synthesis MethodEnergy ConsumptionReagent ToxicitySolvent UseAtom Economy / E-FactorWaste GenerationOverall Environmental Impact
Traditional (DCDA) High (requires 170-230 °C)Moderate (DCDA, NH₄NO₃)Primarily waterModerateModerate (byproducts like ammeline)High
Catalytic (Sc(OTf)₃) Low (often room temp.)Moderate (catalyst, cyanamide)Can use waterHigh / LowLow (catalyst is recyclable)Low
Microwave-Assisted Low (short reaction times)Moderate (thiourea, amines)WaterHigh / LowLow (one-pot, traps H₂S)Low
Biosynthesis Very Low (solar powered)Low (biological enzymes)WaterVery High / Very LowVery LowVery Low

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the different synthesis pathways discussed.

Traditional_DCDA_Process DCDA Dicyandiamide Reaction Fusion Reaction DCDA->Reaction AmmoniumSalt Ammonium Salt (e.g., NH₄NO₃) AmmoniumSalt->Reaction HighTemp High Temperature (170-230 °C) HighTemp->Reaction Energy Input CrudeGuanidine Crude Guanidine Salt Reaction->CrudeGuanidine Byproducts Insoluble Byproducts (Ammeline, Ammelide) Reaction->Byproducts Purification Purification (Dissolution & Filtration) CrudeGuanidine->Purification Byproducts->Purification Removed PureGuanidine Pure Guanidine Salt Purification->PureGuanidine

Caption: Traditional Dicyandiamide (DCDA) Synthesis Pathway.

Catalytic_Guanylation Amine Amine Reaction Catalytic Reaction (Mild Conditions) Amine->Reaction Cyanamide Cyanamide Cyanamide->Reaction Catalyst Sc(OTf)₃ Catalyst Catalyst->Reaction Water Water (Solvent) Water->Reaction Guanidine Guanidine Product Reaction->Guanidine CatalystRecovery Catalyst Recovery & Reuse Reaction->CatalystRecovery CatalystRecovery->Catalyst Recycled

Caption: Catalytic Guanylation using Scandium(III) Triflate.

Microwave_Synthesis Thiourea Thiourea Reaction One-Pot Reaction Thiourea->Reaction Amine Amine Amine->Reaction Base Base (NaOH) Base->Reaction Water Water (Solvent) Water->Reaction Microwave Microwave Irradiation Microwave->Reaction Energy Input Guanidine Guanidine Product Reaction->Guanidine H2S H₂S (trapped) Reaction->H2S

Caption: Microwave-Assisted Synthesis in Aqueous Medium.

Biosynthesis_Pathway CO2 CO₂ Photosynthesis Photosynthesis CO2->Photosynthesis NitrogenSource Nitrogen Source (e.g., N₂, Nitrate) Cyanobacteria Engineered Cyanobacteria NitrogenSource->Cyanobacteria Sunlight Sunlight Sunlight->Photosynthesis Energy Input GUB_Cycle Guanidine Biosynthesis (GUB) Cycle Cyanobacteria->GUB_Cycle Photosynthesis->GUB_Cycle ATP, NADPH Guanidine Guanidine GUB_Cycle->Guanidine

Caption: Photosynthetic Production of Guanidine via Biosynthesis.

Conclusion and Future Outlook

The synthesis of guanidine is at a crossroads. While traditional industrial methods remain prevalent, their significant environmental impact is undeniable. The principles of green chemistry are paving the way for a new generation of synthesis methods that are cleaner, safer, and more sustainable. Catalytic and microwave-assisted approaches already offer substantial improvements by reducing energy consumption, minimizing waste, and utilizing greener solvents.

Looking ahead, biosynthesis represents the most promising frontier for the truly sustainable production of guanidine. By leveraging the elegant efficiency of natural enzymatic pathways powered by sunlight, we can envision a future where the synthesis of this vital chemical building block is decoupled from fossil fuels and hazardous chemical processes. Continued research and development in these greener methodologies will be crucial for the chemical industry to meet the demands of a growing global population while safeguarding the health of our planet.

References

  • Sanghvi, K. P., Amin, J. M., Sureja, D. K., Shah, A. P., & Chhabria, M. T. (2016). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent: A green chemistry approach. Journal of Chemical and Pharmaceutical Research, 8(7), 722-727.
  • Singhvi, K. P., Amin, J. M., Sureja, D. K., Shah, A. P., & Chhabria, M. T. (2016). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent: A green chemistry approach.
  • Wang, B., Dong, T., Myrlie, A., Gu, L., Zhu, H., Xiong, W., Maness, P. C., Zhou, R., & Yu, J. (2019). Photosynthetic production of the nitrogen-rich compound guanidine. Green Chemistry, 21(11), 3074-3083.
  • Wang, B., Dong, T., Myrlie, A., Gu, L., Zhu, H., Xiong, W., Maness, P. C., Zhou, R., & Yu, J. (2019). Photosynthetic production of the nitrogen-rich compound guanidine. RSC Publishing.
  • Wang, B., Dong, T., Myrlie, A., Gu, L., Zhu, H., Xiong, W., Maness, P. C., Zhou, R., & Yu, J. (2019). Photosynthetic Production of Nitrogen-Rich Compound Guanidine.
  • Li, G., & Zhang, J. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. Organometallics, 34(11), 2286-2295.
  • Frank–Caro process. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Sanghvi, K. P., Amin, J. M., Sureja, D. K., Shah, A. P., & Chhabria, M. T. (2016). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as a solvent: A green chemistry approach. Journal of Chemical and Pharmaceutical Research.
  • Tsubokura, K., Iwata, T., Taichi, M., Kurbangalieva, A., Fukase, K., Nakao, Y., & Tanaka, K. (2014). An efficient guanylation of various amines with cyanamide proceeds in the presence of catalytic amounts of scandium(III) triflate under mild conditions in water without using preactivated guanylation reagents. Synlett, 25(09), 1302-1306.
  • Funck, D., et al. (2026, February 11). Cyanobacterial Biofertilizer Production by Guanidine-Producing Enzymes. ACS Synthetic Biology.
  • Katritzky, A. R., et al. (2012). Microwave-assisted synthesis of highly functionalized guanidines on soluble polymer support. Tetrahedron Letters, 53(15), 1886-1889.
  • Sinn, M., et al. (2025, December 4).
  • NOP - Sustainability in the organic chemistry lab course. (n.d.). Instructions.
  • Shaghayeghi Toosi, F. (2016). Synthesis of guanidines via reaction of amines with carbodiimides in the presence of ionic liquid. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(1), 19-26.
  • Pampana, A., Matla, S., Rao, K. V., & Kumar, P. A. (2021).
  • Gonzalez-Lara, Z., et al. (2017). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 22(10), 1641.
  • Gaffney, B. L., & Jones, R. A. (2018). Mercury-Free Automated Synthesis of Guanidinium Backbone Oligonucleotides. ACS Omega, 3(9), 11290-11298.
  • Anilkumar, P., et al. (1981, February 24).
  • Reddy, G. S. R., et al. (2013). Scandium(III) triflate catalyzed synthesis of primary homoallylic alcohols via carbonyl-ene reaction. Tetrahedron Letters, 54(15), 1935-1937.
  • How to Calculate E-factor (Green Chem). (2022, October 28). YouTube.
  • Katritzky, A. R., et al. (2005).
  • Cunha, S., et al. (2014). Mercury(II) chloride.
  • Levallet, C., Lerpiniere, J., & Ko, S. Y. (1997).
  • IMARC Group. (2026). Guanidine Nitrate Manufacturing Cost Analysis Report 2026.
  • Patel, K., & Patel, M. (2013). Atom Economy in Drug Synthesis is a Playground of Functional Groups. American Journal of Advanced Drug Delivery, 1(1), 73-83.
  • Kumar, A., & Kumar, S. (2025, October 8). Recent Advances in Scandium(III) Triflate Catalysis: A Review.
  • Scandium Triflate: A Versatile Catalyst with Promising Applic
  • White, P. S., & Gagné, M. R. (2019). Ligand-Accelerated Catalysis in Scandium(III)-catalyzed Asymmetric Spiroannulation Reactions. Journal of the American Chemical Society, 141(38), 15195-15205.
  • A process for producing nitroguanidine. (2011).
  • Ecoinvent. (n.d.). 1. Data sources for life cycle inventory. The Royal Society of Chemistry.
  • Clark, J. H., & Macquarrie, D. J. (2021). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics.
  • Anilkumar, P., et al. (1981, February 24).
  • Carrillo-Hermosilla, F., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(11), 3844-3883.
  • Carrillo-Hermosilla, F., et al. (2014).
  • Carrillo-Hermosilla, F., et al. (2014). ChemInform Abstract: Guanidines: From Classical Approaches to Efficient Catalytic Syntheses.
  • Guanidine Hydrochloride 6M Solution Long Term Stability Report. (2021, February 4). BioSpectra.
  • Process for the production of guanidine hydrochloride. (1985).
  • Catalysis and Sustainable Chemistry. (2024, November 13). MDPI.
  • Method for increasing the guanidine carbonate yield in a combined melamine process and guanidine carbonate treatment process. (2020).
  • Guanidine Hydrochloride 6M Solution Real Time Stability Report. (2024, August). BioSpectra.

Sources

Safety Operating Guide

1-(3-Chloro-4-methylphenyl)guanidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3-Chloro-4-methylphenyl)guanidine Proper Disposal Procedures

Executive Summary: Operational Disposal Strategy

Immediate Action Required: Treat 1-(3-Chloro-4-methylphenyl)guanidine (CAS 56346-60-2) as a Halogenated, Toxic Organic Waste .[1][2]

Unlike simple organic bases, the presence of the chlorine atom on the phenyl ring mandates that this compound be directed to halogen-compatible incineration streams.[1][2] It must not be disposed of in standard non-halogenated solvent waste (often used for fuel blending) because its combustion releases corrosive hydrogen chloride (HCl) gas, requiring scrubbers.[1][2]

Chemical Profile & Hazard Identification

  • Chemical Name: 1-(3-Chloro-4-methylphenyl)guanidine[1][2]

  • CAS Number: 56346-60-2[1][2]

  • Molecular Formula: C₈H₁₀ClN₃

  • Key Functional Groups: Guanidine (Strong Base), Aryl Chloride (Halogenated).[1][2]

GHS Hazard Classification (derived from structural analogs):
Hazard CategorySignal WordHazard Statement
Acute Toxicity (Oral) WARNING Harmful/Toxic if swallowed (Category 3/4).[1]
Skin/Eye Irritation WARNING Causes skin and serious eye irritation.
Aquatic Toxicity WARNING Toxic to aquatic life with long-lasting effects.[1][3]

Waste Stream Classification Logic

As a Senior Application Scientist, I emphasize that correct classification prevents regulatory fines and environmental damage. Use the following logic to determine the disposal path:

  • Is it Halogenated? YES. (Contains Cl).

    • Implication: Cannot be used for standard fuel blending. Must go to a hazardous waste incinerator with acid gas scrubbing capabilities.

  • Is it Water Soluble? Low/Sparingly.

    • Implication: Do not attempt to dilute and flush. It will precipitate in drains, creating a toxic reservoir.[1][2]

  • Is it Reactive? No, but Incompatible.

    • Implication: Keep away from strong oxidizers (e.g., nitric acid) and hypochlorites (bleach) to prevent formation of toxic chloramines.[1][2]

Decision Tree: Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste Generation: 1-(3-Chloro-4-methylphenyl)guanidine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris StreamA STREAM A: Toxic Solids Container: HDPE Wide-Mouth Label: Toxic Solid, Organic, n.o.s. Solid->StreamA Pack directly SolventCheck Is solvent Halogenated? Liquid->SolventCheck StreamC STREAM C: Dry Solid Waste Container: Double-Bagged Label: Contaminated Debris Debris->StreamC StreamB STREAM B: Halogenated Solvents Container: HPLC Waste Carboy Label: Halogenated Organic Waste SolventCheck->StreamB Always treat as Halogenated (due to solute)

Figure 1: Operational workflow for segregating 1-(3-Chloro-4-methylphenyl)guanidine waste based on physical state.[1][2]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Labeling:

    • Primary Identifier: "Hazardous Waste - Toxic Solid, Organic, n.o.s."[1][2]

    • Constituents: "Contains 1-(3-Chloro-4-methylphenyl)guanidine".[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Procedure:

    • Transfer solid waste using a dedicated spatula to avoid cross-contamination.

    • Wipe the container threads to ensure a tight seal.

    • Tape the lid if transporting internally.

Protocol B: Liquid Waste (HPLC Effluent / Reaction Mixtures)
  • Critical Rule: Even if the solvent is non-halogenated (e.g., Methanol), the presence of dissolved 1-(3-Chloro-4-methylphenyl)guanidine classifies the entire mixture as Halogenated Waste .[1][2]

  • Container: Safety carboy (HDPE or Coated Glass) with vented cap.

  • Segregation:

    • DO NOT MIX with Acid Waste (Risk of heat/gas generation).

    • DO NOT MIX with Oxidizers (Risk of violent reaction).[3]

  • Labeling: "Halogenated Organic Solvent Waste."[4] List all solvents (e.g., "Methanol 90%, Water 9%, 1-(3-Chloro-4-methylphenyl)guanidine 1%").

Protocol C: Spill Cleanup (Emergency Response)
  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a N95 dust mask or P100 respirator if powder is fine.[1][2]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then sweep up.[1][2]

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Wipe the surface with a mild dilute acid (e.g., 5% Acetic Acid) to neutralize the guanidine base, followed by water and soap.[1][2]

  • Disposal: Place all cleanup materials into Stream A (Toxic Solids) .

Regulatory & Transport Information

When preparing for off-site disposal by a licensed contractor, use the following designations to ensure DOT/RCRA compliance.

ParameterDesignation
DOT Proper Shipping Name Toxic solids, organic, n.o.s. (1-(3-Chloro-4-methylphenyl)guanidine)
UN Number UN 2811 (Preferred) or UN 3077 (Environmentally Hazardous)
Hazard Class 6.1 (Toxic)
Packing Group III (Minor Danger)
RCRA Status (USA) Not P- or U-listed.[1][2] Classify as Characteristic Waste if ignitable/reactive, otherwise Non-specific Hazardous Waste .

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 279532, 1-(3-Chloro-4-methylphenyl)guanidine.[1][2] PubChem. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. EPA.gov. Available at: [Link][1]

Sources

Operational Safety & Handling Protocol: 1-(3-Chloro-4-methylphenyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Respect the Base" Principle

As researchers, we often treat guanidine derivatives as simple organic building blocks. This is a procedural error. 1-(3-Chloro-4-methylphenyl)guanidine is a substituted phenylguanidine.[1] Structurally, it combines a basic guanidine core with a halogenated aromatic ring. This creates a compound that is not only a potential skin and eye irritant (due to basicity) but also carries risks of acute oral toxicity and target organ toxicity (respiratory) common to this structural class.[1]

This guide moves beyond generic safety advice. It provides a conservative hazard modeling approach, treating the substance with the rigor required for potent organic amines.

Part 1: Hazard Identification & Risk Stratification[1][2]

Because specific toxicological data for this exact isomer is often sparse in public databases, we apply Structural Activity Relationship (SAR) logic based on the well-characterized 1,3-bis(4-chlorophenyl)guanidine and general phenylguanidines.[1]

Assumed Hazard Profile (Precautionary Principle):

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed) or Category 4 (Harmful).[1]

  • Skin/Eye Corrosion: Category 2 (Irritant) to Category 1 (Potential Corrosive due to pKa).[1]

  • STOT-SE: Category 3 (Respiratory Irritation).[1]

  • Physical Hazard: Fine crystalline powder; high static potential.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this specific compound class.

HazardLogic cluster_0 Hazard Identification cluster_1 Risk Consequence cluster_2 Required Control Chem 1-(3-Chloro-4-methylphenyl) guanidine Base Guanidine Core (High Basicity) Chem->Base Halogen Chloro-Methyl Phenyl (Lipophilicity/Toxicity) Chem->Halogen Irritation Severe Eye/Skin Irritation Base->Irritation Inhalation Respiratory Sensitization/Irritation Halogen->Inhalation Barrier Double Nitrile + Fume Hood Irritation->Barrier Inhalation->Barrier

Caption: Figure 1.[1][2] Structural Hazard Analysis linking chemical moieties (Guanidine/Phenyl) to specific physiological risks and required engineering controls.

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on "standard lab PPE." Use this specific matrix designed for handling solid organic bases.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Engineering Control: Certified Chemical Fume Hood. Backup: N95/P100 Respirator (if hood unavailable).Guanidine dusts are highly irritating to mucous membranes. Inhalation can cause immediate coughing and long-term sensitization.
Ocular Chemical Splash Goggles (Indirect Vent).[1] Avoid standard safety glasses.As a base, this chemical can cause saponification of eye tissue upon contact. Goggles provide a seal against airborne dust fines that glasses cannot.
Dermal (Hand) Double Gloving Protocol: 1. Inner: Nitrile (4 mil).[1] 2. Outer: Nitrile (Extended Cuff, 5-8 mil).[1]Organic amines can permeate thin latex. Double nitrile provides a breakthrough time >480 mins and allows outer glove removal if contaminated.
Body Lab Coat (Cotton/Poly blend) + Chemical Apron (if handling >1g).[1]Synthetic fibers can melt if a reaction runs away; cotton blends are safer. An apron prevents dust accumulation on clothing.
Part 3: Operational Protocol (Step-by-Step)

This protocol utilizes a Self-Validating System : each step contains a check to ensure the previous step was successful.

Phase A: Preparation & Weighing

Context: This is the highest risk phase due to static electricity dispersing the powder.[1]

  • Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood.

    • Validation: Verify the balance is stable and not drifting (drift indicates static charge).[1]

  • Vessel Selection: Use a glass weighing boat or vial. Avoid plastic spatulas (static risk); use stainless steel.[1]

  • Transfer: Transfer the solid slowly.

    • Validation: If powder "jumps" or clings to the spatula, stop. Increase humidity or use the ionizer.

  • Solubilization (Immediate Containment): Do not transport the solid powder around the lab. Dissolve it in the reaction solvent (e.g., DMSO, Methanol) inside the hood immediately after weighing.

    • Why: Solutions are significantly safer to handle than light, dispersible powders.

Phase B: Reaction & Monitoring

Context: Guanidines are strong nucleophiles.[1]

  • Exotherm Check: When adding acid chlorides or anhydrides to this guanidine, expect an exotherm. Add reagents dropwise at 0°C.

  • pH Monitoring: If performing an extraction, remember that 1-(3-Chloro-4-methylphenyl)guanidine will remain in the organic layer at high pH but will move to the aqueous layer at low pH (forming the guanidinium salt).[1]

Visualizing the Workflow

Workflow Start Start Protocol CheckHood Verify Hood Flow (>100 fpm) Start->CheckHood DonPPE Don PPE: Goggles + Double Nitrile CheckHood->DonPPE StaticCheck Static Check: Is powder clinging? DonPPE->StaticCheck Ionize Apply Ionizer/ Anti-Static Gun StaticCheck->Ionize Yes (Risk) Weigh Weigh Reagent StaticCheck->Weigh No (Safe) Ionize->StaticCheck Dissolve Dissolve in Solvent (Containment) Weigh->Dissolve Clean Wipe Balance Area (Wet Wipe) Dissolve->Clean

Caption: Figure 2. Operational workflow emphasizing the "Static Check" loop to prevent aerosolization of the hazardous powder.

Part 4: Decontamination & Disposal[1]

The "Acid Quench" Strategy: Because this compound is a base, simple water rinsing is insufficient for decontamination (and may just spread the lipophilic free base).[1]

  • Spill Cleanup (Solid):

    • Do not dry sweep.

    • Cover with a wet paper towel (dampened with dilute acetic acid or HCl) to prevent dust.[1]

    • Scoop into a hazardous waste bag.

  • Surface Decontamination:

    • Wipe surfaces with a 1% Acetic Acid solution or Citric Acid. This converts the residual guanidine base into a water-soluble salt.

    • Follow with a water rinse, then an ethanol wipe.

  • Disposal:

    • Segregate as "Organic Base/Toxic" waste.

    • Do not mix with strong oxidizers (nitric acid) in the waste stream, as guanidines can form unstable nitro-compounds or release NOx gases.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 30202934, 1-(4-Chlorophenyl)guanidine (Analogous Hazard Data).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 1,3-diphenylguanidine (Class Hazard Reference).[1] Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-methylphenyl)guanidine
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-methylphenyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.